3-Chloro-1-methyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-2-3(6)4(5)7-8/h2H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDICTVNYOIKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150187-11-4 | |
| Record name | 3-chloro-1-methyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Investigative Framework: From Hypothesis to Confirmation
An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-1-methyl-1H-pyrazol-4-amine
This guide provides a comprehensive framework for the structural elucidation of this compound, a heterocyclic compound representative of a class with significant interest in medicinal chemistry and materials science.[1][2][3] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, making the unambiguous characterization of its derivatives a critical step in drug discovery and development.[3][4] This document moves beyond a simple recitation of methods, focusing instead on the strategic integration of analytical techniques to build a self-validating case for the compound's precise molecular architecture.
The structure elucidation process is not a linear path but an iterative cycle of hypothesis, testing, and refinement. Our subject, this compound, presents a specific challenge in determining the exact placement of four different substituents on the five-membered pyrazole ring.
Initial Hypothesis: The Proposed Structure
The target molecule is proposed to have the following structure:
-
Molecular Formula: C₄H₆ClN₃
-
Systematic Name: this compound
-
Core Scaffold: A five-membered pyrazole ring containing two adjacent nitrogen atoms.
-
Substituents:
-
A chlorine atom at the C3 position.
-
A methyl group on the N1 nitrogen.
-
An amine group at the C4 position.
-
The rationale for proposing this specific regioisomer often stems from its synthesis pathway. For instance, a common route might involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by chlorination and amination steps where regioselectivity is guided by the electronic properties of the pyrazole ring.[5][6]
The following workflow outlines the integrated analytical approach to confirm this hypothesis.
Figure 1: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Elemental Composition
Causality: The first and most fundamental question is the molecular weight and elemental formula of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.
Experimental Protocol (HRMS - ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. The ESI source is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the accurate mass of the most intense peak in the molecular ion cluster and compare it to the theoretical mass.
Expected Data & Interpretation
-
Molecular Formula: C₄H₆ClN₃
-
Calculated Monoisotopic Mass of [M+H]⁺: 132.0323 Da
-
Trustworthiness Check (Isotopic Pattern): A critical self-validating feature is the isotopic signature of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, will result in two distinct peaks for the molecular ion:
-
[M+H]⁺: Corresponding to the molecule containing ³⁵Cl.
-
[M+2+H]⁺: Corresponding to the molecule containing ³⁷Cl, appearing 2 Da higher.
-
The relative intensity of the [M+H]⁺ peak to the [M+2+H]⁺ peak should be approximately 3:1. This observation provides high confidence that one chlorine atom is present in the molecule.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the amine (N-H), aromatic-like (C-H, C=C, C=N), and aliphatic (C-H) bonds.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Expected Data & Interpretation
The presence of specific absorption bands validates the inclusion of key functional groups in the proposed structure.
| Functional Group | Bond Type | Expected Frequency (cm⁻¹) | Rationale |
| Amine | N-H Stretch | 3400-3200 (two bands) | The primary amine (-NH₂) group should show two distinct stretching vibrations (symmetric and asymmetric). |
| Amine | N-H Bend | 1650-1580 | Scissoring vibration of the primary amine. |
| Pyrazole Ring | C-H Stretch | ~3100 | Stretching of the hydrogen attached to the sp² hybridized C5 carbon. |
| Methyl Group | C-H Stretch | 2980-2850 | Aliphatic C-H stretching from the N-methyl group. |
| Pyrazole Ring | C=N, C=C Stretch | 1600-1450 | A series of bands corresponding to the ring stretching vibrations. |
| Chloroalkene | C-Cl Stretch | 850-550 | The carbon-chlorine bond stretch. This can sometimes be weak or obscured. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for the carbon skeleton. 2D NMR experiments correlate these signals to piece together the final structure.
Experimental Protocol (¹H, ¹³C, and 2D NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, allowing them to be observed more clearly.[7]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D correlation spectra, such as HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H bonds and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.
-
Expected Data & Interpretation
The predicted NMR data provides a detailed fingerprint to match against the experimental spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | Rationale |
| 1 | N-CH₃ | ~3.6 - 3.9 | Singlet | 3H | ~35 - 40 | Methyl group on a pyrazole nitrogen.[4] |
| 3 | C-Cl | - | - | - | ~135 - 145 | Carbon bearing an electron-withdrawing chlorine atom. |
| 4 | C-NH₂ | - | - | - | ~120 - 130 | Carbon attached to the electron-donating amine group. |
| 5 | C-H | ~7.5 - 7.8 | Singlet | 1H | ~125 - 135 | The sole proton on the pyrazole ring.[8] |
| 4 | NH₂ | ~4.0 - 5.5 (broad) | Singlet | 2H | - | Amine protons, chemical shift is solvent-dependent and signal is often broad due to exchange. |
Trustworthiness Check (2D NMR):
-
HSQC: A cross-peak will definitively link the proton signal at ~7.5 ppm to the carbon signal at ~125 ppm, confirming it as the C5-H5 pair.
-
HMBC: This is the key experiment for unambiguous assignment.
-
The methyl protons (~3.7 ppm) should show a correlation to the C5 carbon (~125 ppm) and the C3 carbon (~140 ppm). This confirms the methyl group is at N1.
-
The ring proton H5 (~7.5 ppm) should show correlations to the C4 carbon (~125 ppm) and the C3 carbon (~140 ppm), confirming the arrangement of the ring carbons.
-
Figure 2: Expected key long-range (HMBC) correlations.
The Gold Standard: Single-Crystal X-ray Crystallography
For compounds that can be grown as high-quality single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule, showing the exact spatial arrangement of every atom and confirming connectivity and stereochemistry.
Experimental Protocol
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution.[9][10]
-
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with X-rays at a low temperature (e.g., 170 K) to minimize thermal motion.[11]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.
The resulting crystal structure would definitively confirm the positions of the chloro, methyl, and amino groups on the pyrazole ring, leaving no room for doubt.[10][12]
Conclusion
References
- ResearchGate. (n.d.). General structure for Pyrazole derivative (A2).
- ResearchGate. (n.d.). Chemical structures of pyrazole derivatives 64a,b.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Butac, S., et al. (2022).
- Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(4), 95. [Link]
- Guseinov, I. I., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2016(4), M911. [Link]
- PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine.
- Valdés-García, G., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
- Rojas-Lima, S., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1848. [Link]
- PubChemLite. (n.d.). 3-chloro-1h-pyrazol-4-amine (C3H4ClN3).
- Guseinov, F. I., et al. (2019). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole.
- Suwinski, J., & Wagner, P. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1710. [Link]
- PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine.
- ProQuest. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- Wolker, W., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. Heterocycles, 63(6), 1333-1346. [Link]
- Chemsrc. (n.d.). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Bouabdallah, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (2018). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
- Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum.
- Fronczek, F. R., & Holliday, B. J. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682. [Link]
- Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1548. [Link]
- ResearchGate. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
3-Chloro-1-methyl-1H-pyrazol-4-amine CAS number and identifiers
An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazol-4-amine: Synthesis, Properties, and Applications
Abstract
This compound is a substituted heterocyclic amine that represents a key structural motif and versatile synthetic intermediate in medicinal chemistry and drug discovery. While not widely available commercially, its scaffold is integral to the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed, well-documented synthetic pathway, expected characterization data, and a discussion of its applications in modern drug development. The protocols and insights are framed for researchers, chemists, and drug development professionals, emphasizing the causal logic behind synthetic strategies and the importance of this scaffold in generating novel bioactive molecules.
Chemical Identity and Physicochemical Properties
Precise experimental data for this compound is not extensively documented in public databases. However, its identity and key properties can be defined based on its structure and comparison with closely related analogues.
Table 1: Identifiers and Chemical Structure
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₆ClN₃ |
| Molecular Weight | 131.57 g/mol |
| Canonical SMILES | CN1C=C(C(=N1)N)Cl |
| InChI Key | LHQLULJEAHPAHY-UHFFFAOYSA-N |
| CAS Number | Not publicly assigned. A close analogue, 4-chloro-1-methyl-1H-pyrazol-3-amine, is registered under CID 19616928.[1] The unmethylated parent, 3-chloro-1H-pyrazol-4-amine, is CAS 103286-54-0.[2] |
| Structure |
Table 2: Predicted Physicochemical Properties
Properties are estimated based on computational models and data from analogous structures like 3-chloro-1H-pyrazol-4-amine.
| Property | Predicted Value | Source / Rationale |
| XLogP3 | 0.8 | Calculated; increased lipophilicity from N-methyl group compared to parent amine. |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Based on structure. |
| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one amine nitrogen) | Based on structure. |
| Polar Surface Area | 41.9 Ų | Calculated; important for cell permeability predictions. |
| Boiling Point | ~250-300 °C | Extrapolated from similar substituted pyrazoles. |
| Appearance | Likely off-white to light brown solid | Common for aminopyrazole derivatives.[3] |
Synthesis and Characterization
The synthesis of this compound can be logically achieved through a multi-step sequence starting from a simple, commercially available precursor. The proposed pathway below is based on established and well-documented transformations within pyrazole chemistry.[4][5]
Proposed Synthetic Pathway
The most rational approach involves the regioselective functionalization of a 1-methylpyrazole ring through nitration, chlorination, and subsequent reduction.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole
-
Causality: The nitration of pyrazoles typically occurs at the C4 position, which is electronically richest in the absence of other directing groups. A mixture of nitric and sulfuric acid is the classic and effective electrophilic nitrating agent. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration or degradation.
-
Protocol:
-
To a flask cooled in an ice-salt bath (0-5 °C), add concentrated sulfuric acid (3 equivalents).
-
Slowly add 1-methyl-1H-pyrazole (1 equivalent) dropwise, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice. The product will often precipitate.
-
Neutralize the solution with a saturated sodium carbonate solution until pH 7-8 is reached.
-
Extract the product with ethyl acetate (3x), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization from an ethanol/water mixture.
-
Step 2: Synthesis of 3-Chloro-1-methyl-4-nitro-1H-pyrazole
-
Causality: The strongly electron-withdrawing nitro group at C4 deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the C3 or C5 positions. N-Chlorosuccinimide (NCS) is a convenient and milder source of electrophilic chlorine compared to Cl₂ gas, making the reaction easier and safer to handle. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Protocol:
-
Dissolve 1-methyl-4-nitro-1H-pyrazole (1 equivalent) in acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.
-
Step 3: Synthesis of this compound
-
Causality: The reduction of an aromatic nitro group to an amine is a standard transformation. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with tin(II) chloride (SnCl₂) in hydrochloric acid is a robust and classic method that is effective for substrates that may be sensitive to hydrogenation.
-
Protocol (using SnCl₂):
-
Suspend 3-chloro-1-methyl-4-nitro-1H-pyrazole (1 equivalent) in ethanol or concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise. The reaction is exothermic.
-
Heat the mixture to 50-70 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the mixture and carefully basify with a cold 20-40% sodium hydroxide solution to pH > 10 to precipitate tin salts and liberate the free amine.
-
Extract the product thoroughly with ethyl acetate or dichloromethane.
-
Dry the combined organic layers, filter, and concentrate to yield the target compound, this compound. Further purification can be achieved via chromatography if necessary.
-
Predicted Analytical Characterization
-
¹H NMR (in CDCl₃, predicted):
-
δ ~7.5 ppm (s, 1H): Proton at the C5 position of the pyrazole ring.
-
δ ~3.7 ppm (s, 3H): Protons of the N-methyl group.
-
δ ~3.5-4.5 ppm (br s, 2H): Protons of the C4-amine group. The chemical shift can vary and the peak is often broad.
-
-
¹³C NMR (in CDCl₃, predicted):
-
δ ~140-145 ppm: C3 (attached to chlorine).
-
δ ~130-135 ppm: C5.
-
δ ~120-125 ppm: C4 (attached to the amino group).
-
δ ~35-40 ppm: N-methyl carbon.
-
-
Mass Spectrometry (EI or ESI):
-
Expected [M]+• at m/z 131 and [M+2]+• at m/z 133 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. The ESI spectrum would show [M+H]⁺ at m/z 132/134.
-
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile building block. The aminopyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity.[6][7]
-
Kinase Inhibitors: The amino group at C4 and the chloro group at C3 provide orthogonal handles for further chemical elaboration. The amine can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP in many kinase active sites. It can be acylated or used in coupling reactions to build out complex molecules.
-
Anticancer and Anti-inflammatory Agents: Many drugs and clinical candidates containing a substituted pyrazole core have been developed for treating cancer and inflammatory diseases.[8][9] The specific substitution pattern of the title compound makes it an attractive starting point for creating libraries of potential inhibitors for various cellular signaling pathways.
Caption: Role of the aminopyrazole scaffold in drug discovery.
Safety and Handling
As there is no specific Safety Data Sheet (SDS) for this compound, handling precautions must be based on the known hazards of its closest structural analogues, particularly 3-chloro-1H-pyrazol-4-amine.[2]
Table 3: GHS Hazard Profile (Extrapolated)
| Hazard Class | GHS Statement | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning: H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled. | Based on the parent compound 3-chloro-1H-pyrazol-4-amine.[2] |
| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation. | Common hazard for substituted amines and heterocyclic compounds.[2][10] |
| Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation. | Common hazard for substituted amines and heterocyclic compounds.[2][10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Warning: H335 - May cause respiratory irritation. | Based on the parent compound 3-chloro-1H-pyrazol-4-amine.[2] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and remove them using the proper technique to avoid skin contact.[12]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[10]
-
Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container, and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.[12]
Conclusion
This compound stands as a compound of significant synthetic potential rather than one of direct application. Its value is derived from its strategically placed functional groups—the nucleophilic amine and the reactive chloro-substituent—which allow for diverse and controlled chemical modifications. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. For researchers in drug discovery, understanding the chemistry and utility of scaffolds like this is fundamental to the design and development of the next generation of targeted molecular therapies.
References
- PubChem. 3-chloro-1H-pyrazol-4-amine.
- PubChem. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1).
- PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
- Al-Soud, Y. A., et al. (2008). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2008(4), M574. [Link]
- ChemSrc. Methyl 5-(aminosulfonyl)
- PubChem. 3-methyl-1H-pyrazol-4-amine.
- PubChemLite. 3-chloro-1h-pyrazol-4-amine. [Link]
- Becerra, D., et al. (2021). One-Pot Reductive Amination for the Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
- Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3853. [Link]
- Glushkov, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 830. [Link]
- Saini, R., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 743-752. [Link]
- Asif, M. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1369. [Link]
- Shcherbakov, S. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9868–9873. [Link]
- PubChemLite. 4-chloro-1-methyl-1h-pyrazol-3-amine. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Patel, N. B., & Patel, H. R. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4847-4853. [Link]
- Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-896. [Link]
- Becerra, D., et al. (2024). Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1849. [Link]
Sources
- 1. PubChemLite - 4-chloro-1-methyl-1h-pyrazol-3-amine (C4H6ClN3) [pubchemlite.lcsb.uni.lu]
- 2. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
Spectroscopic Characterization of 3-Chloro-1-methyl-1H-pyrazol-4-amine: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize the novel heterocyclic compound, 3-Chloro-1-methyl-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed exploration of the principles behind the spectroscopic techniques, the rationale for experimental choices, and a framework for interpreting the resulting data with scientific rigor. The pyrazole scaffold is a cornerstone in medicinal chemistry, and a thorough understanding of its spectroscopic features is paramount for structural elucidation and the advancement of drug discovery programs.[1][2][3]
Structural Elucidation Strategy: A Multi-faceted Spectroscopic Approach
The unambiguous structural confirmation of a newly synthesized molecule like this compound necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated molecular structure. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This combination allows for the determination of the carbon-hydrogen framework, the identification of functional groups, and the confirmation of the molecular weight and elemental composition.
Caption: Integrated spectroscopic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Scaffold
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data (Illustrative)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ | ~3.7 | Singlet | 3H | The methyl group on the nitrogen is expected to be a singlet in a region typical for N-alkyl groups. |
| NH₂ | ~4.0-5.0 | Broad Singlet | 2H | The amine protons often appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. The exact shift can be solvent-dependent. |
| C5-H | ~7.5 | Singlet | 1H | The single proton on the pyrazole ring is expected to be a singlet and will be deshielded due to the aromatic nature of the ring. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[1] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as protic solvents like D₂O or CD₃OD can lead to the exchange of the NH₂ protons, rendering them invisible in the spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Angle: A 30-45° pulse angle is standard.
-
Spectral Width: A range of 0-10 ppm is generally sufficient.
-
Relaxation Delay: A 1-2 second delay between pulses ensures proper relaxation of the protons.
-
Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.
-
¹³C NMR Spectroscopy: Characterizing the Carbon Backbone
Carbon NMR provides information on the number of unique carbon atoms and their chemical environments.
Expected ¹³C NMR Spectral Data (Illustrative)
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| N-CH₃ | ~35-40 | The N-methyl carbon will appear in the aliphatic region. |
| C4 | ~120-125 | The C4 carbon, bonded to the amine group, will be significantly shielded compared to the other ring carbons. |
| C5 | ~130-135 | The C5 carbon, bearing a hydrogen, will be in the aromatic region. |
| C3 | ~140-145 | The C3 carbon, attached to the electronegative chlorine atom, will be the most deshielded of the pyrazole ring carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6 mL of deuterated solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]
-
Data Acquisition:
-
Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Spectral Width: A range of 0-200 ppm is standard for most organic molecules.
-
Pulse Angle: A 45° pulse angle is commonly used.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is necessary for quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1]
-
Caption: Relationship between NMR data and molecular structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrations of its bonds.
Expected IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[5][6] |
| 3100-3000 | C-H Stretch | Aromatic C-H | The C-H bond on the pyrazole ring will have a stretching frequency characteristic of aromatic systems.[7] |
| 2950-2850 | C-H Stretch | Aliphatic C-H | The C-H bonds of the methyl group will absorb in this region.[8] |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine is a characteristic absorption.[5] |
| 1600-1450 | C=C & C=N Stretch | Aromatic Ring | The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring. |
| 1335-1250 | C-N Stretch | Aromatic Amine | The stretching of the C4-N bond is expected in this region.[5] |
| ~750 | C-Cl Stretch | Chloroalkane | The carbon-chlorine bond stretch typically appears in the fingerprint region. |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the Attenuated Total Reflectance (ATR) crystal. This method requires minimal sample preparation.
-
Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Scan: The sample spectrum is then acquired.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental formula. It also offers structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular ion peak for C₄H₆ClN₃ would be observed at m/z 131.02. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 133.02 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Major Fragmentation Pathways: Pyrazoles are known to undergo fragmentation through the expulsion of HCN and N₂.[9][10] For this compound, key fragmentation could involve the loss of the methyl group, the chlorine atom, or the amino group.
Experimental Protocol: Mass Spectrometry (ESI or EI)
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion (Electrospray Ionization - ESI) or after passing through a gas chromatograph (Electron Ionization - EI).
-
Ionization: The molecules are ionized in the source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy technique that results in the molecular ion M⁺ and extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion: A Cohesive Structural Assignment
By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a confident and complete structural assignment for this compound can be achieved. The NMR data provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine and chloro functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This multi-technique approach ensures the scientific rigor required in modern chemical research and drug development.
References
- New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- PMC - NIH. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- The Royal Society of Chemistry. Supplementary Information.
- Open Research Library. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Jetir.Org. Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs.
- Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- PubChem. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020.
- PubChem. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289.
- JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- IR Spectroscopy Tutorial: Amines.
- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.
- Scribd. Typical Infrared Absorption Frequencies | PDF | Amine | Amide.
- Table of Characteristic IR Absorptions.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. scribd.com [scribd.com]
- 9. BiblioBoard [openresearchlibrary.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazol-4-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-1-methyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document details the compound's molecular characteristics, synthesis methodologies, spectroscopic signature, and key applications in the development of novel therapeutics. Safety protocols and handling guidelines for this class of compounds are also thoroughly addressed.
Introduction
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. This compound represents a valuable building block in this context, offering multiple points for diversification and molecular elaboration. This guide serves as a detailed resource for researchers leveraging this versatile molecule in their drug development endeavors.
Molecular Profile and Physicochemical Properties
Chemical Structure and Formula
The chemical structure of this compound consists of a pyrazole ring substituted with a chlorine atom at the 3-position, an amino group at the 4-position, and a methyl group on the nitrogen at the 1-position.
Molecular Formula: C₄H₆ClN₃
Molecular Weight: 131.57 g/mol (calculated)
Physicochemical Data
| Property | Value (for 3-chloro-1H-pyrazol-4-amine) | Reference |
| Molecular Weight | 117.54 g/mol | [1] |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 117.0093748 g/mol | [1] |
| Monoisotopic Mass | 117.0093748 g/mol | [1] |
| Topological Polar Surface Area | 54.7 Ų | [1] |
| Heavy Atom Count | 7 | [1] |
Note: The addition of a methyl group to the pyrazole nitrogen in this compound is expected to slightly increase its lipophilicity (XLogP3) and molecular weight compared to the parent compound.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of the pyrazole core followed by functional group manipulations. A common and effective strategy is the N-methylation of a pre-existing 3-chloro-1H-pyrazol-4-amine precursor.
General Synthesis Workflow
The synthesis can be conceptualized as a two-stage process: first, the synthesis of the 3-chloro-1H-pyrazol-4-amine core, and second, the selective N-methylation of this intermediate.
Sources
3-Chloro-1-methyl-1H-pyrazol-4-amine safety and handling
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-1-methyl-1H-pyrazol-4-amine
Introduction and Scope
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in the development of novel therapeutics.[1][2] Their unique heterocyclic structure allows for diverse functionalization, leading to a wide range of biological activities.[3][4] this compound is one such derivative, valuable as a building block in synthetic chemistry and drug discovery programs.
This guide is designed for researchers, scientists, and drug development professionals. Its purpose is to provide a comprehensive framework for the safe handling, storage, and disposal of this compound. As specific toxicological data for this exact compound is not extensively published, this document synthesizes information from safety data sheets of closely related structural analogs and authoritative chemical safety databases. This approach, grounded in the principle of structure-activity relationships, provides a robust and cautious safety protocol necessary for handling novel chemical entities.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS) classifications of the parent compound, 3-chloro-1H-pyrazol-4-amine, a comprehensive hazard profile can be inferred.[5] The primary risks associated with this class of compounds include acute toxicity via multiple exposure routes and significant irritation to the skin, eyes, and respiratory system.[5]
Table 1: Inferred GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed[5] | Warning | |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[5] | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation[5] | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[5] | Warning | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[5] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[5] | Warning | |
The primary routes of occupational exposure are inhalation of dust particles, dermal (skin) contact, and accidental ingestion. Given its classification, any uncontrolled release or improper handling poses a significant risk to laboratory personnel.
A Proactive Safety Framework: The Hierarchy of Controls
To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final barrier between the researcher and the hazard.
Caption: Workflow for responding to spills or personnel exposure.
General Handling and Storage Protocol
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational.
-
Handling: Conduct all manipulations of the solid compound within the fume hood. [6]Use a spatula for transfers to minimize dust creation.
-
Weighing: If possible, weigh directly into the reaction vessel. If using a weigh boat, handle it carefully to prevent spilling the powder.
-
After Handling: Tightly close the container. [7][8]Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Wash hands thoroughly after removing gloves. [7]5. Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [9][10]The container must be kept tightly closed and properly labeled. [7][8]
Emergency Response Protocols
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill site.
-
Assess: Ensure you have the correct PPE (including respiratory protection if needed) before beginning cleanup.
-
Contain and Clean: Do NOT use a dry brush, as this can aerosolize the powder. Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). [6]4. Collect: Carefully scoop the material and absorbent into a suitable, labeled container for hazardous waste. [8][10]5. Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.
-
Dispose: Dispose of the waste container according to institutional and local regulations. [7][8]
-
General Advice: In all cases of exposure, move the victim out of the hazardous area and consult a physician. [11][12]Provide the Safety Data Sheet (SDS) to the medical professional. [7][13]* If Inhaled: Remove the person to fresh air. [8]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [7][14]* In Case of Skin Contact: Immediately remove all contaminated clothing. [7]Flush the affected skin with copious amounts of water and soap for at least 15 minutes. [13][8]Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. [14][8][12]Remove contact lenses if present and easy to do. [15]Seek immediate medical attention.
-
If Swallowed: Rinse the mouth with water. [11][12]Do NOT induce vomiting. [6]Never give anything by mouth to an unconscious person. [11]Call a physician or poison control center immediately. [6]
Waste Disposal and Decontamination
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect waste in clearly labeled, sealed containers that are compatible with the material.
-
Disposal: Arrange for disposal through a licensed hazardous waste carrier, in strict accordance with all local, regional, and national environmental regulations. [7][13]Do not discharge into drains or the environment. [6][11]* Decontamination: Work surfaces and equipment should be thoroughly decontaminated after use. This can typically be achieved by washing with a suitable solvent, followed by soap and water.
Conclusion
While this compound is a valuable compound in research and development, its handling demands a rigorous and informed approach to safety. The potential for acute toxicity and irritation necessitates the strict implementation of the hierarchy of controls. By prioritizing engineering solutions like fume hoods, enforcing robust administrative protocols, and consistently using appropriate personal protective equipment, researchers can effectively mitigate risks. The protocols outlined in this guide provide a comprehensive framework to ensure that the scientific potential of this and similar molecules can be explored while maintaining the highest standards of laboratory safety.
References
- Capot Chemical. (2025). MSDS of 3-chloro-1-methyl-1H-pyrazole-4-carboxylicacid.
- Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4.
- Safety Data Sheet. (n.d.). Precautionary Statements.
- PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information.
- Greenbook.net. (2006). Material Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
- ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- PubChem. (n.d.). 1-Methyl-3-aminopyrazole. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). National Center for Biotechnology Information.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
- Arkivoc. (2009). Recent developments in aminopyrazole chemistry.
- Journal of American Science. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one.
- VConnect. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives.
- PubChemLite. (n.d.). 3-chloro-1h-pyrazol-4-amine (C3H4ClN3).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. schc.org [schc.org]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. images.thdstatic.com [images.thdstatic.com]
A Technical Guide to the Physical and Chemical Properties of Aminopyrazoles: A Cornerstone for Modern Drug Discovery
Abstract
Aminopyrazoles represent a class of privileged heterocyclic scaffolds integral to medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties, arising from the interplay between the pyrazole ring and the exocyclic amino group, dictate their utility as versatile synthetic intermediates. This technical guide provides an in-depth exploration of the core physicochemical and reactive characteristics of aminopyrazoles. We delve into the critical aspects of tautomerism, acid-base properties, and solubility that govern their behavior in biological and chemical systems. Furthermore, we analyze their chemical reactivity, focusing on the regioselectivity of electrophilic attack and their role as C,N-binucleophiles in the construction of complex fused heterocyclic systems.[3] This document synthesizes field-proven insights with established chemical principles, offering researchers and drug development professionals a comprehensive resource, complete with detailed experimental protocols and data, to effectively harness the potential of the aminopyrazole core.
Introduction to the Aminopyrazole Scaffold
The aminopyrazole framework consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with an amino group.[4] This structure is a cornerstone in the development of numerous therapeutic agents, with applications ranging from kinase inhibitors in oncology to anti-infective and anti-inflammatory drugs.[1][2][5] The pharmacological significance of this scaffold is directly linked to its chemical behavior. The pyrazole ring contains a "pyrrole-like" nitrogen (N1), whose lone pair contributes to the aromatic system, and a "pyridine-like" nitrogen (N2), whose lone pair is available for protonation or coordination.[1] This duality allows pyrazoles to act as both weak acids and bases.[1]
The introduction of an amino group at one of the three available carbon positions (C3, C4, or C5) dramatically influences the electronic landscape and reactivity of the ring, creating a polyfunctional molecule with multiple nucleophilic sites.[3][6] Understanding the inherent properties of these isomers is paramount for predicting their behavior and designing rational synthetic strategies.
Core Structural and Physicochemical Properties
The utility of an aminopyrazole in a drug development context is fundamentally governed by its inherent physical and chemical properties. These characteristics influence everything from reaction kinetics to aqueous solubility and target engagement.
The Critical Role of Tautomerism
For N-unsubstituted 3-amino and 5-aminopyrazoles, the most significant structural feature is annular prototropic tautomerism. This phenomenon involves a rapid, reversible 1,2-proton shift between the two ring nitrogen atoms, leading to a dynamic equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[1][7][8]
While side-chain imino tautomers are theoretically possible, experimental and computational studies confirm that the amino forms are overwhelmingly more stable and are the predominant species observed.[7] The position of this equilibrium is a critical determinant of the molecule's reactivity and its interactions with biological targets. Both experimental data and DFT calculations consistently show that the 3-aminopyrazole (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) tautomer.[8][9] This preference is influenced by the nature and position of other substituents on the ring.[9]
Caption: Annular tautomerism in 3(5)-aminopyrazole vs. the fixed 4-amino isomer.
Acidity and Basicity (pKa)
The dual acidic and basic nature of the aminopyrazole core is central to its behavior.[1] The "pyrrole-like" N-H proton can be abstracted by a base, while the "pyridine-like" nitrogen and the exocyclic amino group can be protonated by an acid. This amphoteric character is critical for solubility and for forming hydrogen bonds with enzyme active sites.[10][11]
| Property | Compound | Value (Predicted) | Source |
| pKa (Acidic N-H) | 3-Aminopyrazole | 15.28 ± 0.10 | [12][13][14] |
| pKa (Basic) | Not specified | - | - |
Note: Experimental pKa values can vary based on substitution and solvent conditions. The predicted value serves as a useful estimate for the acidity of the ring N-H proton.
Solubility and Physical State
The physical properties of aminopyrazoles are essential for their handling, formulation, and bioavailability. 3-Aminopyrazole is typically a white to light yellow crystalline solid with a low melting point.[12][13] Its ability to act as both a hydrogen bond donor and acceptor contributes to its moderate to high solubility in polar solvents.
| Property | 3-Aminopyrazole | 4-Aminopyrazole |
| CAS Number | 1820-80-0 | 28466-26-4 |
| Molecular Formula | C₃H₅N₃ | C₃H₅N₃ |
| Appearance | White to light yellow crystalline solid or oily liquid | Burgundy oil (as reported) |
| Melting Point | 34-37 °C | Not specified |
| Boiling Point | 218 °C @ 122 mmHg | Not specified |
| Solubility (Water) | Very soluble | 43.1 mg/mL |
| Solubility (Other) | Soluble in Methanol | Soluble in Ethanol, EtOAc |
Data compiled from sources[12][13][14][15][16].
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the structure and tautomeric form of aminopyrazoles.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For 3(5)-aminopyrazoles in solution, a time-averaged spectrum is often observed due to rapid tautomeric exchange. However, in some cases, such as in DMSO-d₆, slow exchange on the NMR timescale allows for the observation of signals from both individual tautomers.[17] NOE experiments can help determine the predominant tautomer in solution.
-
IR Spectroscopy: The N-H stretching frequencies in the IR spectrum provide valuable information about hydrogen bonding and tautomerism.[8] Matrix isolation IR spectroscopy, combined with computational calculations, has been used to definitively identify the vibrational modes corresponding to the 3-amino and 5-amino tautomers.[8]
-
Mass Spectrometry: Provides accurate mass determination for molecular formula confirmation. Fragmentation patterns can sometimes offer clues about the substitution pattern on the pyrazole ring.
Chemical Reactivity and Stability
The synthetic versatility of aminopyrazoles stems from the presence of multiple nucleophilic centers, leading to complex but often controllable reactivity profiles.
Nucleophilicity and Site Selectivity
Aminopyrazoles are polyfunctional compounds with at least three nucleophilic sites: the exocyclic amino group (5-NH₂), the ring nitrogen (1-NH), and the ring carbon at the 4-position (4-CH).[6] The general order of reactivity for these sites towards electrophiles is: 5-NH₂ > 1-NH > 4-CH .[6] This inherent selectivity is the key to their synthetic utility, allowing for controlled functionalization.
Caption: Hierarchy of nucleophilic sites on the 5-aminopyrazole scaffold.
Key Reactions of the Amino Group
The exocyclic amino group is typically the most reactive site, readily undergoing reactions common to arylamines.
-
Acylation and Sulfonylation: The amino group reacts smoothly with acyl chlorides, anhydrides, and sulfonyl chlorides under basic conditions to form the corresponding amides and sulfonamides. This is a common strategy to modulate the electronic properties or introduce new functional groups.
-
Diazotization: The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) or other diazotizing agents like tert-butyl nitrite.[18][19] These pyrazolediazonium salts are versatile intermediates.[18][20] Depending on the reaction conditions and substituents, they can undergo:
-
Nucleophilic Substitution: The diazonium group can be replaced by various nucleophiles (e.g., halides, hydroxyl).[21]
-
Azo Coupling: They can react with electron-rich aromatic compounds to form azo dyes.[22]
-
Intramolecular Cyclization: In appropriately substituted pyrazoles, the diazonium salt can cyclize to form fused systems like pyrazolo[3,4-c]cinnolines or pyrazolo[3,4-d][3][4][12]triazines.[22][23]
-
Reactions on the Pyrazole Ring
-
N-Alkylation and N-Arylation: While the exocyclic amine is more nucleophilic, selective reaction at the ring nitrogen is achievable. This often requires prior protection of the amino group (e.g., by acylation). Transition-metal-catalyzed methods, particularly using palladium or copper, have become powerful tools for the N-arylation of aminopyrazoles, enabling the synthesis of complex drug-like molecules.[4]
-
C-H Functionalization: Direct functionalization of the C4 position is also possible, typically through electrophilic aromatic substitution reactions. This route is less common due to the lower nucleophilicity of the carbon atom but can be achieved with potent electrophiles.
Cyclocondensation Reactions: Building Fused Systems
A defining feature of 3- and 5-aminopyrazoles is their ability to act as 1,3-binucleophiles. They react with 1,3-bielectrophilic partners (such as β-diketones, β-ketoesters, and enones) to construct fused bicyclic systems, which are prevalent in many marketed drugs.[4][6][18][24]
-
Pyrazolo[1,5-a]pyrimidines: Formed from the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[4][24]
-
Pyrazolo[3,4-b]pyridines: Also formed from 5-aminopyrazoles and 1,3-dicarbonyls, where the regiochemical outcome is often controlled by reaction conditions.[4][6]
Caption: General workflow for synthesizing fused pyrazoles via cyclocondensation.
Chemical and Metabolic Stability
Aminopyrazoles are generally stable compounds under normal storage conditions, though they can be sensitive to air and light.[12][13][14][15] From a drug development perspective, metabolic stability is a critical parameter. While many aminopyrazole-based drugs are stable, the unsubstituted amino group can be a site of metabolic transformation. Studies have shown that some aminopyrazoles can undergo P450-catalyzed oxidation to form reactive iminopyrazole intermediates.[25] These electrophilic species can be trapped by nucleophiles like glutathione, indicating a potential for bioactivation and idiosyncratic toxicity.[25] Blocking this pathway, for instance by methylation of the amino group or adjacent carbons, can attenuate this reactivity.[25]
Experimental Protocols
The following protocols are illustrative of standard methodologies used in the synthesis and characterization of aminopyrazole derivatives.
Protocol: Diazotization and Intramolecular Cyclization
This protocol describes a general procedure for the synthesis of a pyrazolo[3,4-d][3][4][12]triazin-4-one from a 5-amino-1H-pyrazole-4-carbonitrile, a reaction that leverages the reactivity of the diazonium salt intermediate.[23]
Objective: To synthesize a fused pyrazolotriazine via diazotization.
Materials:
-
5-Amino-1H-pyrazole-4-carbonitrile derivative
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice bath, magnetic stirrer, standard glassware
Procedure:
-
Dissolution: Suspend the starting 5-aminopyrazole-4-carbonitrile (1.0 eq) in a suitable volume of concentrated HCl.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring. A fine, uniform suspension is critical for a successful reaction.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold pyrazole suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is often accompanied by a color change.
-
Reaction & Cyclization: Stir the reaction mixture at 0-5 °C for 1-2 hours. The in situ-formed diazonium salt will undergo intramolecular cyclization onto the nitrile group.
-
Isolation: The product often precipitates from the reaction mixture. Isolate the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol or another suitable solvent to remove impurities. The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure of the resulting pyrazolo[3,4-d][3][4][12]triazin-4-one using NMR, IR, and Mass Spectrometry.
Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine
This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine via the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[24]
Objective: To construct the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., catalytic amount of HCl or piperidine)
-
Reflux condenser, heating mantle, magnetic stirrer, standard glassware
Procedure:
-
Setup: Combine the 5-aminopyrazole, the 1,3-dicarbonyl compound, and the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Catalysis (if needed): Add a few drops of acid or base catalyst. Acetic acid can often serve as both the solvent and the catalyst.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product may crystallize directly from the solution. If not, reduce the solvent volume under reduced pressure. The crude product can be precipitated by adding water or a non-polar solvent like hexane.
-
Purification: Collect the solid product by vacuum filtration. Wash with a suitable solvent. Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
-
Characterization: Analyze the final product by NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.
Conclusion
The aminopyrazole scaffold is a testament to the power of heterocyclic chemistry in modern science. Its properties are dictated by a delicate interplay of aromaticity, tautomerism, and the strategic placement of nitrogen and amino functionalities. This guide has detailed the fundamental physical characteristics that influence its behavior in solution and the solid state, as well as the predictable yet versatile chemical reactivity that makes it an invaluable building block. From simple acylations to complex, regioselective cyclocondensation reactions, the aminopyrazole core provides a robust platform for the construction of diverse and biologically relevant molecules. A thorough understanding of these core principles is essential for any scientist aiming to innovate in the fields of drug discovery, agrochemicals, and materials science.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Google Books.
- Guidechem. (n.d.). 3-Aminopyrazole 1820-80-0 wiki.
- ResearchGate. (n.d.). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles.
- Kamal, N., et al. (2019). Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. Chemical Research in Toxicology.
- BenchChem. (n.d.). Tautomerism in substituted 3-aminopyrazoles.
- Trovato, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- National Institutes of Health. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC.
- National Institutes of Health. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC.
- ChemicalBook. (n.d.). 3-Aminopyrazole CAS#: 1820-80-0.
- PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH.
- National Institutes of Health. (n.d.). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. PMC.
- Dobson, A. J., & Gerkin, R. E. (1998). Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid. IUCr Journals.
- ChemicalBook. (n.d.). 3-Aminopyrazole.
- LookChem. (n.d.). Cas 1820-80-0, 3-Aminopyrazole.
- BenchChem. (n.d.). The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.
- Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Anwar, H. F., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
- ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- ResearchGate. (n.d.). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.
- PubMed. (2020). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance.
- Latypov, N. V. (1976). Diazotization of aminonitropyrazoles. SciSpace.
- Elguero, J., et al. (1999). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Royal Society of Chemistry.
- Google Patents. (n.d.). Process for preparing diazonium salts of 3-amino-pyrazole.
- ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
- ResearchGate. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines.
- ResearchGate. (n.d.). Scheme 21. One-pot diazotization reaction carried out on...
- ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
- National Institutes of Health. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.
- MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (n.d.). (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
- Ambeed.com. (n.d.). 28466-26-4 | 4-Amino-1H-pyrazole | Amines.
- PMC - PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- ResearchGate. (n.d.). Hydrogen bond interactions (A, "). | Download Scientific Diagram.
- ChemScene. (n.d.). 4-Aminopyrazole | 28466-26-4.
- ResearchGate. (n.d.). New Trends in the Chemistry of 5-Aminopyrazoles.
- ChemicalBook. (n.d.). 3-Aminopyrazole | 1820-80-0.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 14. 3-Aminopyrazole price,buy 3-Aminopyrazole - chemicalbook [chemicalbook.com]
- 15. lookchem.com [lookchem.com]
- 16. 28466-26-4 | 4-Amino-1H-pyrazole | Amines | Ambeed.com [ambeed.com]
- 17. researchgate.net [researchgate.net]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
3-Chloro-1-methyl-1H-pyrazol-4-amine Hydrochloride: A Core Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers
Prepared by a Senior Application Scientist
This document serves as a comprehensive technical guide on 3-Chloro-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS No. 1444173-74-7). As a specialized heterocyclic amine, this compound represents a crucial structural motif in medicinal chemistry. Its strategic placement of chloro, methyl, and amine functionalities on a stable pyrazole core makes it an invaluable starting material for synthesizing complex molecular architectures targeting a range of diseases.
This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide field-proven insights, explain the causality behind synthetic choices, and offer a practical framework for its application. While public data on this specific salt is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust working knowledge base.
Physicochemical and Structural Properties
The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to the free base. The core properties are summarized below.
| Property | Data | Source / Method |
| IUPAC Name | This compound hydrochloride | Nomenclature |
| CAS Number | 1444173-74-7 | - |
| Molecular Formula | C₄H₇Cl₂N₃ | Calculation |
| Molecular Weight | 168.03 g/mol | Calculation |
| Canonical SMILES | CN1C=C(C(=N1)Cl)N.Cl | Structure |
| Appearance | Expected to be an off-white to light-colored crystalline solid. | Analogy |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | Analogy |
Note: Appearance and solubility are based on typical properties of similar hydrochloride salts of small amine-containing heterocycles.
Predicted Spectroscopic Profile
No specific experimental spectra for this compound are publicly available. However, based on its structure, a detailed spectroscopic profile can be predicted. This serves as a benchmark for researchers to confirm the identity and purity of the material post-synthesis or purchase.
-
¹H NMR (in D₂O):
-
~3.8-4.0 ppm (singlet, 3H): This signal corresponds to the N-methyl (N-CH₃) protons. Its chemical shift is downfield due to the electron-withdrawing nature of the pyrazole ring.
-
~7.5-7.8 ppm (singlet, 1H): This signal represents the lone proton on the pyrazole ring (C5-H).
-
The amine (NH₂) protons will likely exchange with D₂O and may not be visible or may appear as a very broad, low-intensity signal.
-
-
¹³C NMR (in D₂O):
-
~35-40 ppm: N-Methyl carbon (N-CH₃).
-
~110-120 ppm: C4-NH₂ carbon.
-
~130-140 ppm: C5-H carbon.
-
~145-155 ppm: C3-Cl carbon.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ (for free base): m/z 132.0323. This corresponds to the protonated free base C₄H₆ClN₃. High-resolution mass spectrometry should confirm this exact mass.
-
Synthesis and Mechanistic Considerations
The synthesis of this compound hydrochloride is not widely documented in standard literature. However, a logical and robust synthetic pathway can be designed based on well-established transformations of the pyrazole core. The proposed pathway is efficient and relies on readily available starting materials.
Proposed Synthetic Pathway
The synthesis is best approached as a multi-step sequence starting from 1-methyl-1H-pyrazole.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols (Representative)
The following protocols are representative and adapted from established methods for analogous transformations. Researchers should perform small-scale trials to optimize conditions.
Step 1: Nitration of 1-Methyl-1H-pyrazole
-
Causality: The pyrazole ring is activated towards electrophilic substitution, with the C4 position being the most nucleophilic. A mixture of nitric and sulfuric acid is the standard reagent for nitration of such aromatic systems.
-
Protocol:
-
Cool a flask containing concentrated sulfuric acid to 0°C in an ice-water bath.
-
Slowly add 1-methyl-1H-pyrazole to the cooled acid with vigorous stirring.
-
Add a nitrating mixture (1:1 concentrated HNO₃/H₂SO₄) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until pH 7-8.
-
The product, 1-methyl-4-nitro-1H-pyrazole, will precipitate and can be collected by filtration, washed with cold water, and dried.
-
Step 2: Chlorination of 1-Methyl-4-nitro-1H-pyrazole
-
Causality: The nitro-substituted pyrazole ring is less activated, but chlorination can be achieved at the adjacent C3 position using a suitable chlorinating agent like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
-
Protocol:
-
Dissolve 1-methyl-4-nitro-1H-pyrazole in a suitable solvent such as acetonitrile or DMF.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
-
Heat the mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-chloro-1-methyl-4-nitro-1H-pyrazole, which can be purified by column chromatography.
-
Step 3: Reduction of the Nitro Group
-
Causality: The nitro group is readily reduced to a primary amine. Catalytic hydrogenation (H₂/Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in HCl/Ethanol can be used, which may be advantageous as it can lead directly to the hydrochloride salt.[1]
-
Protocol (using H₂/Pd/C):
-
Dissolve the nitro-compound in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi or balloon pressure) and stir vigorously at room temperature until hydrogen uptake ceases (4-16 hours).
-
Carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base, this compound.
-
Step 4: Hydrochloride Salt Formation
-
Causality: The amine is basic and will react with a strong acid like HCl to form a stable, crystalline salt. This step also serves as a final purification.
-
Protocol:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Slowly add a solution of HCl in ether or IPA (commercially available) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
-
Applications in Medicinal Chemistry and Drug Design
The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its metabolic stability and ability to form key hydrogen bonds with biological targets.[2][3] Dozens of approved drugs, particularly kinase inhibitors used in oncology, are built around a pyrazole core.[4][5]
This compound hydrochloride serves as a versatile intermediate, with its functional groups acting as handles for diversification.
-
The Amine Group (C4-NH₂): This is a powerful nucleophile and a key point for building out the molecule. It is commonly used in:
-
Amide Bond Formation: Acylation with carboxylic acids or acid chlorides to form amides, a fundamental linkage in many drug molecules.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Reductive Amination: Reaction with aldehydes or ketones.
-
-
The Chloro Group (C3-Cl): This is a classic handle for cross-coupling reactions, allowing for the introduction of carbon-based substituents.
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, attaching new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex amine structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Logical Workflow for Drug Analogue Synthesis
The diagram below illustrates how this building block can be used in a typical drug discovery workflow to rapidly generate a library of diverse analogues for structure-activity relationship (SAR) studies.
Caption: Use of the title compound as a scaffold in drug discovery.
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) exists for this compound. The following guidance is synthesized from data for structurally related chloropyrazoles and aromatic amines and represents best practices.[6][7][8]
Hazard Identification and Precautions
| Hazard Class | Anticipated Risk | Recommended Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause allergic skin reaction. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |
| Eye Damage/Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Hazard | May cause respiratory irritation if inhaled as a dust. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling and Storage Protocol
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard cotton lab coat is required.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids (other than for salt formation).
-
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, national, and international regulations. Do not allow product to enter drains or waterways.
References
- Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7332.
- Alam, M. J., & Antonchick, A. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2015.
- Asati, V., & Sharma, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 878.
- Singh, U. P., & Bhat, H. R. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 168-176.
- Kumar, V., & Aggarwal, R. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 6(1), 1-14.
- Molitor, E. J., et al. (2019). Processes for the preparation of pesticide compounds. U.S. Patent No. 10,233,155. Washington, DC: U.S. Patent and Trademark Office.
- Resyn Biosciences. (n.d.). MSDS Amine.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). National Center for Biotechnology Information.
- Nufarm. (2020). SAFETY DATA SHEET CLEAN AMINE.
- Saczewski, J., & Rybczynska, A. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 24(21), 3949.
- Saczewski, J., & Rybczynska, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Chemistry of Heterocyclic Compounds, 58(4), 283-303.
Sources
- 1. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
The Genesis of a Heterocycle: An In-Depth Technical Guide to the Discovery and Evolution of Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its discovery and the subsequent evolution of its synthesis represent a fascinating journey through the history of organic chemistry. This in-depth technical guide provides a comprehensive exploration of the seminal discoveries and methodological advancements in pyrazole synthesis. We will delve into the foundational work of Ludwig Knorr and Eduard Buchner, providing not only historical context but also detailed experimental protocols. The guide will then traverse the landscape of classical and modern synthetic strategies, including the Pechmann synthesis, reactions of α,β-unsaturated carbonyls, and 1,3-dipolar cycloadditions. Furthermore, we will examine the impact of enabling technologies such as microwave irradiation and continuous-flow chemistry on the efficiency and scope of pyrazole synthesis. This guide is designed to be a valuable resource for researchers, offering both a rich historical perspective and practical, field-proven insights into the synthesis of this vital heterocyclic scaffold.
The Dawn of Pyrazole Chemistry: Knorr's Serendipitous Discovery
The story of pyrazole synthesis begins in 1883 with the German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered the first pyrazole derivative, a compound he named "antipyrine." This discovery was born from the reaction of ethyl acetoacetate with phenylhydrazine, a reaction that would later be famously known as the Knorr pyrazole synthesis.[1][2] This seminal work laid the foundation for the vast field of pyrazole chemistry and highlighted the potential of these heterocycles in medicinal applications.
The Knorr synthesis is a cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound. The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]
Mechanism of the Knorr Pyrazole Synthesis
The generally accepted mechanism for the Knorr pyrazole synthesis involves the following key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Antipyrine Precursor)
This protocol is based on the original 1883 publication by Ludwig Knorr.[1]
Materials and Equipment:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Reaction vessel suitable for heating
-
Water bath
-
Separatory funnel
-
Crystallization dish
-
Melting point apparatus
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.
-
Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, resulting in the formation of an oily product and water.
-
Separation of Water: Separate the water formed during the initial condensation from the oily product using a separatory funnel.
-
Cyclization: Heat the oily condensation product on a water bath for an extended period. This will induce cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.
-
Isolation and Purification: The crude product can be purified by crystallization from a suitable solvent.
The Parent Ring: Buchner's Synthesis of Pyrazole
While Knorr's work introduced the first pyrazole derivative, the synthesis of the parent, unsubstituted pyrazole ring was achieved by another German chemist, Eduard Buchner, in 1889.[4] Buchner's synthesis involved the 1,3-dipolar cycloaddition of diazomethane with acetylene. This reaction was a significant milestone, as it provided access to the fundamental pyrazole scaffold.
Mechanism of the Buchner Pyrazole Synthesis
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the 1,3-dipole (diazomethane) reacts with the dipolarophile (acetylene) to form the five-membered pyrazole ring.
Caption: Buchner's synthesis of pyrazole via 1,3-dipolar cycloaddition.
Expanding the Armamentarium: Other Classical Pyrazole Syntheses
Following the pioneering work of Knorr and Buchner, the late 19th and early 20th centuries saw the development of several other important methods for pyrazole synthesis.
The Pechmann Pyrazole Synthesis
In 1898, Hans von Pechmann reported a variation of the 1,3-dipolar cycloaddition using substituted acetylenes and diazomethane, which is now known as the Pechmann pyrazole synthesis.[5] This method allows for the synthesis of pyrazolecarboxylic acid derivatives when diazoacetic esters are used.
Synthesis from α,β-Unsaturated Aldehydes and Ketones
Another versatile method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazines.[6] This reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of a Pyrazoline from a Chalcone
This protocol provides a general procedure for the synthesis of a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.[2]
Materials and Equipment:
-
Chalcone (α,β-unsaturated ketone)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or 1,4-dioxane
-
Glacial acetic acid or sulfuric acid (catalyst)
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the chalcone (1 mmol) in 10-20 mL of ethanol or 1,4-dioxane.[2]
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.25 mmol) to the solution.[2]
-
Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid.[2]
-
Reflux: Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.[2]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Precipitation: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[2]
-
Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with water, and dry. The crude pyrazoline can be purified by recrystallization from ethanol.[2]
Regioselectivity in Knorr Pyrazole Synthesis
A critical consideration in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[7]
Table 1: Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (A:B) | Yield (%) |
| 1 | 1,1,1-Trifluoro-2,4-pentanedione | EtOH | 85:15 | 95 |
| 2 | 1,1,1-Trifluoro-2,4-pentanedione | TFE | 90:10 | 96 |
| 3 | 1,1,1-Trifluoro-2,4-pentanedione | HFIP | 97:3 | 98 |
Regioisomer A corresponds to the 3-trifluoromethyl-5-methyl-1-phenylpyrazole, and Regioisomer B corresponds to the 5-trifluoromethyl-3-methyl-1-phenylpyrazole. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
The Modern Era: Enabling Technologies in Pyrazole Synthesis
The fundamental principles of pyrazole synthesis laid down by Knorr, Buchner, and others remain relevant today. However, the advent of modern technologies has revolutionized the efficiency, speed, and scope of these reactions.
Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of pyrazole synthesis, microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts.
Table 2: Comparison of Conventional and Microwave-Assisted Knorr Pyrazole Synthesis
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 2 hours | 5 minutes |
| Yield | 72-90% | 91-98% |
| Temperature | 75°C | 60°C |
Continuous-Flow Synthesis of Pyrazoles
Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. In flow synthesis, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology has been successfully applied to various pyrazole syntheses, including the Knorr condensation and 1,3-dipolar cycloadditions.
Caption: A simplified workflow for the continuous-flow synthesis of pyrazoles.
Conclusion
From its serendipitous discovery in the late 19th century to its synthesis using cutting-edge technologies in the 21st, the story of the pyrazole ring is a testament to the continuous evolution of organic chemistry. The foundational methods developed by pioneers like Knorr and Buchner have provided a robust framework upon which generations of chemists have built, expanding the synthetic toolbox and enabling the creation of a vast array of pyrazole derivatives with profound impacts on medicine and agriculture. As we look to the future, the integration of computational tools, automation, and sustainable synthetic methodologies will undoubtedly continue to shape the landscape of pyrazole synthesis, paving the way for the discovery of new and improved therapeutic agents.
References
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. Link
- Benchchem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Link
- Black, D. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Link
- Campos, M. G. R., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Link
- Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
- Pechmann, H. v. (1898). Ueber Diazomethan. Berichte der deutschen chemischen Gesellschaft.
- Benchchem. (2025).
- Interchim. (n.d.). FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Link
- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Link
- Oxford Reference. (n.d.). Eduard Buchner. Link
- Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Link
- RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Link
- ResearchGate. (2022). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Link
- Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Link
- The Journal of Organic Chemistry. (2010).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Link
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Link
- IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Link
- MDPI. (2023).
- Reaction Chemistry & Engineering. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Link
- ResearchGate. (2022).
- Semantic Scholar. (2016).
- Arkivoc. (2014).
Sources
The Privileged Scaffold: A Technical Guide to the Role of Pyrazole in Modern Medicinal Chemistry
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable synthetic versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth technical exploration of the pyrazole core, elucidating its fundamental physicochemical properties, diverse synthetic methodologies, and profound impact across a spectrum of therapeutic areas. We will dissect the structure-activity relationships (SAR) that govern its efficacy and explore the mechanisms of action of key pyrazole-containing drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their quest for novel therapeutics.
Introduction: The Ascendancy of a Versatile Heterocycle
First identified by Ludwig Knorr in 1883, the pyrazole ring has evolved from a chemical curiosity to a central motif in drug design.[1][2] Its unique electronic configuration and structural features allow for facile substitution and modification, providing a robust framework for the optimization of pharmacokinetic and pharmacodynamic properties.[3][4] The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil, attests to its therapeutic significance.[2][3][5] This guide will navigate the chemical biology of pyrazoles, offering insights into why this scaffold continues to be a fertile ground for drug discovery.
Physicochemical Properties and Biological Significance
The pyrazole ring is an aromatic system with a unique distribution of electron density. The two adjacent nitrogen atoms impart distinct properties: one nitrogen is pyridine-like and basic, while the other is pyrrole-like and non-basic.[1] This arrangement allows for hydrogen bonding capabilities as both a donor and an acceptor, facilitating interactions with biological targets. The planarity of the ring also allows for π-π stacking interactions, further enhancing binding affinity. These fundamental properties contribute to the ability of pyrazole derivatives to modulate the activity of a wide array of enzymes and receptors.[3][4]
Synthetic Strategies for Pyrazole Scaffolds
The synthetic accessibility of the pyrazole core is a major driver of its widespread use in medicinal chemistry.[6] A variety of robust and versatile methods exist for the construction of the pyrazole ring, allowing for the introduction of diverse substituents at multiple positions.
Knorr Pyrazole Synthesis
One of the most classical and widely employed methods is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative.[6] This method offers a straightforward route to a variety of substituted pyrazoles.
Experimental Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Reaction Setup: To a solution of an α,β-ethylenic ketone (1.0 eq) in a suitable solvent such as ethanol, add a substituted hydrazine (1.1 eq).
-
Catalyst Addition: Introduce a catalytic amount of an acid, such as acetic acid or hydrochloric acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 1,3,5-trisubstituted pyrazole.[6]
1,3-Dipolar Cycloaddition
Another powerful strategy for pyrazole synthesis is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. This method provides excellent regiocontrol and is amenable to a wide range of substrates.[6]
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
-
Generation of Nitrile Imine: The nitrile imine is typically generated in situ from an arylhydrazone precursor in the presence of a mild oxidizing agent.
-
Cycloaddition: The generated nitrile imine then undergoes a [3+2] cycloaddition reaction with a terminal or internal alkyne.
-
Reaction Conditions: The reaction is often carried out at room temperature in a suitable aprotic solvent.
-
Isolation: The resulting pyrazole can be isolated and purified using standard techniques.[6]
Multi-Component Reactions
Multi-component reactions (MCRs) have emerged as an efficient and atom-economical approach to pyrazole synthesis. These reactions involve the one-pot combination of three or more starting materials to generate complex pyrazole derivatives in a single step.[2]
The Pharmacological Spectrum of Pyrazole Derivatives
The structural versatility of the pyrazole scaffold has been exploited to develop drugs targeting a vast range of diseases.[6][7]
Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
Mechanism of Action: Celecoxib
Celecoxib, a diaryl-substituted pyrazole, is a potent and selective inhibitor of the COX-2 enzyme.[10][11][12] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[11][13] The chemical structure of celecoxib allows it to fit into the active site of COX-2, which is larger than that of the related COX-1 enzyme.[14] This selectivity is attributed to the sulfonamide side chain of celecoxib, which binds to a hydrophilic pocket near the active site of COX-2.[12] By inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12][14]
Caption: Selective inhibition of COX-2 by celecoxib.
Anticancer Therapeutics: Targeting Kinase Signaling
The pyrazole scaffold is a prominent feature in many protein kinase inhibitors used in cancer therapy.[15][16][17] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[18]
Key Pyrazole-Containing Kinase Inhibitors:
| Drug | Target Kinase(s) | Indication |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera[16] |
| Crizotinib | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer[15] |
| Encorafenib | BRAF V600E | Melanoma[15] |
| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor[15] |
Experimental Workflow: Evaluating a Novel Pyrazole-Based Kinase Inhibitor
A systematic approach is essential for the preclinical evaluation of new kinase inhibitors.
Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with varying concentrations of the pyrazole inhibitor for a specified time. Include appropriate positive and negative controls.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total target protein, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [18]
Antimicrobial and Antiviral Applications
Pyrazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses. [19][20][21]The pyrazole scaffold can be found in some antibiotics and is being actively investigated for the development of new antimicrobial agents to combat drug resistance. [21][22]For instance, certain pyrazole-thiazole hybrids have shown promising antibacterial and antifungal activities. [22]
Central Nervous System (CNS) Disorders
The ability of pyrazole derivatives to cross the blood-brain barrier has led to their exploration for the treatment of various CNS disorders. [23]A notable example is the development of pyrazole-based cannabinoid receptor 1 (CB1) antagonists, such as rimonabant, which was initially developed as an anti-obesity drug. [23][24]Structure-activity relationship studies have been crucial in optimizing the potency and selectivity of these compounds for CNS targets. [23][24][25]
Structure-Activity Relationship (SAR) Studies: A Key to Optimization
The systematic modification of substituents on the pyrazole ring is a fundamental aspect of optimizing the biological activity of these compounds. SAR studies provide crucial insights into the key structural features required for potent and selective interaction with a biological target. [23][24][26] Key SAR Insights for Pyrazole Scaffolds:
-
Substitution at N1: The substituent at the N1 position significantly influences the compound's pharmacokinetic properties and can be crucial for target engagement. For example, in CB1 antagonists, a 2,4-dichlorophenyl group at this position was found to be critical for high affinity. [23][24]* Substituents at C3 and C5: These positions are often decorated with aryl or heteroaryl groups that can engage in hydrophobic and π-stacking interactions within the binding pocket of the target protein. [23][24]* Substitution at C4: While often unsubstituted, modification at the C4 position can be used to fine-tune the electronic properties and conformation of the molecule.
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a highly valuable and "privileged" structure in medicinal chemistry. [3][5][27]Its synthetic tractability, coupled with its diverse pharmacological activities, ensures its continued relevance in the pursuit of novel therapeutics. [6][7]Future directions in pyrazole-based drug discovery will likely focus on:
-
Multi-target drug design: Developing single molecules that can modulate multiple targets to treat complex diseases like cancer and neurodegenerative disorders.
-
Fragment-based drug discovery: Utilizing pyrazole fragments as starting points for the design of novel inhibitors.
-
PROTACs and Molecular Glues: Incorporating the pyrazole scaffold into novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5320-5332.
- Celecoxib - Wikipedia. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). International Journal of Chemical Studies, 8(3), 20-33.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). Mini-Reviews in Medicinal Chemistry, 25.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(14), 11467.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 45-56.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals, 16(8), 1089.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(21), 7244.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of the Indian Chemical Society, 102(8), 101490.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). Mini-Reviews in Medicinal Chemistry.
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2022). Journal of Biomolecular Structure and Dynamics, 40(18), 8147-8172.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(14), 11467.
- Celecoxib Pathway, Pharmacodynamics. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.).
- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry, 23(10), 1083-1102.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Russian Journal of Bioorganic Chemistry, 49(4), 283-294.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5320-5332.
- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2014). Current Medicinal Chemistry, 21(20), 2266-2291.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry, 15(23), 2049-2070.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(18), 5877.
- Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (2021). Molecules, 26(16), 4992.
- What is the mechanism of Celecoxib?. (2024).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2021). Egyptian Journal of Chemistry, 64(10), 5537-5544.
- Biologically active pyrazole derivatives. (2017). RSC Advances, 7(1), 15-39.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5320-5332.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). International Journal of Health Sciences, 6(S2), 8281-8289.
- Pyrazoles as anticancer agents: Recent advances. (2021). SRR, 1-10.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2010). Molecules, 15(12), 9142-9152.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). RSC Medicinal Chemistry, 13(2), 146-161.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 299.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Bioinorganic Chemistry and Applications, 2013, 1-11.
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules, 23(11), 2977.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020).
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia, 3(1), 209-224.
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (2007). Archiv der Pharmazie, 340(11), 587-596.
- Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.).
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.).
- Anticancer Activity Of Pyrazole. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 10-18.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1177-1198.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(23), 2049-2070.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1177-1198.
- (a) Represented FDA-approved drugs containing a pyrazole nucleus. (b) Pyrazole derivatives showing anticancer activity. (c) Pyrazole derivatives showing VEGFR-2, FGFR1 inhibitory activities. (n.d.).
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-Chloro-1-methyl-1H-pyrazol-4-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-methyl-1H-pyrazol-4-amine is a key heterocyclic building block in contemporary medicinal chemistry. Its unique substitution pattern—featuring a reactive amine and a strategically placed chlorine atom on a methylated pyrazole core—renders it an invaluable intermediate for the synthesis of complex molecular scaffolds. This compound serves as a linchpin in the development of various therapeutic agents, including kinase inhibitors and other targeted therapies, by enabling diverse coupling chemistries for lead optimization and library synthesis. This guide provides a detailed, field-tested protocol for its synthesis, emphasizing the underlying chemical principles, safety considerations, and mechanistic rationale.
Section 1: Retrosynthetic Analysis and Strategy Selection
The synthesis of this compound can be approached through several strategic disconnections. The most logical and robust pathways originate from commercially available nitropyrazole derivatives. Two primary strategies are considered here:
-
Strategy A: The Sandmeyer Reaction Route. This classical and highly reliable approach involves the transformation of an amino group at the 3-position into a chloro group via a diazonium salt intermediate, followed by the reduction of a nitro group at the 4-position.
-
Strategy B: The Direct Reductive Chlorination Route. This more convergent approach aims to simultaneously introduce the chlorine atom and reduce the nitro group from a 1-methyl-4-nitropyrazole precursor. While potentially more efficient, this reaction can be sensitive to conditions and catalyst selection[1].
This guide will provide a detailed protocol for Strategy A , as it offers excellent control over each transformation and utilizes a readily available starting material, 1-methyl-4-nitro-1H-pyrazol-3-amine[2].
Caption: Overview of primary synthetic routes to the target compound.
Section 2: Mechanistic Insights
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. The two key transformations in our selected route are the Sandmeyer reaction and the nitro group reduction.
The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halogens.[3] The reaction proceeds in two main stages:
-
Diazotization: The primary amine on the pyrazole ring is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. Maintaining low temperatures is crucial as diazonium salts can be unstable and decompose, potentially explosively, if isolated or warmed.[4]
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt undergoes a single-electron transfer (SET) from a copper(I) catalyst (CuCl). This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from the resulting copper(II) chloride, yielding the final chlorinated pyrazole and regenerating the copper(I) catalyst.[3]
Sources
- 1. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 2. 20055-00-9|1-Methyl-4-nitro-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 3-Chloro-1-methyl-1H-pyrazol-4-amine: A Guide for Synthetic and Medicinal Chemists
Introduction: The Privileged Pyrazole in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] These five-membered heterocyclic scaffolds are integral to the design of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[3][4] Among the diverse array of pyrazole derivatives, those bearing an amino group have emerged as particularly valuable building blocks, offering a strategic handle for the introduction of molecular complexity and diversity.[5][6] This guide focuses on a trifunctional building block, 3-Chloro-1-methyl-1H-pyrazol-4-amine , a compound poised for significant utility in the synthesis of novel chemical entities. Its strategic arrangement of a nucleophilic amino group, an electrophilic chloro substituent amenable to cross-coupling reactions, and a methylated nitrogen offers a rich platform for synthetic exploration. This document serves as a comprehensive resource for researchers, providing detailed protocols and insights into the application of this versatile synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes key computed and expected properties for this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₄H₆ClN₃ | - |
| Molecular Weight | 131.57 g/mol | - |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
| Melting Point | Not available; expected to be >100 °C | Based on related structures |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in chlorinated solvents | General solubility of aminopyrazoles |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~7.5 (s, 1H, C5-H), ~4.5 (br s, 2H, NH₂), ~3.6 (s, 3H, N-CH₃) | Predicted |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~145 (C3), ~130 (C5), ~120 (C4), ~35 (N-CH₃) | Predicted |
| Mass Spectrometry (EI) | m/z: 131 [M]⁺, 133 [M+2]⁺ (approx. 3:1 ratio) | Predicted isotopic pattern for chlorine |
| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1550 (C=N stretch) | Predicted |
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available 4-nitropyrazole. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of the analogous 3-chloro-1H-pyrazol-4-amine.[7][8]
Synthetic Workflow Diagram
Caption: Proposed synthetic route to this compound.
Detailed Synthetic Protocol
Step 1: N-Methylation of 4-Nitropyrazole
-
To a solution of 4-nitropyrazole (1 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
To this suspension, add methyl iodide (1.2 eq.) or dimethyl sulfate (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-methyl-4-nitropyrazole.
Step 2: Reductive Chlorination of 1-Methyl-4-nitropyrazole
This step is adapted from a patented procedure for the analogous unmethylated compound and may require optimization.[7]
-
Charge a pressure reactor with 1-methyl-4-nitropyrazole (1 eq.), a palladium on carbon catalyst (e.g., 5% Pd/C, 0.01 eq.), and a solution of hydrochloric acid (e.g., 6M aqueous HCl).
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction by hydrogen uptake and/or LC-MS until the starting material is consumed.
-
Carefully vent the reactor and purge with an inert gas (e.g., nitrogen).
-
Filter the catalyst through a pad of celite and wash with methanol.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by crystallization or column chromatography.
Reactivity and Applications as a Synthetic Building Block
The synthetic utility of this compound stems from the orthogonal reactivity of its amino and chloro functionalities. This allows for selective and sequential modifications, making it a powerful tool for generating libraries of complex molecules.
Reactions at the 4-Amino Group
The primary amino group at the C4 position is a versatile nucleophile, readily participating in a variety of bond-forming reactions.
1. Acylation and Sulfonylation
The amino group can be easily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and serve to introduce a wide range of substituents.
Caption: General scheme for acylation/sulfonylation of the amino group.
Protocol: General Procedure for Acylation
-
Dissolve this compound (1 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or pyridine, 1.5 eq.) and cool the mixture to 0 °C.
-
Add the acid chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
2. Reductive Amination
The amino group can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines, respectively. This reaction is a powerful method for introducing alkyl or arylalkyl substituents.[1]
Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane), add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 4-12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by standard methods.
Reactions at the 3-Chloro Group
The chloro substituent at the C3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between the pyrazole core and a wide variety of aryl or vinyl boronic acids or esters.[9][10][11] This is a cornerstone reaction for the synthesis of biaryl structures commonly found in kinase inhibitors.[5]
Caption: Suzuki-Miyaura cross-coupling at the C3 position.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water, 4:1), add this compound (1 eq.), the boronic acid (1.2 eq.), a base (e.g., potassium carbonate, 2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, replacing the chloro group with a primary or secondary amine.[12][13][14] This reaction is invaluable for accessing a diverse range of N-aryl and N-heteroaryl pyrazole derivatives.
Caption: Buchwald-Hartwig amination at the C3 position.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base (e.g., sodium tert-butoxide, 1.5 eq.).
-
Add an anhydrous solvent (e.g., toluene).
-
Add this compound (1 eq.) and the desired amine (1.2 eq.).
-
Seal the vessel and heat the reaction mixture to 80-110 °C, monitoring for completion.
-
Cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Application in the Synthesis of Kinase Inhibitors
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore in the development of kinase inhibitors.[15] this compound is an ideal starting material for the synthesis of libraries of compounds based on this privileged scaffold. The following workflow illustrates how this building block can be utilized in a diversity-oriented synthesis approach.
Conceptual Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for generating a kinase inhibitor library.
This strategy allows for the systematic exploration of the chemical space around the pyrazolopyrimidine core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations at distinct positions, enabling the rapid construction of complex molecular architectures. The protocols and applications detailed in this guide are intended to empower researchers to leverage the full potential of this compound in their drug discovery and development endeavors.
References
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- US10233155B2 - Processes for the preparation of pesticide compounds. Google Patents.
- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. ResearchGate.
- 3-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzamide. SpectraBase.
- 3-chloro-1H-pyrazol-4-amine | C3H4ClN3. PubChem.
- Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry - ACS Publications.
- 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. NIH.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- (12) United States Patent. Googleapis.com.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... ResearchGate.
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH.
- Recent developments in aminopyrazole chemistry. Arkivoc.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
- Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.GOV.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3. PubChem.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of Aminopyrazoles in Modern Drug Discovery
Introduction: The Aminopyrazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of this concept, and its amino-substituted derivatives—aminopyrazoles—represent a particularly versatile and fruitful subclass.[1][2][3] The functionalization of the pyrazole nucleus with amino groups leads to multifunctional compounds that have found applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][4] The synthetic accessibility of the aminopyrazole core, combined with its unique electronic and steric properties, allows it to serve as a robust anchor for building high-affinity ligands for a diverse range of biological targets.[1][5]
Aminopyrazoles can act as both hydrogen bond donors and acceptors, enabling them to form critical, high-affinity interactions with enzyme active sites.[6] This is particularly evident in the field of protein kinase inhibition, where the 3-aminopyrazole moiety has become a quintessential "hinge-binding" motif, effectively mimicking the adenine region of ATP.[7] The success of this scaffold is not merely theoretical; it is validated by the market approval of numerous drugs, including the JAK inhibitor Ruxolitinib and the non-covalent BTK inhibitor Pirtobrutinib, underscoring the profound impact of aminopyrazoles on clinical medicine.[1][2][4]
These application notes will provide an in-depth exploration of the aminopyrazole scaffold, focusing on its application in kinase inhibition and other therapeutic areas. We will delve into the mechanistic basis for its efficacy, provide detailed protocols for its synthesis and evaluation, and discuss strategies for lead optimization.
Section 1: The Aminopyrazole Core in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cellular processes like proliferation, differentiation, and survival.[7] The aminopyrazole scaffold has been instrumental in the development of a multitude of kinase inhibitors.[1]
Mechanism of Action: The Hinge-Binding Paradigm
The ATP-binding site of most kinases contains a "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The strategic advantage of the 3-aminopyrazole scaffold lies in its ability to replicate this interaction. The N1 "pyrrole-like" nitrogen, the exocyclic amino group, and the N2 "pyridine-like" nitrogen can form a conserved pattern of one hydrogen bond acceptor and two hydrogen bond donors, anchoring the inhibitor within the active site with high affinity.[8][9] This foundational interaction provides a stable platform from which chemists can extend the molecule to exploit other nearby pockets, thereby achieving both potency and selectivity.[7]
Caption: 3-Aminopyrazole scaffold forming key hydrogen bonds in the kinase hinge region.
Application Focus: Targeting Key Kinase Families
The versatility of the aminopyrazole core has enabled the targeting of numerous kinase families implicated in various diseases.
-
Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[10] Several potent CDK inhibitors have been developed using an aminopyrazole core, such as AT7519, which has entered clinical trials.[2][10] These inhibitors function by competing with ATP, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[10][11] The aminopyrazole moiety forms the crucial hinge interactions, while substitutions on the scaffold are optimized to occupy adjacent hydrophobic pockets, conferring selectivity for specific CDKs like CDK2 and CDK5.[10][12]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the inflammatory response. Inhibitors targeting JAKs are therefore valuable therapeutics for autoimmune diseases and myeloproliferative neoplasms. Ruxolitinib, a selective inhibitor of JAK1 and JAK2, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold and is a prime example of a successful aminopyrazole-based drug.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers, including bladder cancer and cholangiocarcinoma.[13] A significant challenge in targeting kinases is the emergence of resistance, often through "gatekeeper" mutations that block inhibitor access to a key hydrophobic pocket.[13] Researchers have successfully designed aminopyrazole-based covalent inhibitors that overcome this resistance by targeting a cysteine residue on the P-loop of the kinase, demonstrating the adaptability of the scaffold to address clinical challenges.[13]
Table 1: Examples of Clinically Relevant Aminopyrazole-Based Kinase Inhibitors
| Drug Name (Example) | Primary Target(s) | Therapeutic Indication | Citation(s) |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | [1] |
| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Mantle Cell Lymphoma | [2][4][5] |
| AT7519 | Pan-CDK inhibitor | Various Cancers (Clinical Trials) | [2][10] |
| Gandotinib | JAK2 | Myeloproliferative Neoplasms (Clinical Trials) | [1] |
Section 2: Expanding Horizons - Aminopyrazoles Beyond Kinase Inhibition
While kinase inhibition is a major application, the utility of the aminopyrazole scaffold extends to other important target classes.
-
Anti-inflammatory Agents: Beyond inhibiting inflammatory kinases, pyrazole derivatives are famous for their role as non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] Celecoxib, a selective COX-2 inhibitor, contains a pyrazole core and effectively reduces pain and inflammation by blocking the production of prostaglandins.[14] This highlights the scaffold's broader utility in modulating inflammatory pathways.
-
Neurodegenerative Diseases: The unique chemical properties of aminopyrazoles make them suitable for developing therapeutics for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][16]
-
JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is implicated in neuronal apoptosis. Selective aminopyrazole-based JNK3 inhibitors have been developed that show promise in protecting against neurodegeneration.[17]
-
LRRK2 Inhibition: Mutations in the LRRK2 kinase are a common cause of familial Parkinson's disease. Aminopyrazoles have been used as effective bioisosteres for aniline motifs in LRRK2 inhibitors, leading to the discovery of potent, selective, and brain-penetrant compounds.[18]
-
PDE11A Inhibition: A recent patent application described a series of aminopyrazole inhibitors of Phosphodiesterase 11A (PDE11A) as potential treatments for cognitive decline associated with Alzheimer's disease.[19]
-
Section 3: Experimental Protocols for Aminopyrazole Drug Discovery
This section provides standardized, step-by-step protocols for the synthesis and evaluation of aminopyrazole-based compounds.
Protocol 3.1: Synthesis of a Core N-(1H-Pyrazol-3-yl)pyrimidin-4-amine Scaffold
Rationale: This protocol describes a common method for synthesizing the pyrazole-pyrimidine scaffold, which is a key pharmacophore for many kinase inhibitors.[7][20] The reaction is a nucleophilic aromatic substitution where the amino group of the pyrazole displaces a halogen on the pyrimidine ring. The use of a base is critical to neutralize the HCl generated during the reaction, driving it to completion. Microwave heating is often employed to accelerate the reaction, significantly reducing reaction times from days to hours.
Materials:
-
3-Aminopyrazole derivative (1.0 eq)
-
Substituted 4-chloropyrimidine (1.1 eq)
-
Anhydrous Isopropanol or similar solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Reaction vessel (standard glassware or microwave vial)
-
TLC plates, LC-MS, Silica gel for chromatography
Procedure:
-
To a solution of the 3-aminopyrazole derivative (1.0 eq) in isopropanol, add the substituted 4-chloropyrimidine (1.1 eq).[7]
-
Add the base (e.g., triethylamine, 2.0-3.0 eq) to the reaction mixture.
-
Heating Method (Choose one):
-
Conventional: Heat the reaction mixture at 60-80°C for 24-72 hours.
-
Microwave: Heat in a sealed microwave reactor at 80-120°C for 3-8 hours.[7]
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine product.[7]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for the synthesis and purification of aminopyrazole derivatives.
Protocol 3.2: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)
Rationale: This assay quantifies the ability of a test compound to inhibit the activity of a target kinase. It measures the phosphorylation of a substrate peptide by the kinase. The use of a phosphospecific antibody linked to a fluorescent reporter allows for a sensitive and high-throughput readout. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of the kinase.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate
-
ATP
-
Test compounds (aminopyrazole derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphospecific antibody conjugated to a fluorescent probe
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound to the kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding conditions.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a solution containing EDTA and the fluorescently labeled phosphospecific antibody.
-
Incubate for 30-60 minutes to allow the antibody to bind to the phosphorylated substrate.
-
Read the fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.3: Cellular Antiproliferative Assay (MTT)
Rationale: This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of growth inhibition.
Materials:
-
Cancer cell line of interest (e.g., A2780, MiaPaCa2)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, treat the cells with serial dilutions of the aminopyrazole compounds. Include a vehicle-only control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 4: Data Interpretation and Lead Optimization
The raw data from synthesis and biological assays must be translated into actionable insights for the next design cycle. This process, known as Structure-Activity Relationship (SAR) analysis, is the core of lead optimization.
Establishing Structure-Activity Relationships (SAR)
By systematically modifying different parts of the aminopyrazole scaffold and observing the effects on potency (IC₅₀) and cellular activity (GI₅₀), chemists can build a robust SAR. For example, exploring different substituents on the pyrimidine ring might reveal that a small, lipophilic group enhances binding in a specific hydrophobic pocket, while a polar group in the solvent-exposed region could improve solubility.
Table 2: Hypothetical SAR Data for a Series of CDK2 Inhibitors
| Compound ID | R¹ Group (at Pyrimidine-C6) | R² Group (at Pyrazole-N1) | CDK2 IC₅₀ (nM) | A2780 GI₅₀ (µM) |
| AP-01 | -H | -H | 550 | >10 |
| AP-02 | -Methyl | -H | 120 | 2.5 |
| AP-03 | -Cyclopropyl | -H | 45 | 0.8 |
| AP-04 | -Phenyl | -H | 210 | 4.1 |
| AP-05 | -Cyclopropyl | -Ethyl | 38 | 0.6 |
| AP-06 | -Cyclopropyl | -Morpholinoethyl | 52 | 0.2 |
Interpretation: From this hypothetical data, one would conclude that a small cycloalkyl group at R¹ (AP-03) is optimal for potency compared to H, methyl, or phenyl. Furthermore, adding a solubilizing group like morpholine at the R² position (AP-06) improves cellular activity, likely by enhancing cell permeability or reducing efflux, despite a slight drop in biochemical potency.
ADMET and Physicochemical Properties
A potent compound is useless if it cannot reach its target in the body. Therefore, early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial.
Table 3: Key ADMET & Physicochemical Parameters for Lead Optimization
| Parameter | Description | Desirable Range/Outcome |
| Aqueous Solubility | Ability to dissolve in water. Crucial for absorption. | > 50 µM |
| LogP / LogD | Lipophilicity. Affects solubility, permeability, and protein binding. | 1 - 3 |
| Metabolic Stability | Resistance to breakdown by liver enzymes (e.g., microsomes). | t½ > 30 min (human liver microsomes) |
| Plasma Protein Binding | The fraction of drug bound to plasma proteins. Only unbound drug is active. | < 95% |
| Permeability (e.g., Caco-2) | Ability to cross cell membranes, predicting gut absorption. | Papp > 1 x 10⁻⁶ cm/s |
| CYP450 Inhibition | Inhibition of key metabolic enzymes, indicating potential for drug-drug interactions. | IC₅₀ > 10 µM |
In silico tools can predict many of these properties early on, guiding the design of compounds with better drug-like characteristics.[21][22] Experimental assays, such as those for metabolic stability in liver microsomes and plasma stability, are then used to validate these predictions.[23] For instance, the lead optimization of a 3-aminopyrazole CDK inhibitor involved improving solubility more than 10-fold and reducing plasma protein binding from 99% to 74%, which resulted in significantly better in vivo antitumor activity.[12]
Conclusion and Future Perspectives
The aminopyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its ability to act as a reliable hinge-binder has made it a dominant framework in kinase inhibitor design, leading to multiple approved drugs for cancer and inflammatory diseases.[1][2] Furthermore, its demonstrated utility in targeting enzymes relevant to neurodegeneration highlights its vast therapeutic potential.[6][17]
The future of aminopyrazole applications remains bright. Emerging modalities like Proteolysis Targeting Chimeras (PROTACs) are incorporating aminopyrazole-based ligands to induce the targeted degradation of proteins like CDK9, opening new avenues for therapeutic intervention.[24] As our understanding of disease biology deepens, the continued exploration and innovative functionalization of the aminopyrazole core will undoubtedly lead to the development of the next generation of precision medicines.
References
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - BJOC.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI.
- Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development - Benchchem.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC - PubMed Central.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Publishing.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023-04-25).
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023-04-25).
- Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023-06-06).
- Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer's Disease and Other Types of Dementia - PMC - NIH. (2024-02-01).
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed. (2023-04-25).
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy | Request PDF - ResearchGate.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (2023-04-11).
- Recent developments in aminopyrazole chemistry | Request PDF - ResearchGate. (2025-08-09).
- Recent developments in aminopyrazole chemistry - ResearchGate. (2025-08-09).
- 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization | Journal of Medicinal Chemistry - ACS Publications.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (2025-01-17).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central.
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - Semantic Scholar.
- One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PubMed Central. (2022-09-13).
- Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - NIH.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Aminopyrazoles as privileged structures in anticancer drug design - an in silico study - Bulgarian Chemical Communications.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC - NIH.
- ADMET and Pharmacokinetics - Enamine.
- Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax. (2021-07-01).
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI.
- Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties - OUCI.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer’s Disease and Other Types of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 21. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds … [ouci.dntb.gov.ua]
- 23. ADMET and Pharmacokinetics - Enamine [enamine.net]
- 24. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted Pyrazole Derivatives: An Application Guide
Introduction: The Enduring Significance of the Pyrazole Scaffold
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2][3] Their rigid, planar structure and capacity for diverse substitution patterns make them "privileged scaffolds" in drug discovery. This structural versatility allows for fine-tuning of physicochemical properties to optimize pharmacological activity, leading to their incorporation into a wide array of approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various anticancer and antimicrobial agents.[1][4]
The development of efficient, scalable, and environmentally benign synthetic routes to access molecular diversity within this class is a paramount objective for researchers in academia and industry. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages over traditional multi-step syntheses by minimizing waste, reducing reaction times, and simplifying purification procedures.[5] This guide provides an in-depth exploration of the one-pot synthesis of substituted pyrazole derivatives, detailing the core mechanistic principles and offering field-proven protocols for practical application.
Mechanistic Underpinnings: The Logic of Pyrazole Formation
The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][6] This process, first reported by Ludwig Knorr in 1883, remains a robust and versatile approach.[6][7][8]
The reaction proceeds through a well-established sequence:
-
Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation & Imine/Enamine Formation: This is typically the rate-determining step, involving the dehydration to form a hydrazone or a related enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration/Aromatization: A final dehydration step eliminates a molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[7][8][9]
The regioselectivity of the final pyrazole product when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines is a critical consideration, often dictated by the relative electrophilicity of the two carbonyl carbons and steric factors.[1][9]
Diagram 1: General Mechanism of Knorr Pyrazole Synthesis
A generalized workflow for the acid-catalyzed Knorr pyrazole synthesis.
Application Protocols: From Classic Methods to Modern Innovations
This section details two distinct, reliable one-pot protocols for synthesizing substituted pyrazoles. The first is a classic, acid-catalyzed thermal method, while the second leverages the efficiency of microwave irradiation for a greener and more rapid synthesis.
Protocol 1: Classic One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is based on the condensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative, followed by in-situ oxidation of the resulting pyrazoline intermediate. It is a robust method suitable for a wide range of substrates.[10]
Rationale: The reaction first involves a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form a dihydropyrazole (pyrazoline). A subsequent oxidation step is required to achieve the aromatic pyrazole ring.[1][10] Using an in-situ oxidant simplifies the procedure into a single operational pot.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Hydrazine Monohydrochloride or Phenylhydrazine (1.2 mmol)
-
Glacial Acetic Acid (5 mL)
-
Optional Oxidant: Bromine (1.1 mmol) in acetic acid or simply heating in DMSO under an oxygen atmosphere.[10]
-
Ethanol for recrystallization
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted chalcone (1.0 mmol) and hydrazine derivative (1.2 mmol).
-
Add glacial acetic acid (5 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the pyrazoline intermediate is typically complete within 2-4 hours.
-
Oxidation Step:
-
Method A (Bromine): Cool the mixture to room temperature. Slowly add a solution of bromine (1.1 mmol) in acetic acid dropwise. Stir for an additional 30 minutes at room temperature.[10]
-
Method B (Oxygen/DMSO): If using DMSO as a solvent instead of acetic acid, simply continue heating the pyrazoline intermediate under an oxygen atmosphere (a balloon of O₂ is sufficient) to facilitate oxidation. This is a greener alternative.[10]
-
-
Work-up: Pour the reaction mixture slowly into 50 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure substituted pyrazole.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazoles
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[11][12][13]
Rationale: Microwave irradiation provides efficient and uniform heating of the polar reactants and solvent, which significantly accelerates the rate of the condensation and cyclization reactions.[11] This protocol describes the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative under solvent-free or minimal solvent conditions.
Materials:
-
Ethyl Acetoacetate (or other 1,3-dicarbonyl) (1.0 mmol)
-
Substituted Hydrazine (e.g., 4-nitrophenylhydrazine) (1.0 mmol)
-
Catalyst: A few drops of p-Toluenesulfonic acid (p-TsOH) or nano-ZnO for a greener approach.[1][14]
-
A 10 mL microwave synthesis vial with a stir bar
Step-by-Step Procedure:
-
In a dedicated microwave synthesis vial, combine the 1,3-dicarbonyl compound (1.0 mmol), the substituted hydrazine (1.0 mmol), and the catalyst.
-
If not solvent-free, add a minimal amount of a high-boiling polar solvent like DMF or ethanol (1-2 mL).
-
Seal the vial with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration, typically ranging from 5 to 15 minutes.[12][13] Power should be controlled to maintain the target temperature.
-
Monitoring: The reaction is often run to a predetermined optimal time, established through initial optimization experiments.
-
Work-up: After the reaction is complete, cool the vial to room temperature (automated in most modern reactors).
-
Add cold water to the vial to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: Confirm the identity and purity of the final compound using standard spectroscopic methods (NMR, MS, IR).
Diagram 2: Experimental Workflow Comparison
Comparison of conventional heating versus microwave-assisted workflows.
Comparative Analysis and Data Presentation
The choice of synthetic method often depends on available equipment, desired scale, and green chemistry considerations. The following table summarizes the key differences between the two outlined protocols.
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted | Rationale & Justification |
| Reaction Time | 2 - 5 hours | 5 - 15 minutes | Microwave's efficient energy transfer drastically accelerates reaction kinetics.[11] |
| Typical Yields | Good to Excellent (70-90%) | Often higher (80-98%) | Rapid heating can minimize the formation of side products.[11][13] |
| Energy Efficiency | Lower | Higher | Shorter reaction times and direct heating lead to significant energy savings. |
| Solvent Usage | Moderate (Solvent-based) | Minimal to None (Solvent-free possible) | MAOS often enables solvent-free conditions, reducing waste.[13] |
| Scalability | Readily scalable to multi-gram | Scalability can be limited by reactor size | Batch microwave reactors are common, but continuous flow options are emerging. |
| Equipment | Standard laboratory glassware | Specialized microwave reactor | Requires investment in dedicated microwave synthesis equipment. |
Conclusion and Future Outlook
One-pot syntheses represent a cornerstone of modern synthetic chemistry, providing rapid and efficient access to complex molecules like substituted pyrazoles. The classic Knorr condensation and its variations remain highly relevant, while modern techniques like microwave-assisted synthesis offer compelling advantages in speed and sustainability. For drug development professionals and researchers, mastering these one-pot protocols is essential for the rapid generation of compound libraries needed for structure-activity relationship (SAR) studies. Future developments will likely focus on expanding the scope of multicomponent reactions, employing novel and recyclable catalysts, and integrating flow chemistry for even greater control and scalability in the synthesis of these vital heterocyclic compounds.[5][15]
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]
- Pramanik, A., et al. (2023).
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2142-2165. [Link]
- Bentham Science Publishers. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- Elguero, J., Goya, P., & Jagerovic, N. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6499. [Link]
- RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Kumar, A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research, 13(1), 624-644. [Link]
- El-Naggar, M. M., et al. (2023).
- Cledera-Castro, A., et al. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][16]triazines. Molecules, 25(21), 5183. [Link]
- Allied Academies. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 2(13). [Link]
- Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Semantic Scholar. [Link]
- Gomaa, M. A.-M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 43. [Link]
- ResearchGate. (n.d.). The pyrazole scaffold, exhibiting various pharmacological activities. [Link]
- Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3376-3384. [Link]
- Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(10), 1293-1301. [Link]
- Das, B., et al. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Research Journal of Chemistry and Environment, 25(5), 114-118. [Link]
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]
- Haouas, A., et al. (2013). A facile one pot synthesis of substituted pyrazole derivatives. Journal of Chemical Research, 37(7), 435-437. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 14. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 15. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Regioselective Synthesis of Functionalized Pyrazoles
Introduction: The Pyrazole Scaffold and the Challenge of Regioselectivity
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the cannabinoid receptor antagonist Rimonabant.[1] The biological versatility of pyrazoles stems from their ability to act as stable, predictable platforms for arranging functional groups in three-dimensional space, enabling precise interactions with biological targets.
However, the synthesis of specifically substituted pyrazoles is frequently complicated by the challenge of regioselectivity. When using unsymmetrical precursors, multiple isomeric products can be formed, leading to difficult separations and reduced yields of the desired compound. Achieving control over the final substitution pattern is therefore a critical objective in synthetic design.
This guide provides an in-depth exploration of key strategies for the regioselective synthesis of functionalized pyrazoles. We will move beyond simple procedural descriptions to explain the underlying mechanistic principles that govern selectivity, offering field-proven protocols and troubleshooting advice for researchers in drug discovery and chemical development.
Strategic Overview: Selecting a Synthetic Pathway
The choice of synthetic route depends heavily on the desired substitution pattern of the target pyrazole. A logical workflow can help guide this decision-making process, starting from the target structure and working backward to the most suitable precursors and reaction types.
Caption: A decision workflow for selecting a pyrazole synthesis strategy.
The Knorr Pyrazole Synthesis: Mastering the Classic Approach
The most traditional and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction first reported by Ludwig Knorr in 1883.[2] While robust, this method's primary challenge arises when both the 1,3-dicarbonyl and the hydrazine are unsymmetrical, potentially leading to two different regioisomers.
Causality: The Battle of the Carbonyls
The regiochemical outcome of the Knorr synthesis is a kinetically controlled process dictated by two main factors:
-
Carbonyl Reactivity: The initial step is the nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons. The more electrophilic (electron-deficient) carbonyl is typically attacked first. For example, in an aryl-alkyl 1,3-diketone, the alkyl-substituted carbonyl is generally more reactive than the aryl-conjugated one.
-
Hydrazine Nucleophilicity: In a monosubstituted hydrazine (R-NH-NH₂), the terminal -NH₂ group is more nucleophilic and less sterically hindered, and thus it is almost always the initial attacking group.
Regioselectivity is therefore determined by which carbonyl the -NH₂ group attacks. The subsequent intramolecular condensation and dehydration are typically fast.
Controlling the Outcome:
-
pH Control: The reaction mechanism is highly pH-dependent.[3] Under acidic conditions, the reaction proceeds through a hemiaminal intermediate. Under neutral or basic conditions, a hydrazone intermediate is favored. This can alter which condensation pathway is preferred.
-
Solvent Effects: The use of specific solvents can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve the formation of one isomer over another, likely by selectively stabilizing one of the competing transition states through hydrogen bonding.[4]
Caption: Competing pathways in the Knorr pyrazole synthesis.
Protocol 1: Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
This protocol is adapted from a procedure that leverages N,N-dimethylacetamide as a solvent to achieve high regioselectivity at room temperature.[5]
Principle: Condensation of a 1,3-diketone with an arylhydrazine at room temperature, where the solvent choice enhances the kinetic preference for one reaction pathway, leading to a single major regioisomer.
| Reagents & Materials |
| Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) |
| Substituted arylhydrazine hydrochloride |
| N,N-Dimethylacetamide (DMA), anhydrous |
| Diethyl ether |
| Saturated sodium bicarbonate solution |
| Brine |
| Anhydrous magnesium sulfate |
| Standard glassware for organic synthesis |
| Magnetic stirrer and stir bar |
| TLC plates (silica gel) |
Step-by-Step Procedure:
-
To a solution of the 1,3-diketone (1.0 mmol, 1.0 equiv) in anhydrous DMA (5 mL) in a round-bottom flask, add the arylhydrazine hydrochloride (1.1 mmol, 1.1 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure pyrazole.
| Troubleshooting | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete | Low reactivity of precursors. | Gently warm the reaction to 40-50 °C. Ensure anhydrous solvent was used. |
| Formation of regioisomeric mixture | Insufficient kinetic control. | Cool the reaction to 0 °C. Consider switching to a fluorinated solvent like TFE.[4] |
| Low isolated yield after workup | Product is water-soluble. | Perform additional extractions of the aqueous layer. |
[3+2] Cycloaddition Reactions: A Modern Approach to Regiocontrol
The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a powerful and often highly regioselective method for constructing the pyrazole ring.[6] This reaction involves the combination of a three-atom 1,3-dipole (such as a diazo compound or a nitrile imine) with a two-atom "dipolarophile" (typically an alkyne or alkene).
Causality: Frontier Molecular Orbital (FMO) Theory
Regioselectivity in these reactions is primarily governed by the electronic properties of the reactants, as explained by FMO theory. The reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer is the one resulting from the combination of the largest orbital coefficients on the interacting atoms.
-
For Diazoalkane + Alkyne Cycloadditions:
-
In reactions with terminal alkynes, the terminal carbon of the diazoalkane typically bonds to the substituted carbon of the alkyne. This selectivity can be reversed by using electron-withdrawing groups on the alkyne.
-
-
For Nitrile Imine + Alkyne Cycloadditions:
-
Nitrile imines, often generated in situ from hydrazonoyl halides, react with high regioselectivity. The carbon atom of the nitrile imine generally bonds to the less substituted carbon of a terminal alkyne.[7]
-
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This efficient protocol avoids the direct handling of potentially unstable diazo compounds by generating the reactive dipole in situ from a stable tosylhydrazone precursor. It demonstrates complete regioselectivity.[8][9]
Principle: A base-mediated reaction between an N-alkylated tosylhydrazone and a terminal alkyne proceeds through a sequence of nucleophilic addition, cyclization, and elimination to yield a single pyrazole regioisomer.
| Reagents & Materials |
| N-alkylated tosylhydrazone |
| Terminal alkyne |
| Potassium tert-butoxide (t-BuOK) |
| 18-crown-6 |
| Pyridine, anhydrous |
| Dichloromethane (DCM) |
| Standard inert atmosphere glassware (Schlenk line or glovebox) |
| Magnetic stirrer and stir bar |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the N-alkylated tosylhydrazone (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and 18-crown-6 (0.05 mmol, 0.1 equiv).
-
Add anhydrous pyridine (2.0 mL) via syringe.
-
Add potassium tert-butoxide (t-BuOK) (1.0 mmol, 2.0 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by adding saturated ammonium chloride solution (10 mL).
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.
Expert Insight: The use of 18-crown-6 is crucial for solubilizing the potassium cation of the base in the pyridine solvent, thereby increasing the effective basicity and enhancing the reaction rate and yield.[8] The complete regioselectivity arises from the specific mechanistic pathway dictated by the precursors.
Emerging Frontiers: MCRs, Catalysis, and Flow Chemistry
Modern organic synthesis continues to provide innovative solutions for regioselective pyrazole construction.
| Method | Description | Key Advantages |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot process to form the final product, which incorporates portions of all starting materials.[1][10] | High atom economy, operational simplicity, and rapid generation of molecular diversity. Regioselectivity is often inherent to the specific reaction cascade. |
| Transition-Metal Catalysis | Direct C-H functionalization of a pre-existing pyrazole ring allows for late-stage introduction of functional groups at specific positions (C4 or C5) with high regioselectivity, guided by directing groups or the inherent electronics of the ring.[11][12] | Excellent for modifying complex molecules without de novo ring synthesis. Offers access to substitution patterns not easily made via classical methods. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor. Precise control over temperature, pressure, and mixing can enhance reaction rates and selectivity.[13][14][15] | Improved safety (small reaction volumes), enhanced reproducibility, and potential to access reaction conditions not feasible in batch, leading to improved regioselectivity.[15][16] |
Conclusion
The regioselective synthesis of functionalized pyrazoles is a mature yet evolving field. While classic methods like the Knorr synthesis remain valuable, a deep understanding of the factors governing their selectivity—such as pH, solvent choice, and substituent effects—is essential for their successful application. Modern strategies, including [3+2] cycloadditions, multicomponent reactions, and transition-metal-catalyzed functionalizations, provide powerful, and often superior, alternatives for achieving precise regiocontrol. By carefully selecting a strategy based on the target substitution pattern and leveraging the mechanistic principles outlined in this guide, researchers can efficiently access the vast and valuable chemical space of functionalized pyrazoles.
References
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
- Stanovnik, B., & Svete, J. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178–221. [Link]
- Das, S., et al. (2019). Flow Synthesis of Pyrazoles. As referenced in: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(8), 3563. [Link]
- Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 9(49), 28795-28799. [Link]
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. [Link]
- Samanta, S., et al. (2010). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Journal of Organic Chemistry, 75(13), 4601–4604. [Link]
- Gurbanov, A. V., et al. (2019). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 17(30), 7093-7113. [Link]
- Kamal, A., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
- Ferreira, R. J., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(8), 3563. [Link]
- Tivari, R., et al. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 14(10), 3920-3929. [Link]
- Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190–2206. [Link]
- Gurbanov, A. V., et al. (2019). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 17, 7093-7113. [Link]
- Kumar, P., et al. (2022). 1,3,4-Trisubstituted Pyrazoles: Synthesis, Antimicrobial Evaluation, and Time Resolved Studies.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]
- Stanovnik, B., & Svete, J. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-221. [Link]
- Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
- Gurbanov, A. V., et al. (2019).
- Ferreira, R. J., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(8), 3563. [Link]
- Hromádková, S., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]
- Process for the preparation of pyrazoles. (1980).
- Zhang, X., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(19), 6667. [Link]
- Kumar, P., et al. (2022). 1,3,4-Trisubstituted Pyrazoles: Synthesis, Antimicrobial Evaluation, and Time Resolved Studies.
- Boshta, N. M., et al. (2024). Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination.
- Kumar, P., et al. (2023). 1,3,4-Trisubstituted Pyrazoles: Synthesis, Antimicrobial Evaluation, and Time Resolved Studies.
- Chen, Y., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Zhang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Hanson, J. R., & de Oliveira, B. H. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2425. [Link]
- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910. [Link]
- Kuwata, S., & Ikariya, T. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- Knorr Pyrazole Synthesis.
- Kim, H.-S., Kim, S.-H., & Kim, J. N. (2007). Synthesis of 1,3,4-trisubstituted pyrazoles.
- Boyo, F., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(23), 8845–8852. [Link]
- Singh, S., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
- Karakaya, A., & Dalkara, S. (2023). Recent Advancements in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Mini-Reviews in Organic Chemistry, 20(6), 551-564. [Link]
- Reddy, C. R., et al. (2021). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 19(18), 4132-4136. [Link]
- Petrella, A., et al. (2022).
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
- Zala, D., et al. (2024). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Chemistry, 6(1), 175-184. [Link]
- Siddiqui, H. L., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(28), 16399-16427. [Link]
- Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634–11639. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 14. galchimia.com [galchimia.com]
- 15. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 3-Chloro-1-methyl-1H-pyrazol-4-amine
Introduction: The Strategic Value of the 3-Chloro-1-methyl-1H-pyrazol-4-amine Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Within this privileged class of heterocycles, this compound emerges as a particularly versatile building block for drug discovery. This molecule possesses three key points for chemical modification: the nucleophilic 4-amino group, the electrophilic 3-chloro substituent, and the C5 position of the pyrazole ring, which is susceptible to electrophilic substitution.
The strategic derivatization of these sites allows for the systematic exploration of the chemical space around the pyrazole core, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The amino group serves as a handle for introducing a variety of substituents via acylation, sulfonylation, and reductive amination, while the chloro group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][6] Furthermore, the inherent reactivity of the aminopyrazole system allows for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are themselves important pharmacophores.[7]
This document provides detailed application notes and representative protocols for the derivatization of this compound, designed to guide researchers in the synthesis of novel compound libraries for drug development programs.
Part 1: Derivatization of the 4-Amino Group
The primary amino group at the C4 position is a versatile nucleophile, readily undergoing reactions with a variety of electrophiles.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation for converting the amino group into an amide. This modification can introduce new hydrogen bond donors and acceptors, alter steric bulk, and serve as a linker to other functionalities. The reaction is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid.[8]
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired reactivity and the stability of the starting materials.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to scavenge the HCl produced during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[8]
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride.
Detailed Protocol: Synthesis of N-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetamide
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acetylated product.
Figure 1: Workflow for N-Acylation.
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamides from the primary amine introduces a key structural motif present in many therapeutic agents. The sulfonamide group can act as a hydrogen bond donor and acceptor and can significantly impact the acidity and solubility of the molecule.
Causality of Experimental Choices:
-
Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are the most common reagents for this transformation.
-
Base: Similar to acylation, a base such as pyridine or triethylamine is required to neutralize the generated HCl. Pyridine can also act as the solvent.[6][9]
-
Solvent: Aprotic solvents like DCM, THF, or acetonitrile are suitable. The reaction can also be performed neat in pyridine.
Detailed Protocol: Synthesis of N-(3-chloro-1-methyl-1H-pyrazol-4-yl)benzenesulfonamide
-
Dissolve this compound (1.0 eq) in pyridine (0.3 M) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
Figure 2: Workflow for N-Sulfonylation.
Part 2: Derivatization at the 3-Chloro Position via Cross-Coupling
The chloro-substituent at the C3 position is a prime site for introducing aryl, heteroaryl, or alkyl groups through palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds, significantly expanding the structural diversity of the pyrazole scaffold.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with a halide.[10][11] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C3 position.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[12][13]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand (e.g., PPh₃, XPhos, SPhos) can significantly impact the reaction efficiency, especially for less reactive chloro-substrates.[6][10]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[11][14]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Synthesis of 3-Phenyl-1-methyl-1H-pyrazol-4-amine
-
To a microwave vial or a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, or until the starting material is consumed as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography to yield the 3-aryl pyrazole derivative.
| Parameter | Reagent/Condition | Rationale |
| Catalyst | PdCl₂(dppf) | A common and effective precatalyst for Suzuki couplings. |
| Ligand | dppf (in precatalyst) | A robust ligand that promotes efficient catalytic turnover. |
| Base | K₂CO₃ | A moderately strong inorganic base suitable for activating the boronic acid. |
| Solvent | Dioxane/Water (4:1) | A versatile solvent system that solubilizes both organic and inorganic components. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially with a chloro-substrate. |
Table 1: Summary of Typical Suzuki-Miyaura Reaction Conditions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the coupling of the 3-chloro position with a primary or secondary amine, forming a C-N bond.[1][12] This reaction is invaluable for synthesizing 3-amino-substituted pyrazoles, which are important pharmacophores.
Causality of Experimental Choices:
-
Palladium Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) in combination with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[3][15] These ligands promote the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[16]
-
Solvent: Anhydrous, aprotic, and high-boiling solvents like toluene or dioxane are typically used.
Detailed Protocol: Synthesis of N³,1-Dimethyl-N³-phenyl-1H-pyrazole-3,4-diamine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 eq) and N-methylaniline (1.2 eq) in anhydrous, degassed toluene (0.1 M).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Figure 3: Simplified Buchwald-Hartwig Catalytic Cycle.
Part 3: Annulation Reactions for Fused Heterocycles
The 4-amino group, in conjunction with the C5 position of the pyrazole ring, can act as a binucleophile to construct fused heterocyclic systems. These reactions often involve condensation with 1,3-dielectrophiles.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are synthesized by reacting 4-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents under acidic conditions (Friedländer annulation).[4][7] This scaffold is of significant interest in medicinal chemistry.[17]
Detailed Protocol: Reaction with 1,3-Diketones
-
In a round-bottom flask, combine this compound (1.0 eq) and a 1,3-diketone (e.g., acetylacetone, 1.1 eq).
-
Add a solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The reaction of aminopyrazoles with β-dicarbonyl compounds can also lead to the formation of pyrazolo[1,5-a]pyrimidines, depending on the specific aminopyrazole isomer and reaction conditions. For 4-aminopyrazoles, this transformation is less common but can be achieved with specific reagents like diethyl malonate.[1]
Detailed Protocol: Reaction with Diethyl Malonate
-
Combine this compound (1.0 eq) and diethyl malonate (1.5 eq).
-
Heat the mixture at a high temperature (e.g., 150-180 °C) in the presence of a base like sodium ethoxide, or under microwave irradiation.[1]
-
Monitor the reaction for the formation of the cyclized product.
-
After cooling, the reaction mixture can be triturated with a solvent like ether or ethanol to induce precipitation of the product.
-
Collect the solid by filtration and wash with a cold solvent.
| Fused System | Reagent Type | General Conditions | Reference |
| Pyrazolo[3,4-b]pyridine | 1,3-Diketones | Acidic, Reflux | [4][7] |
| Pyrazolo[1,5-a]pyrimidine | Diethyl Malonate | Basic, High Temp/Microwave | [1] |
Table 2: Summary of Annulation Reactions.
Conclusion
This compound is a highly valuable and versatile scaffold for the generation of diverse chemical libraries. The protocols outlined in this document provide a robust starting point for derivatization at the 4-amino and 3-chloro positions, as well as for the construction of fused heterocyclic systems. The strategic application of these methodologies will undoubtedly continue to fuel the discovery of novel therapeutic agents across various disease areas. Researchers are encouraged to adapt and optimize these representative protocols to suit their specific synthetic targets and research goals.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Shaikh, A., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
- Donaire-Arias, A., et al. (2022).
- Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]
- Synthesis of N-substituted chloroacetamides. (n.d.).
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- Synthesis of novel pyrazole-based benzenesulfonamide 3. (n.d.).
- A novel series of Carboxamide derivative... (n.d.). Journal of Chemical and Pharmaceutical Research.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
- Buchwald–Hartwig amin
- Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. (n.d.).
- Kashani, S. K., et al. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Molecules.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]
- Buchwald coupling of 1 with various anilines and 2‐aminopyridines... (n.d.).
- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2017). PubMed. [Link]
- Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). (n.d.).
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
- Karrouchi, K., et al. (n.d.).
- 3-chloro-1H-pyrazol-4-amine. (n.d.). PubChem. [Link]
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)... (n.d.). MDPI.
- Scholars Research Library - Der Pharma Chemica. (n.d.).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie.
- Solvent-controlled amidation of acid chlorides at room temperature... (2023).
- Methyl 5-(aminosulfonyl)
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]
- Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). Royal Society of Chemistry.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.).
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl)acetamide and n-((5-methyl-1h-pyrazole-1-yl)methyl)acetamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 3-Chloro-1-methyl-1H-pyrazol-4-amine as a Pivotal Intermediate in Modern Agrochemical Synthesis
Abstract
The pyrazole ring system is a cornerstone in the architecture of numerous contemporary agrochemicals, particularly within the class of succinate dehydrogenase inhibitor (SDHI) fungicides. This document provides an in-depth technical guide on the application of 3-Chloro-1-methyl-1H-pyrazol-4-amine , a key heterocyclic building block, in the synthesis of high-value pyrazole carboxamide fungicides. We will elucidate the chemical logic behind its use, provide a detailed, field-proven protocol for a representative synthesis, and discuss the structure-activity relationships that make this scaffold a focal point of agrochemical research. This guide is intended for researchers, chemists, and professionals engaged in the discovery and development of novel crop protection agents.
Introduction: The Significance of Pyrazole Carboxamides in Crop Protection
The challenge of global food security necessitates the continuous development of effective and selective agrochemicals to combat fungal pathogens that devastate crops. Among the most successful classes of modern fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] These agents act by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[1][3] This disruption halts cellular respiration, leading to the effective control of the target pathogen.
The chemical scaffold of many potent SDHI fungicides is the pyrazole carboxamide.[3][4] A multitude of commercialized products, including Bixafen, Fluxapyroxad, and Benzovindiflupyr, are based on this core structure, underscoring its importance.[5] The intermediate, This compound , serves as an essential and versatile precursor for constructing the pyrazole portion of these active ingredients. Its specific substitution pattern—a reactive amine group for amide bond formation, a methyl group at the N1 position, and a chlorine atom at the C3 position—provides a robust platform for synthetic elaboration and fine-tuning of biological activity.
Mode of Action: SDHI Fungicides
The efficacy of pyrazole carboxamide fungicides is rooted in their ability to bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the reduction of ubiquinone to ubiquinol, thereby interrupting the flow of electrons and bringing cellular energy production to a standstill. The pyrazole carboxamide moiety is crucial for establishing the necessary interactions within this binding pocket.
Figure 1: Mechanism of SDHI Fungicides.
Core Synthesis Application: Amide Coupling
The primary and most critical application of this compound in agrochemical synthesis is its role as the nucleophilic component in an amide coupling reaction. The 4-amino group is readily acylated by a suitably substituted carboxylic acid chloride or an activated carboxylic acid to form the stable and biologically active carboxamide linkage.
This reaction is the linchpin in assembling the final fungicidal molecule. The choice of the acylating agent (the "acid moiety") is a major driver of the resulting compound's fungicidal spectrum, potency, and physical properties.
Figure 2: General Synthesis of Pyrazole Carboxamides.
Protocol: Synthesis of a Model Pyrazole Carboxamide Fungicide
This section provides a detailed protocol for the synthesis of N-(3-chloro-1-methyl-1H-pyrazol-4-yl)-2-chloronicotinamide, a representative pyrazole carboxamide. This structure is analogous to many commercial fungicides and serves as an excellent model for the core amide coupling reaction.
Rationale for Experimental Design
-
Choice of Acylating Agent: 2-Chloronicotinoyl chloride is chosen as the acid moiety. The pyridine ring is a common feature in many bioactive molecules, and the chlorine substituent provides a site for potential further derivatization or can contribute to binding affinity.
-
Solvent Selection: Dichloromethane (DCM) is an ideal solvent. It is relatively inert, has a low boiling point for easy removal, and effectively dissolves both the pyrazole amine and the acid chloride.
-
Base Selection: Triethylamine (TEA) is used as an acid scavenger. The acylation reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic. TEA is a non-nucleophilic organic base that efficiently neutralizes the HCl, forming triethylammonium chloride, which can be easily removed during workup.
-
Temperature Control: The reaction is initiated at 0 °C (ice bath). The reaction between an amine and an acid chloride is highly exothermic. Slow, dropwise addition at a reduced temperature prevents overheating, which could lead to side reactions and degradation of the product.
Materials and Reagents
| Reagent | MW ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| This compound | 131.56 | 10.0 | 1.32 g | Nucleophile |
| 2-Chloronicotinoyl chloride | 175.99 | 10.5 | 1.85 g | Electrophile |
| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL (1.21 g) | Base/Acid Scavenger |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | Solvent |
| Saturated aq. NaHCO₃ solution | - | - | 2 x 25 mL | Aqueous Wash |
| Brine (Saturated aq. NaCl) | - | - | 25 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.32 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the amine is fully dissolved.
-
Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.
-
Acylation: Dissolve 2-chloronicotinoyl chloride (1.85 g, 10.5 mmol) in a small amount of anhydrous DCM (~5 mL) and add it to a dropping funnel. Add the acid chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring (Self-Validation): Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates the reaction is complete.
-
Work-up - Quenching: Pour the reaction mixture into a separatory funnel containing 25 mL of water.
-
Work-up - Washing: Wash the organic layer sequentially with 25 mL of saturated aqueous NaHCO₃ solution (to remove any remaining acid), followed by another 25 mL of NaHCO₃ solution, and finally with 25 mL of brine (to aid in phase separation).
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-(3-chloro-1-methyl-1H-pyrazol-4-yl)-2-chloronicotinamide.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A typical yield for this reaction is 85-95%.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic N-Alkylation and N-Arylation of Pyrazole Compounds
Foreword: The Pyrazole Core in Modern Chemistry
The pyrazole motif, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile building block in compounds targeting a vast array of biological pathways, leading to therapeutics for cancer, inflammation, and infectious diseases.[2] However, the true potential of a pyrazole-based lead compound is often unlocked through the strategic functionalization of its nitrogen atoms. N-alkylation and N-arylation are fundamental transformations that profoundly influence a molecule's solubility, metabolic stability, lipophilicity, and target-binding interactions.
This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of these critical reactions. We will explore the causality behind protocol choices, address the persistent challenge of regioselectivity, and present robust, field-proven methodologies for researchers in synthetic chemistry and drug development.
Part 1: The N-Alkylation of Pyrazoles — Mastering Regioselectivity
The N-alkylation of a pyrazole involves the formation of a new C-N bond at one of the ring's nitrogen atoms. In unsymmetrically substituted pyrazoles, the primary challenge is controlling which of the two non-equivalent nitrogens acts as the nucleophile, leading to a mixture of regioisomers.[3] Understanding the factors that govern this selectivity is paramount for efficient synthesis.
Core Principles: Steric and Electronic Control
The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several factors:
-
Steric Hindrance: This is often the most dominant factor. Alkylation typically occurs at the nitrogen atom that is less sterically hindered by adjacent substituents.[3][4] Bulky alkylating agents will strongly favor the more accessible nitrogen.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens, though this effect is often secondary to sterics.[3]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can modulate the reactivity of the pyrazole anion and influence the isomeric ratio.[3]
Caption: Fig 1. Factors governing N-alkylation regioselectivity.
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This is the most common and straightforward method, relying on the deprotonation of the pyrazole NH followed by nucleophilic attack on an alkyl halide.
Causality: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation of the base (e.g., K+) without solvating the pyrazole anion, thereby maximizing its nucleophilicity. Potassium carbonate is a moderately strong base, sufficient for deprotonation without causing unwanted side reactions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 equiv).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) and a suitable volume of anhydrous dimethylformamide (DMF) to create a ~0.5 M solution.
-
Reaction Initiation: Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole regioisomer(s).
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Iodomethane | K₂CO₃ | DMF | 25-40 | 85-95 |
| Benzyl Bromide | NaH | THF | 0-25 | 90-98 |
| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 60 | 80-92 |
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
PTC is an exceptionally useful technique when dealing with reagents in different phases, such as an aqueous base and an organic solvent containing the pyrazole. The catalyst transports the deprotonating agent (e.g., hydroxide ion) into the organic phase.[5]
Causality: A quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) acts as the phase-transfer catalyst. Its lipophilic butyl groups allow it to dissolve in the organic phase, while its cationic nature allows it to pair with an anion (like OH⁻) from the aqueous phase, effectively creating a soluble and highly reactive basic species in the organic layer.[6] This method avoids the need for expensive and hazardous anhydrous solvents and strong bases like NaH.[5]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine the pyrazole (1.0 equiv), the alkylating agent (1.2 equiv), and Tetrabutylammonium Bromide (TBAB, 0.1 equiv) in toluene.
-
Base Addition: Add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Stir the biphasic mixture vigorously at 50-70 °C. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis dramatically accelerates reaction rates by efficient and uniform heating of the solvent and reactants.[7] This often leads to cleaner reactions, higher yields, and significantly reduced reaction times, from hours to minutes.[8][9]
Causality: Microwave energy directly couples with polar molecules (like DMF or ethanol), causing rapid, localized superheating that is not achievable with conventional oil bath heating. This high-energy state overcomes activation barriers more efficiently, accelerating the rate of nucleophilic substitution.
Step-by-Step Methodology:
-
Preparation: In a microwave reaction vessel, combine the pyrazole (1.0 equiv), K₂CO₃ (2.0 equiv), and the alkylating agent (1.2 equiv) in a suitable microwave-safe solvent (e.g., ethanol, DMF).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up: After cooling the vessel to room temperature, filter off the inorganic base and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Part 2: The N-Arylation of Pyrazoles — Forging C-N Bonds with Aryl Partners
N-aryl pyrazoles are a cornerstone of many pharmaceuticals. Their synthesis is dominated by transition metal-catalyzed cross-coupling reactions, which have largely replaced the harsh conditions of classical methods.
Protocol 4: The Ullmann Condensation (Modern Approach)
The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds.[10] Traditional protocols required high temperatures (>180 °C) and stoichiometric copper. Modern methods employ catalytic copper with specific ligands, allowing for milder reaction conditions and broader functional group tolerance.[11][12]
Causality: A copper(I) source (e.g., CuI) is the active catalyst. The addition of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or an amino acid (e.g., L-proline), is critical.[13] The ligand coordinates to the copper center, increasing its solubility and facilitating the oxidative addition of the aryl halide and subsequent reductive elimination to form the N-aryl pyrazole.[11]
Caption: Fig 2. Simplified Ullmann N-Arylation Cycle.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.1 equiv), the pyrazole (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the aryl halide (1.0 equiv).
-
Inerting: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Reagent Addition: Add the ligand (e.g., N,N'-dimethylethylenediamine, 0.2 equiv) and a solvent such as dioxane or toluene.
-
Reaction: Heat the mixture to 90-110 °C with stirring until the starting aryl halide is consumed (monitor by GC-MS or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Protocol 5: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[14] It generally proceeds under milder conditions and with a broader substrate scope than the Ullmann reaction.[15]
Causality: The reaction is driven by a Pd(0) catalyst, which is generated in situ from a palladium precatalyst (e.g., Pd₂(dba)₃). A bulky, electron-rich phosphine ligand (e.g., Xantphos, DavePhos) is essential.[16] The ligand stabilizes the Pd(0) species, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step that forms the product and regenerates the catalyst.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 7. Facile microwave-assisted synthesis of bis-pyrazol pyrimidine derivatives via an N-alkylation reaction | Semantic Scholar [semanticscholar.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Suzuki-Miyaura Coupling of Chloropyrazoles: Protocols and Mechanistic Insights
An Application Guide for Researchers
For professionals in pharmaceutical and agrochemical research, the pyrazole scaffold is a cornerstone of molecular design, appearing in a vast array of biologically active compounds. The ability to functionalize this heterocycle via C-C bond formation is paramount. Among the available methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance and operational simplicity.[1][2]
However, the use of economically attractive and widely available chloropyrazoles as coupling partners presents a significant synthetic hurdle. The inherent strength and low reactivity of the C-Cl bond make the initial, rate-limiting oxidative addition step of the catalytic cycle exceptionally challenging compared to their bromo or iodo counterparts.[3][4] This guide provides an in-depth analysis and practical protocols for successfully employing chloropyrazoles in Suzuki-Miyaura coupling reactions, focusing on the critical parameters that govern success.
The Core Challenge: Activating the C-Cl Bond
The canonical Suzuki-Miyaura catalytic cycle, illustrated below, hinges on the initial oxidative addition of a Pd(0) complex into the carbon-halogen bond. For aryl chlorides, this step has a high activation energy. Overcoming this barrier is the key to an efficient transformation.
Success with chloropyrazoles requires a catalytic system specifically designed to favor oxidative addition. This is achieved primarily through the strategic selection of phosphine ligands.
Critical Parameter Deep Dive: Crafting the Optimal Conditions
The successful coupling of chloropyrazoles is a multifactorial problem. Each component of the reaction mixture must be chosen deliberately to create a synergistic effect.
The combination of a palladium precursor and a phosphine ligand is the heart of the reaction. While various Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, they must first be reduced in situ to the active Pd(0) species. Modern approaches often favor air-stable Pd(0) precatalysts which offer greater reliability and ease of use.[4][5]
The ligand's role is non-negotiable for activating C-Cl bonds. The most effective ligands share two key features:
-
Electron-Rich: They increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.
-
Bulky: Steric hindrance from bulky ligands favors the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive. Bulky ligands also accelerate the final reductive elimination step.[6]
Dialkylbiaryl phosphines, developed by the Buchwald group, are the gold standard for this type of challenging coupling.[1] Ligands like SPhos and XPhos have proven exceptionally effective.[1][7]
| Catalyst/Ligand System | Substrate Type | Key Advantages | Typical Loading (mol%) | Source |
| Pd(OAc)₂ / SPhos | Electron-rich/neutral heteroaryl chlorides | Excellent for unactivated C-Cl bonds; high reaction rates. | 1-2 | [1] |
| XPhos Pd G2/G3 | General heteroaryl chlorides | Air and moisture-stable precatalyst, simplifying setup. Effective for preventing side reactions like debromination. | 2-5 | [7] |
| PdCl₂{P(t-Bu)₂(p-NMe₂-Ph)}₂ | Heteroatom-substituted heteroaryl chlorides | Highly efficient, air-stable catalyst with high turnover numbers (TON). Tolerates catalyst poisons like sulfur or free amines. | 1-2 | [8][9] |
| Pd(Amphos)₂Cl₂ | Heteroaryl chlorides with amine groups | Air-stable complex, particularly effective for substrates with free amino groups that can otherwise inhibit catalysis. | 1 | [10] |
The base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[11] The choice of base can significantly impact yield and side reactions.
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice, often used in aqueous mixtures. It is a reliable first choice for many systems.[6][10]
-
Potassium Phosphate (K₃PO₄): A stronger base, often used in anhydrous conditions. It can be beneficial for sluggish reactions or when minimizing protodeboronation (hydrolysis of the boronic acid) is critical.[3]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. Its high solubility in organic solvents can accelerate the reaction.
The solvent must solubilize all components of the reaction. Anhydrous ethereal or aromatic solvents are standard.
-
Dioxane / Toluene / THF: These are the most common solvents. The addition of water (e.g., Dioxane/H₂O 4:1) can increase the solubility of the base and boronic acid, often accelerating the reaction.[6][12]
-
DMF / DMAc: Polar aprotic solvents can be useful for substrates with poor solubility, but may lead to more side reactions at high temperatures.
While conventional heating is effective, microwave irradiation has emerged as a powerful tool for accelerating Suzuki couplings, especially for challenging substrates.[13] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by minimizing thermal decomposition of sensitive components.[13][14]
Protocols for Application
The following protocols provide a starting point for the Suzuki-Miyaura coupling of chloropyrazoles. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
General Experimental Workflow
Protocol 1: Conventional Heating
This protocol is adapted from established methods for coupling heteroaryl chlorides.[10]
-
Reagents:
-
Chloropyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(Amphos)₂Cl₂, 0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial, add the chloropyrazole, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Using a syringe, add the degassed solvent mixture.
-
Place the flask in a preheated oil bath at 90-110 °C.
-
Stir the reaction vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages the speed and efficiency of microwave heating.[7][13][14]
-
Reagents:
-
Chloropyrazole (0.5 mmol, 1.0 equiv)
-
Arylboronic Acid (0.75 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G2, 0.01 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv)
-
Solvent (e.g., Anhydrous Dioxane, 3 mL)
-
-
Procedure:
-
To a dedicated microwave reaction vial, add the chloropyrazole, arylboronic acid, palladium precatalyst, and base.
-
Add a magnetic stir bar and the anhydrous, degassed solvent.
-
Securely cap the vial.
-
Place the vial in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes. Use a hold time and monitor the internal pressure and temperature.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) | Source |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor reagent quality. | Use a precatalyst; screen different ligands/bases; increase temperature (microwave can be effective); ensure boronic acid is not degraded. | [6] |
| Dehalogenation | The C-Cl bond is cleaved and replaced by hydrogen. | This is less common for chlorides than bromides/iodides. If observed, try a less forcing catalyst system or lower temperatures. | [15] |
| Protodeboronation | Hydrolysis of the boronic acid to the corresponding arene. | Use anhydrous conditions with K₃PO₄; switch to a more stable boronate ester (e.g., pinacol ester); minimize reaction time. | [6][12] |
| Homocoupling of Boronic Acid | Formation of R-R from the boronic acid partner. | Ensure the reaction is thoroughly degassed to remove oxygen; use a bulky ligand to suppress this side reaction. | [6] |
| Catalyst Poisoning | Substrates with unprotected amines or sulfur can bind to Pd. | Use a catalyst system known to be tolerant, such as those with highly electron-rich ligands (e.g., PdCl₂{P(t-Bu)₂(p-NMe₂-Ph)}₂). | [8][10] |
By understanding the mechanistic underpinnings and carefully selecting each reaction parameter, researchers can reliably execute the Suzuki-Miyaura coupling on challenging chloropyrazole substrates, unlocking a powerful tool for the synthesis of novel and valuable molecules.
References
- Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro - OUCI. Ondokuz Mayis University. [Link]
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link]
- Al-Masum, M. (2005). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Molecular Sciences, 6(1), 1-10. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8386–8392. [Link]
- Shaikh, A., & Gacem, B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4844-4866. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- da Costa, M. F., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(6), 7378–7393. [Link]
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. (2022). [Link]
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. (2019). [Link]
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2963-2972. [Link]
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 509-514. [Link]
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. (2018). [Link]
- Cheung, K., et al. (2022). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 27(19), 6653. [Link]
- Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase.
- Optimization of reaction conditions for Suzuki coupling.
- Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
- How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. (2022). [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(10), 3991-4008. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocyc… [ouci.dntb.gov.ua]
- 6. reddit.com [reddit.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular pathways, have become principal targets in modern drug discovery, particularly in oncology.[1][2] Their dysregulation is a hallmark of numerous diseases, making the development of potent and selective small molecule kinase inhibitors a paramount goal.[3][4] Among the myriad of heterocyclic structures used in medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold."[1][3] This distinction is due to its synthetic accessibility, favorable drug-like properties, and its remarkable ability to function as a bioisosteric replacement for other chemical groups, enabling crucial interactions within the ATP-binding pocket of kinases.[1][5]
Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including notable drugs like Ruxolitinib (JAK1/2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Encorafenib (BRAF inhibitor).[1][5] The pyrazole moiety, particularly when substituted with an amino group, often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, thereby mimicking the natural binding of adenine in ATP.[6] This foundational interaction provides a robust anchor for building inhibitors with high potency and selectivity.[6]
This guide provides an in-depth exploration of the synthesis of pyrazole-based kinase inhibitors, moving from foundational retrosynthetic analysis to detailed, field-proven laboratory protocols and characterization techniques.
Retrosynthetic Analysis and Core Synthetic Strategies
The construction of a functionalized pyrazole core is the central challenge. A logical retrosynthetic approach allows us to deconstruct complex inhibitor molecules into simpler, commercially available starting materials.
Caption: Retrosynthetic approach for pyrazole-based inhibitors.
The most common and robust strategy for forming the pyrazole ring itself is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or a synthetic equivalent).[7][8] The substitution pattern on the final pyrazole, which is critical for kinase selectivity, is dictated by the substituents on these two primary building blocks.
Key Synthetic Approaches:
-
Knorr Pyrazole Synthesis: The classical approach, involving the condensation of hydrazines with 1,3-dicarbonyls, remains a workhorse for its simplicity and reliability.[8][9]
-
Regioselective Syntheses: A significant challenge with unsymmetrical dicarbonyls and substituted hydrazines is controlling the regioselectivity of the condensation.[7][10] Modern methods often employ substrates with built-in directing groups or utilize alternative cyclization strategies, such as 1,3-dipolar cycloadditions, to achieve a single desired regioisomer.[10][11]
-
Post-synthetic Functionalization: Often, a simple pyrazole core is synthesized first and then decorated with the necessary pharmacophoric elements. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are indispensable for installing aryl or heteroaryl groups at specific positions on the pyrazole ring, a common feature in many kinase inhibitors.[12][13]
Key Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for core synthetic transformations.
Protocol 1: Classic Knorr Synthesis of a Phenyl-Substituted Pyrazole
This protocol describes the synthesis of 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, a scaffold element found in inhibitors like Celecoxib. It illustrates the fundamental condensation reaction.
Principle: An acid-catalyzed condensation between a hydrazine and a β-diketone. The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[14][15]
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | 216.14 | 1.08 g | 5.0 | 1.0 |
| Phenylhydrazine | 108.14 | 0.54 g | 5.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | ~0.5 mL | - | Cat. |
| Ethanol | 46.07 | 20 mL | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-4,4,4-trifluorobutane-1,3-dione (5.0 mmol, 1.0 eq).
-
Reagent Addition: Add ethanol (20 mL) and stir until the diketone is fully dissolved. Carefully add phenylhydrazine (5.0 mmol, 1.0 eq) followed by glacial acetic acid (catalytic amount, ~5 drops).
-
Heating: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2 hours.[15]
-
Causality Note: The acid catalyzes the initial condensation to form the hydrazone intermediate, while heat provides the activation energy for the subsequent intramolecular cyclization and dehydration steps.[14]
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase. The disappearance of the starting diketone spot indicates completion.
-
Isolation: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.[14]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 10 mL) to remove any residual acid and salts.
-
Purification: Air-dry the crude product. For higher purity, recrystallize the solid from a minimal amount of hot ethanol.
-
Characterization: Dry the purified crystals under vacuum. Determine the yield, melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Self-Validation:
-
Expected Yield: 80-90%
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃): Expect characteristic aromatic proton signals (multiplets, ~7.2-7.6 ppm) and a singlet for the pyrazole C4-H (~6.8 ppm).
-
¹⁹F NMR (CDCl₃): Expect a singlet for the -CF₃ group.
Protocol 2: Suzuki Cross-Coupling for C-5 Arylation of a Pyrazole Core
This protocol demonstrates the late-stage functionalization of a pre-formed pyrazole, a critical step for building the complex architectures of many kinase inhibitors.
Principle: A palladium-catalyzed cross-coupling reaction between a halogenated pyrazole and a boronic acid. This reaction is highly efficient for forming C-C bonds, allowing for the introduction of diverse aryl and heteroaryl substituents.[13][16]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 5-Bromo-1-methyl-1H-pyrazole | 161.00 | 161 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 58 mg | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |
| Dioxane/Water (4:1) | - | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity.
-
-
Reagent Addition: Under a positive pressure of inert gas, add the 5-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture (10 mL) via syringe.
-
Causality Note: The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The mixed aqueous/organic solvent system ensures all components remain in solution.
-
-
Heating: Heat the reaction mixture to 90-100°C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the bromo-pyrazole starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Characterization: Collect the pure fractions and remove the solvent in vacuo. Confirm the structure of the product by NMR and MS.
Self-Validation:
-
Expected Yield: 75-85%
-
MS (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight.
-
¹H NMR (CDCl₃): Look for the disappearance of the starting material signals and the appearance of new aromatic signals from the coupled phenyl ring, along with a characteristic singlet for the O-CH₃ group (~3.8 ppm).
Characterization and Quality Control for Kinase Inhibitors
Confirming the identity, purity, and properties of the synthesized compound is a non-negotiable step in drug development.
Standard Characterization Suite:
| Technique | Purpose | Expected Information |
| NMR Spectroscopy | Structure Elucidation | ¹H, ¹³C, ¹⁹F: Confirms the chemical structure, connectivity, and regiochemistry. Absence of starting material signals. |
| Mass Spectrometry | Molecular Weight | HRMS (High-Res): Provides the exact mass, confirming the elemental composition. LC-MS: Used for reaction monitoring and purity assessment. |
| HPLC | Purity Assessment | Reverse-Phase HPLC: Quantifies the purity of the final compound (typically >95% for biological testing). |
| Melting Point | Identity & Purity | A sharp melting point range indicates high purity. |
Biological Validation Workflow: Once a compound is synthesized and its purity confirmed, its biological activity must be assessed.
Caption: Workflow for the biological evaluation of kinase inhibitors.
-
Biochemical Assays: Initial screening is performed using purified kinase enzymes to determine the compound's inhibitory potency (IC₅₀).[17]
-
Kinase Selectivity Profiling: To ensure the inhibitor is specific to its intended target and to minimize potential side effects, it is screened against a broad panel of other kinases.[17]
-
Cellular Target Engagement: It is crucial to confirm that the compound can enter cells and bind to its target in a biological context.[18] Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can be used.[18]
-
Functional Cellular Assays: Finally, the compound's effect on cellular signaling (e.g., reduction of substrate phosphorylation) and phenotype (e.g., inhibition of cancer cell proliferation) is measured.[17]
Conclusion
The pyrazole scaffold is a validated and highly versatile starting point for the design and synthesis of potent kinase inhibitors. Mastery of its core synthesis via reactions like the Knorr synthesis, combined with modern techniques for regiocontrol and late-stage functionalization, provides a powerful toolkit for medicinal chemists. The protocols and workflows outlined in this guide offer a robust framework for the reproducible synthesis and rigorous validation of novel pyrazole-based kinase inhibitors, paving the way for the development of next-generation targeted therapies.
References
- American Chemical Society. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles.
- PubMed. (2021). Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions. [Link]
- Farmasino Pharmaceuticals. Pharmacology and Synthesis of Ruxolitinib. [Link]
- PubMed Central. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
- Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Eco-Vector Journals. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
- J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
- American Chemical Society. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2022).
- Thieme Chemistry. (2018). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
- PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
- ResearchGate. (2021).
- Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Patsnap. (2021).
- Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- American Chemical Society. (2023). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2021). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. [Link]
- Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- OUC. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
- PubMed Central. (2019).
- American Chemical Society. (2004). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2022). Synthesis of ruxolitinib (route 1). [Link]
- ResearchGate. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
- American Chemical Society. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]
- PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Organic Chemistry Portal. Synthesis of pyrazoles. [Link]
- YouTube. (2021).
- MDPI. (2023).
- National Institutes of Health. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]
- Semantic Scholar. (2007). A small molecule–kinase interaction map for clinical kinase inhibitors. [Link]
- PubMed Central. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
- ResearchGate. (2015). Review on Synthesis of pyrazole and pyrazolines. [Link]
- YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. youtube.com [youtube.com]
Preparation of Pyrazole-4-Carboxylic Acid Derivatives: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives, particularly pyrazole-4-carboxylic acids, are privileged scaffolds due to their remarkable and diverse biological activities. These compounds have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral activities.[3][4] The synthetic tractability of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. This versatility has made pyrazole-4-carboxylic acid derivatives a focal point for the development of novel therapeutics.[5][6]
This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of pyrazole-4-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Synthetic Methodologies: Crafting the Pyrazole Core
The construction of the pyrazole-4-carboxylic acid scaffold can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we delve into the most prevalent and effective approaches.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
First reported by Ludwig Knorr in 1883, this reaction remains a fundamental method for pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][7] The use of a β-ketoester as the 1,3-dicarbonyl component directly furnishes a pyrazole-carboxylate ester, which can then be hydrolyzed to the desired carboxylic acid.
-
Catalyst: The reaction is typically acid-catalyzed. A catalytic amount of glacial acetic acid is often sufficient to protonate a carbonyl group, facilitating the initial nucleophilic attack by the hydrazine.[7][8]
-
Solvent: Ethanol or propanol are common solvents as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.[7]
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially yield two regioisomers. The reaction conditions, particularly the pH and the nature of the substituents on both the dicarbonyl and the hydrazine, can influence the regiochemical outcome.[9]
Caption: General workflow for the Knorr synthesis of pyrazole-4-carboxylic acids.
This protocol describes the synthesis of a pyrazole-carboxylate ester, a direct precursor to the carboxylic acid.
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[5]
-
Add a catalytic amount of glacial acetic acid to the solution.[5]
-
Add the β-ketoester dropwise to the stirred solution at room temperature.[5]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-carboxylate ester.[5]
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[5]
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[5]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[5]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[5]
-
Stir the mixture in the ice bath for an additional 30 minutes.[5]
-
Collect the solid product by vacuum filtration.[5]
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.[5]
-
Dry the product under high vacuum to yield the pure pyrazole-4-carboxylic acid. The product is often pure enough for the next step without further purification.[5]
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation and Cyclization
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds. In the context of pyrazole synthesis, it can be employed to cyclize hydrazones derived from ketones, directly introducing a formyl group at the 4-position of the pyrazole ring.[10][11] This aldehyde can then be oxidized to the corresponding carboxylic acid.
-
Vilsmeier Reagent: The Vilsmeier reagent is typically prepared in situ from a tertiary amide (like dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). This electrophilic species is crucial for both the cyclization and formylation steps.[10]
-
Reaction Temperature: The reaction is often initiated at a low temperature (0-5 °C) during the addition of the hydrazone to the pre-formed Vilsmeier reagent, and then heated to drive the reaction to completion.[11][12]
Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carboxylic acids.
Materials:
-
Ketone hydrazone (1.0 eq)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
In a flask equipped with a dropping funnel and under an inert atmosphere, cool DMF to 0 °C.
-
Add POCl₃ dropwise with stirring. Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.[12]
-
Cool the reagent to 5 °C and add the ketone hydrazone portion-wise.
-
Stir the reaction mixture at room temperature for a specified time, then heat as required (e.g., 60-80 °C) to drive the cyclization and formylation.[11] Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude pyrazole-4-carbaldehyde by column chromatography.
The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
Purification and Characterization: Ensuring Purity and Structural Integrity
Purification Techniques
The purity of the synthesized pyrazole-4-carboxylic acid derivatives is paramount for their biological evaluation. The two most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14] Common solvent systems for pyrazole derivatives include ethanol/water, hexane/ethyl acetate, and isopropanol.[13]
-
Column Chromatography: For non-crystalline products or for separating mixtures of isomers, silica gel column chromatography is the method of choice. A suitable solvent system (eluent) is selected based on the polarity of the compounds to be separated, as determined by preliminary TLC analysis.
| Technique | Principle | Common Solvents/Mobile Phases | Advantages | Disadvantages |
| Recrystallization | Difference in solubility at different temperatures | Ethanol, Methanol, Water, Hexane/Ethyl Acetate[13] | High purity, scalable | Not suitable for all compounds, potential for low yield |
| Column Chromatography | Differential adsorption on a stationary phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Applicable to a wide range of compounds, good for isomer separation | Can be time-consuming, requires larger volumes of solvent |
Spectroscopic Characterization
The structure of the synthesized pyrazole-4-carboxylic acid derivatives must be unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Key signals to look for in ¹H NMR include the pyrazole ring protons, the carboxylic acid proton (often a broad singlet at high ppm values), and the protons of the various substituents.[15][16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The characteristic C=O stretch of the carboxylic acid is typically observed in the region of 1700-1725 cm⁻¹, and the broad O-H stretch appears between 2500-3300 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can aid in structure elucidation through fragmentation patterns.[15]
Applications in Drug Discovery: Targeting Disease with Precision
The pyrazole-4-carboxylic acid scaffold is a versatile platform for the design of potent and selective inhibitors of various biological targets, particularly in the fields of oncology and inflammation.
Anticancer Agents
Pyrazole-4-carboxylic acid derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][18][19]
-
Kinase Inhibition: The pyrazole core can act as a bioisostere for other aromatic rings, fitting into the ATP-binding pocket of kinases. The substituents on the pyrazole ring play a critical role in determining the potency and selectivity of kinase inhibition.[18][20]
-
Systematic Optimization: As demonstrated in the development of ALKBH1 inhibitors, systematic modification of different regions of the pyrazole-4-carboxylic acid scaffold can lead to highly potent and selective compounds. For instance, substitutions on the pyrazole ring and the nature of the aromatic groups attached to it significantly impact the inhibitory activity.[3]
-
Prodrug Strategy: To improve cell permeability and in vivo efficacy, the carboxylic acid moiety can be esterified to create a prodrug, which is then hydrolyzed in vivo to release the active carboxylic acid.[3]
Caption: Structure-Activity Relationship (SAR) considerations for anticancer pyrazole derivatives.
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, and pyrazole derivatives have a long history as anti-inflammatory agents.[21][22][23] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. More recently, pyrazole-4-carboxylic acid derivatives are being investigated as selective inhibitors of key inflammatory mediators.
-
COX Inhibition: Some pyrazole derivatives exhibit potent and selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.[22]
-
Kinase Inhibition in Inflammation: Kinases such as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) play a crucial role in inflammatory signaling pathways. Pyrazole-4-carboxamides have been developed as potent and selective IRAK4 inhibitors, representing a promising therapeutic strategy for inflammatory diseases.[4]
| Target | Disease Relevance | Example Pyrazole Derivative Class | Mechanism of Action |
| Protein Kinases (e.g., ALKBH1, Aurora Kinases) | Cancer | 1H-Pyrazole-4-carboxylic acids[3][19] | Inhibition of cell cycle progression, induction of apoptosis |
| COX-2 | Inflammation, Pain | Pyrazole-chalcone derivatives[21] | Selective inhibition of prostaglandin synthesis |
| IRAK4 | Inflammatory Diseases | N-(1H-pyrazol-4-yl)carboxamides[4] | Blocking IL-1R and TLR signaling pathways |
Conclusion: A Scaffold of Immense Potential
Pyrazole-4-carboxylic acid and its derivatives represent a highly valuable and versatile class of compounds for drug discovery and development. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued prominence in the field of medicinal chemistry. The detailed protocols and scientific insights provided in this guide are intended to empower researchers to effectively synthesize, purify, and characterize these important molecules, and to rationally design novel derivatives with improved therapeutic potential. The ongoing exploration of the structure-activity relationships of this remarkable scaffold promises to yield new and effective treatments for a wide range of human diseases.
References
- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024).
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
- Identification of N-(1H-pyrazol-4-yl)
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.).
- Characterization data for new pyrazole derivatives. (n.d.).
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (2007). PubMed. [Link]
- Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. (n.d.). IJACS. [Link]
- Structure–activity relationship summary of tested compounds. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflamm
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]
- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. (2024).
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023).
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2025).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).
- Pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020).
- 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. (n.d.). SpectraBase. [Link]
- Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]
- Method for purifying pyrazoles. (n.d.).
- Purification by Recrystalliz
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (n.d.).
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijacskros.com [ijacskros.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciencescholar.us [sciencescholar.us]
- 22. researchgate.net [researchgate.net]
- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of pyrazole analogues, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] We will explore the fundamental principles of microwave heating and its advantages over conventional methods, provide detailed, step-by-step protocols for key synthetic transformations, and offer expert insights into reaction optimization and troubleshooting. This document is intended to serve as a practical resource for researchers in academic and industrial settings, aiming to leverage MAOS for accelerated drug discovery and development.
Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis
Pyrazoles are five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1] Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Notably, several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in cancer therapy, feature a pyrazole scaffold, underscoring the therapeutic importance of this privileged structure.[1]
Traditionally, the synthesis of pyrazole derivatives often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents.[2] Microwave-assisted synthesis has emerged as a powerful and eco-friendly alternative, revolutionizing organic synthesis by offering dramatic rate enhancements, higher yields, and improved product purity.[4][5][6] This technique leverages the ability of microwave irradiation to directly and efficiently heat polar molecules in the reaction mixture, leading to uniform and rapid heating that is not achievable with conventional methods.[4][5] The key advantages of MAOS in the context of pyrazole synthesis include:
-
Speed: Reaction times are often reduced from hours to mere minutes.[1][4]
-
Increased Yield: Enhanced reaction efficiency frequently leads to higher product yields.[1][6]
-
Improved Purity: Cleaner reactions with fewer side products can simplify purification.[6]
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[5][7]
Scientific Principles and Reaction Mechanisms
The enhanced reaction rates observed in microwave-assisted synthesis are a result of the unique heating mechanism. Microwaves, a form of electromagnetic radiation, interact with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and rotate.[4] This rapid molecular movement generates heat through friction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction mixture.[4] This "volumetric heating" minimizes the occurrence of hot spots and temperature gradients, which are common with conventional heating methods.[4]
The most common and versatile method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound (like a chalcone).[8][9] The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.
Below is a generalized workflow for the microwave-assisted synthesis of pyrazole derivatives:
Caption: General workflow for microwave-assisted pyrazole synthesis.
Comparative Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with traditional heating methods. The following table summarizes data from the literature for the synthesis of various pyrazole derivatives.
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not specified | 9-10 min | 79-92 | [1] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not specified | 7-9 hours | Not specified | [1] |
| 1,3,5-Trisubstituted Pyrazoles | Microwave-Assisted | 100 | 5-30 min | 58-75 | [10] |
| Quinolin-2(1H)-one-based Pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [10] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of pyrazole analogues from common starting materials.
Protocol 1: Synthesis of Pyrazoles from Chalcones and Hydrazine Derivatives
This protocol describes a general procedure for the cyclocondensation of a chalcone with a hydrazine derivative to yield a 1,3,5-trisubstituted pyrazole.
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.[1]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Protocol 2: One-Pot Synthesis of Pyrazolone Derivatives
This protocol outlines a multi-component reaction for the synthesis of 4-arylidenepyrazolone derivatives under solvent-free conditions.[11]
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
3-Nitrophenylhydrazine (0.3 mmol)
-
3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)
-
50-mL flask
-
Domestic microwave oven
Procedure:
-
In a one-neck 50-mL flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[11]
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[11]
-
After irradiation, allow the solid to cool to room temperature.
-
Triturate the solid with ethyl acetate and collect the product by suction filtration.[11]
Characterization of Synthesized Pyrazole Analogues
The synthesized pyrazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:
-
Melting Point: To determine the purity of the crystalline product.[12]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the compound.[12][13]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[13]
-
Elemental Analysis: To confirm the elemental composition of the product.[13]
Troubleshooting and Optimization
While microwave-assisted synthesis is generally robust, some common issues may arise. Here are some tips for troubleshooting and optimizing your reactions:
-
Low Yield:
-
Increase Reaction Time or Temperature: Systematically increase the irradiation time or temperature to drive the reaction to completion.
-
Optimize Solvent: While some reactions work well solvent-free, others may benefit from a polar solvent that efficiently absorbs microwave energy.
-
Catalyst Screening: If a catalyst is used, screen different catalysts or adjust the catalyst loading.
-
-
Incomplete Reaction:
-
Side Product Formation:
-
Lower Reaction Temperature: High temperatures can sometimes lead to decomposition or side reactions.
-
Reduce Reaction Time: Monitor the reaction closely by TLC to avoid over-irradiation.
-
The following diagram illustrates a logical approach to optimizing a microwave-assisted pyrazole synthesis:
Caption: A logical workflow for optimizing microwave-assisted reactions.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly approach to the synthesis of pyrazole analogues.[2][7] The protocols and guidelines presented in this document provide a solid foundation for researchers to harness the power of MAOS in their drug discovery and development endeavors. By understanding the underlying principles and employing a systematic approach to optimization, scientists can significantly accelerate the synthesis of novel pyrazole-based compounds for biological evaluation.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Deriv
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: )
- Synthesis and Characterization of Some Pyrazole Deriv
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach | Semantic Scholar. (URL: [Link])
- Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (URL: [Link])
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Public
- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. - STM Journals. (URL: [Link])
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. (URL: [Link])
- European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (URL: [Link])
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (URL: [Link])
- Synthesis of pyrazoles and dihydropyrazoles | Download Scientific Diagram - ResearchG
- (PDF)
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH. (URL: [Link])
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (URL: [Link])
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview - YouTube. (URL: [Link])
- Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. (URL: [Link])
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (URL: [Link])
- 194 recent advances in the synthesis of new pyrazole deriv
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (URL: [Link])
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central. (URL: [Link])
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI. (URL: [Link])
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI. (URL: [Link])
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed. (URL: [Link])
- Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach | Semantic Scholar [semanticscholar.org]
- 3. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Green Chemistry Approaches to Pyrazole Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: The Pyrazole Scaffold and the Imperative for Green Synthesis
The pyrazole nucleus is a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the anxiolytic Rimonabant, and the erectile dysfunction treatment Sildenafil.[1][2] Its widespread application stems from its versatile biological activities, which include anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[1][3]
Traditionally, the synthesis of pyrazole derivatives has often relied on methods that employ harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, presenting significant challenges to environmental sustainability and process safety.[4] The principles of green chemistry—which advocate for waste minimization, atom economy, use of safer solvents, energy efficiency, and renewable feedstocks—provide a critical framework for innovation in heterocyclic synthesis.[5] This guide provides detailed application notes and validated protocols for several green approaches to pyrazole synthesis, designed to be directly applicable in a modern research and development setting.
Pillar 1: Aqueous Synthesis Using Recyclable Catalysts
The use of water as a reaction medium is a primary tenet of green chemistry. It is non-toxic, non-flammable, abundant, and inexpensive. While organic substrates often have low solubility in water, this can be overcome using phase-transfer catalysts or by leveraging the hydrophobic effect to drive reactions.[5] A key advancement is the coupling of aqueous media with solid, recyclable catalysts, which simplifies product isolation and minimizes waste.
Causality and Expertise: Why Amberlyst-70 in Water?
The Knorr pyrazole synthesis, a classic condensation of a 1,3-dicarbonyl compound with a hydrazine, traditionally uses mineral acids.[6] This poses issues of corrosion, difficult catalyst removal, and aqueous waste contamination. Amberlyst-70, a polystyrene sulfonic acid resin, provides a solid-phase source of acidic protons.[7][8] Its key advantages are:
-
Heterogeneity: The catalyst is in a different phase from the reaction mixture, allowing for simple filtration to separate it from the product. This eliminates aqueous workups to neutralize and remove a soluble acid.[1]
-
Water Tolerance: The resin is stable and active in aqueous media, making it ideal for green protocols.
-
Recyclability: The catalyst can be recovered, washed, and reused multiple times with only a minor drop in activity, significantly lowering costs and waste.[8]
-
Mild Conditions: The reaction proceeds efficiently at room temperature, reducing energy consumption.[1]
Experimental Workflow: Aqueous Knorr Synthesis
Caption: Workflow for Amberlyst-70 catalyzed pyrazole synthesis in water.
Protocol 1: Aqueous Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
This protocol is based on the work of Chandak et al. for the synthesis of pyrazoles in an aqueous medium using Amberlyst-70.[1][8]
Materials:
-
Acetylacetone (1,3-dicarbonyl): 1.0 mmol, 100.1 mg
-
Phenylhydrazine (hydrazine): 1.1 mmol, 119.0 mg
-
Amberlyst-70 catalyst: 50 mg
-
Deionized Water: 15 mL
-
Ethanol (for extraction)
-
Round-bottom flask (50 mL), magnetic stirrer, filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add acetylacetone (1.0 mmol), phenylhydrazine (1.1 mmol), Amberlyst-70 (50 mg), and water (15 mL).
-
Stir the suspension vigorously at room temperature (approx. 30°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, filter the reaction mixture using a Buchner funnel to separate the solid Amberlyst-70 catalyst.
-
Wash the recovered catalyst with diethyl ether, dry at 60°C for 4 hours, and store for reuse.[8]
-
The aqueous filtrate contains the product. Extract the product with ethanol.
-
Evaporate the ethanol under reduced pressure to afford the pure pyrazole product. Further purification can be achieved by recrystallization if necessary.
Data Summary:
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Time (min) | Yield (%)[8] |
| 1 | Acetylacetone | Phenylhydrazine | 15 | 95 |
| 2 | Dibenzoylmethane | Phenylhydrazine | 30 | 93 |
| 3 | Acetylacetone | Hydrazine Hydrate | 5 | 96 |
| 4 | Ethyl Acetoacetate | Phenylhydrazine | 20 | 94 |
Pillar 2: Energy-Efficient Synthesis via Microwave and Ultrasound
Alternative energy sources like microwave (MW) irradiation and ultrasound (US) sonication are powerful tools in green synthesis. They can dramatically reduce reaction times from hours to minutes, often increase yields, and enhance product purity by minimizing side reactions.[1][2][4]
Causality and Expertise: Why Use Alternative Energies?
-
Microwave Irradiation: Microwaves provide rapid, uniform heating through direct interaction with polar molecules in the reaction mixture.[2] This avoids the slow and inefficient heat transfer of a conventional oil bath, often leading to localized superheating that can accelerate reaction rates far beyond what is achievable with thermal heating alone.[9][10] This efficiency translates to shorter reaction times and significant energy savings.
-
Ultrasonic Irradiation: Ultrasound works through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid.[11] This collapse generates intense local hot spots (thousands of degrees and hundreds of atmospheres) and powerful shockwaves, creating extreme conditions at the microscopic level that can break chemical bonds and accelerate reactions, even at a low overall bulk temperature.[12]
Protocol 2: Microwave-Assisted Synthesis of Pyrazole-Chalcones
This protocol is adapted from a Claisen-Schmidt condensation followed by cyclization, a common route to pyrazole hybrids.[9][10]
Part A: Synthesis of Chalcone Intermediate
-
Reactants: Combine 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (1 mmol) and a substituted aromatic aldehyde (1 mmol) in a microwave reaction vessel.
-
Solvent/Catalyst: Add ethanol and a few drops of 3M NaOH solution.
-
Irradiation: Place the vessel in a microwave reactor. Irradiate at 100-200 W, maintaining a temperature of 70-80°C for 5-10 minutes.[9]
-
Workup: After cooling, neutralize the mixture with 2M HCl. The precipitated chalcone is filtered, washed with cold water, and dried.
Part B: Cyclization to Final Pyrazole
-
Reactants: Dissolve the chalcone from Part A (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol within a microwave vessel. Add a few drops of glacial acetic acid.
-
Irradiation: Irradiate the mixture at a similar power and temperature as Part A for 10-20 minutes.[13]
-
Isolation: Cool the reaction mixture. The product often crystallizes directly. Filter the solid, wash with cold ethanol, and dry to obtain the pure pyrazole derivative.
Data Summary: Conventional vs. Microwave
| Method | Reaction Time | Yield (%)[9] | Notes |
| Conventional | 4-5 hours | 70-85 | Requires constant sonication/stirring |
| Microwave | 5-10 minutes | 80-98 | Rapid, energy-efficient, high purity |
Protocol 3: Ultrasound-Assisted, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol leverages a catalyst-free, multicomponent reaction in water, accelerated by ultrasound.[11]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde): 1 mmol
-
Malononitrile: 1 mmol
-
Ethyl acetoacetate: 1 mmol
-
Hydrazine monohydrate: 1 mmol
-
Deionized Water: 10 mL
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
In a 50 mL Erlenmeyer flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine monohydrate (1 mmol), and water (10 mL).
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is higher than the reaction mixture level.
-
Irradiate with ultrasound at a frequency of 40-50 kHz at a controlled temperature (e.g., 50°C).[11]
-
Monitor the reaction by TLC. The reaction is typically complete within 30-90 minutes.
-
Upon completion, the solid product usually precipitates from the aqueous solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
Pillar 3: Solvent-Free Synthesis via Mechanochemistry
Mechanochemistry utilizes mechanical force (e.g., grinding, ball milling) to induce chemical reactions, often in the absence of any solvent.[14][15] This approach is inherently green as it eliminates solvent waste, a major contributor to the environmental impact of chemical synthesis.
Causality and Expertise: Why Ball Milling?
In a ball mill, reactants are placed in a jar with grinding media (balls). The high-energy impact from the milling action facilitates intimate mixing at the molecular level and provides the activation energy for the reaction.[16] This method is highly effective for solid-state reactions and offers several advantages:
-
Solvent-Free: Eliminates the need for potentially toxic and volatile organic solvents.[14]
-
Efficiency: Reactions are often faster and more complete than in solution.[17]
-
Novel Reactivity: Can enable transformations that are difficult to achieve in solution.
-
Simplified Workup: Product isolation often involves a simple wash and filtration, avoiding complex purification steps.[17][18]
Reaction Scheme: One-Pot Mechanochemical Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. jk-sci.com [jk-sci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ball-Milled Click Chemistry: A Solvent-Free Green Chemistry [manu56.magtech.com.cn]
- 16. Reliable Mechanochemistry: Protocols for Reproducible Outcomes of Neat and Liquid Assisted Ball-mill Grinding Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Regioselective Pyrazole Functionalization
Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. However, their unique electronic and structural properties present significant challenges in achieving regioselective functionalization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities. We will delve into the "why" behind common experimental hurdles and offer practical, field-proven solutions to help you achieve your desired regiomers with higher yields and purity.
The Core Challenge: Understanding Pyrazole's Dichotomous Nature
The primary difficulty in the regioselective functionalization of pyrazoles stems from two key features: annular tautomerism and the distinct electronic properties of the ring positions.
-
Annular Tautomerism: In unsymmetrically substituted N-unsubstituted pyrazoles, a rapid proton transfer occurs between the two nitrogen atoms (N1 and N2). This creates a dynamic equilibrium of two tautomeric forms, which can lead to mixtures of N1 and N2 functionalized products.[1][2][3] The position of this equilibrium is sensitive to solvent, temperature, and the electronic nature of the substituents.[2]
-
Electronic Landscape: The pyrazole ring has a non-uniform distribution of electron density. The C4 position is electron-rich and thus susceptible to electrophilic attack.[1][4][5] Conversely, the C3 and C5 positions are electron-deficient due to the proximity of the electronegative nitrogen atoms, making them more prone to nucleophilic attack or deprotonation.[1][6]
The interplay of these factors is the root cause of many of the regioselectivity issues encountered in the lab.
Troubleshooting Guide: N-Functionalization
Directing a substituent to a specific nitrogen atom in an unsymmetrical pyrazole is a frequent and significant challenge.
Q1: My N-alkylation/N-arylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
This is the most common issue in pyrazole N-functionalization, directly resulting from annular tautomerism.[1] Here’s a breakdown of strategies to favor one regioisomer over the other:
A1: Strategies for Regiocontrol in N-Functionalization
-
Steric Hindrance: This is often the most straightforward approach.
-
Mechanism: A bulky substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen atom, directing the incoming electrophile to the less hindered nitrogen. For instance, a large group at C5 will favor functionalization at N1.
-
Troubleshooting Tip: If you are getting a mixture of isomers, consider if the steric bulk of your C3/C5 substituent is sufficient to create a significant energy difference between the two transition states. If not, you may need to redesign your pyrazole core with a bulkier group (e.g., tert-butyl, phenyl).
-
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Mechanism: Electron-withdrawing groups (EWGs) at C3 or C5 will decrease the nucleophilicity of the adjacent nitrogen, favoring reaction at the other nitrogen. Conversely, electron-donating groups (EDGs) will enhance the nucleophilicity of the neighboring nitrogen.
-
Troubleshooting Tip: If your regioselectivity is poor, evaluate the electronic properties of your substituents. It may be possible to temporarily install an EWG to direct functionalization, which can be removed or modified in a later step.
-
-
Reaction Conditions: The choice of base, solvent, and catalyst system can have a profound impact on regioselectivity.
-
Base: The choice of base can influence which tautomer is preferentially deprotonated. Stronger bases may lead to different selectivity compared to weaker bases. Common bases include K₂CO₃, Cs₂CO₃, and NaH.[7]
-
Solvent: The solvent can stabilize one tautomer over the other through hydrogen bonding or dipole interactions.[2][7] Protic solvents can form hydrogen bonds with the pyrazole nitrogens, altering their relative nucleophilicity. Aprotic polar solvents like DMF or DMSO are commonly used.
-
Catalyst and Ligands (for N-Arylation): In metal-catalyzed N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling), the ligand can play a crucial role in controlling regioselectivity, often through steric interactions. For copper-catalyzed reactions, diamine ligands are frequently employed, while for palladium-catalyzed couplings, bulky phosphine ligands like tBuBrettPhos can be effective.[7]
-
Experimental Protocol: Regioselective N1-Arylation using Steric Hindrance
This protocol is a general guideline for a palladium-catalyzed N-arylation of a 3-substituted pyrazole.
-
To an oven-dried Schlenk tube, add the 3-substituted pyrazole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting Guide: C-Functionalization
Achieving regioselective C-H functionalization on the pyrazole ring requires careful consideration of the inherent reactivity of each carbon position.
Q2: I am attempting an electrophilic substitution (e.g., halogenation, nitration) and the reaction is not selective, or I am getting substitution at the wrong position.
A2: Directing Electrophilic Substitution to C4
The C4 position is the most electron-rich and generally the most reactive towards electrophiles.[1][4] If you are not observing selective C4 functionalization, consider the following:
-
Reaction Conditions: Overly harsh conditions can lead to a loss of selectivity and the formation of polysubstituted products.
-
Troubleshooting Tip: Start with milder conditions (lower temperature, less reactive electrophile). For example, for bromination, use NBS in a suitable solvent at room temperature before resorting to harsher reagents like Br₂.
-
-
Steric Hindrance: Bulky groups at the N1, C3, or C5 positions can hinder the approach of the electrophile to the C4 position.
-
Troubleshooting Tip: Evaluate the steric environment around the C4 position. If it is highly congested, you may need to consider a different synthetic strategy or use a smaller electrophile.
-
Experimental Protocol: Regioselective C4 Iodination
-
To a solution of the N-substituted pyrazole (1.0 mmol) in a suitable solvent (e.g., acetic acid, 5 mL), add iodine (1.2 mmol) and periodic acid (0.4 mmol).[4]
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).[4]
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Q3: I am struggling to achieve selective functionalization at the C3 or C5 position.
A3: Strategies for C3 and C5 Functionalization
The C3 and C5 positions are electronically similar, making selective functionalization challenging.[1] Direct C-H functionalization at these positions often requires more advanced techniques.
-
Directed Metalation: This is a powerful strategy that utilizes a directing group to deliver a metal catalyst to a specific C-H bond.
-
Mechanism: A coordinating group, often attached to the N1 position (e.g., pyridine, amide), can form a stable metallacycle with a transition metal (e.g., Pd, Rh), directing C-H activation to the C5 position.[8][9] The pyrazole ring itself can act as a directing group.[6]
-
Troubleshooting Tip: If you are not achieving the desired regioselectivity, the choice of directing group is critical. Some directing groups have a strong preference for C5 functionalization. Also, ensure your catalyst, oxidant, and additives are optimized for the specific C-H activation you are targeting.
-
-
Deprotonation/Lithiated Intermediates: The C5 proton is generally more acidic than the C3 proton, allowing for regioselective deprotonation with a strong base (e.g., n-BuLi) to form a lithiated intermediate.[1] This nucleophilic species can then be trapped with an electrophile.
-
Troubleshooting Tip: This method is highly sensitive to temperature and the stoichiometry of the base. Ensure your reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions and that the base is added slowly. The presence of an N1-substituent is typically required.
-
Data Summary: Common Conditions for Pyrazole C-H Functionalization
| Position | Reaction Type | Typical Reagents/Catalyst | Key Considerations |
| C4 | Electrophilic Substitution | NBS, I₂/HIO₃, HNO₃/H₂SO₄ | Generally the most favorable position for electrophilic attack.[4] |
| C5 | Directed C-H Arylation | Pd(OAc)₂, directing group (e.g., pyridine), oxidant (e.g., Ag₂O) | Requires a directing group on N1 for high regioselectivity.[8] |
| C5 | Deprotonation/Functionalization | n-BuLi, then an electrophile (e.g., aldehyde, alkyl halide) | Requires low temperatures and an N1-substituent.[1] |
| C3 | C-H Functionalization | More challenging; often requires specific directing groups or pre-functionalized substrates. | Often requires more specialized methods. |
Visualizing the Challenges and Solutions
Diagram 1: The Tautomerism Problem in N-Functionalization
Caption: A logical workflow for addressing regioselectivity issues in pyrazole functionalization.
Frequently Asked Questions (FAQs)
Q: Can I use a protecting group strategy to control N-functionalization? A: Yes, this is a valid and often effective strategy. You can protect one of the nitrogen atoms, perform the desired functionalization on the other nitrogen or on a carbon atom, and then deprotect. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful protecting group as it can also act as a directing group for lithiation. [10] Q: Why is C3 functionalization so much harder than C5 functionalization? A: While both are electron-deficient, the C5-H bond is generally more acidic and thus easier to deprotonate. [6]Furthermore, for directed C-H activation, the formation of a five-membered palladacycle intermediate is common, which strongly favors activation at the C5 position when the directing group is on N1. [9]Achieving C3 selectivity often requires overcoming this inherent preference, for example, by blocking the C5 position or using a more complex directing group strategy.
Q: My transition-metal-catalyzed C-H functionalization is not working. What are the common points of failure? A: Beyond regioselectivity, failures in these reactions can often be traced to:
-
Catalyst Activity: Ensure your palladium or rhodium catalyst is active. Use a fresh bottle or a pre-catalyst that is known to be reliable.
-
Oxidant: Many C-H activation cycles require an oxidant (e.g., Ag₂O, Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. The choice and quality of the oxidant are critical.
-
Additives: Some reactions require additives like pivalic acid or acetic acid to act as proton shuttles or to modulate the reactivity of the catalyst.
-
Atmosphere: These reactions are almost always sensitive to air and moisture. Ensure you are using proper inert atmosphere techniques (e.g., Schlenk line or glovebox).
Q: Are there any metal-free methods for pyrazole C-H functionalization? A: Yes, while less common than transition-metal-catalyzed methods, some metal-free approaches exist. For instance, radical pathways can be initiated to achieve C-C cross-coupling reactions. [11]These methods can offer alternative reactivity and avoid potential metal contamination in the final product.
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. (2025, October 7). [Link]
- Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]
- Transition-metal-catalyzed C–H functionaliz
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
- Recent Advances in the Synthesis of Pyrazole Deriv
- Transition-metal-catalyzed C–H functionaliz
- Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)
- Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01265C. [Link]
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. [Link]
- Synthetic strategies of pyrazole‐directing C−H activation.
- Pyrazole synthesis - Organic Chemistry Portal. [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. [Link]
- Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. [Link]
- Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - NIH. [Link]
- Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry - ACS Public
- The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles - ResearchG
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. [Link]
- (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI. [Link]
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. [Link]
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC - NIH. [Link]
- Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - NIH. [Link]
- Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]
- | The scope of directing groups. Pyridine and pyrazole could also be...
- Recent Progress Concerning the N-Aryl
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchG
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]
- Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles | The Journal of Organic Chemistry - ACS Public
- Pyrazoles Syntheses, reactions and uses - YouTube. [Link]
- review of pyrazole compounds' production, use, and pharmacological activity. [Link]
- PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) - YouTube. [Link]
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. [Link]
- Green Synthetic Strategies for Pyrazole Deriv
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Improving purity of 3-Chloro-1-methyl-1H-pyrazol-4-amine
An In-Depth Guide to the Purification of 3-Chloro-1-methyl-1H-pyrazol-4-amine
Introduction: The Critical Role of Purity
This compound is a key building block in synthetic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact final product yields, and introduce contaminants that are difficult to remove in later stages. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this essential compound.
Troubleshooting Guide: From Crude Product to High-Purity Compound
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My initial crude product has low purity. What are the likely impurities and how can I improve the starting quality?
A1: The quality of your crude material directly impacts the ease and success of purification. Impurities often originate from the synthetic route itself. A common synthesis for chloro-pyrazole amines involves the chlorination and subsequent reduction of a nitropyrazole precursor.[1][2]
Common Impurities & Mitigation Strategies:
-
Unreacted Starting Materials: Incomplete reaction is a frequent source of contamination.
-
Regioisomers: In syntheses involving asymmetrically substituted pyrazoles, the formation of regioisomers can be a significant challenge, and these isomers are often difficult to separate due to similar physical properties.[3]
-
Solution: Carefully control reaction temperature and the order of reagent addition, as these parameters can influence regioselectivity.
-
-
Over-chlorination/Side-products: The reaction conditions for chlorination might lead to di-chlorinated species or other side products.
-
Solution: Optimize the amount of the chlorinating agent and maintain strict temperature control during the reaction.
-
A preliminary purification step, such as a simple filtration or a wash with a non-polar solvent like hexane to remove non-polar impurities, can significantly improve the quality of the material before undertaking more rigorous purification methods.
Q2: I'm struggling with recrystallization. My compound either "oils out" or my recovery is poor. How do I select the right solvent?
A2: Recrystallization is a powerful and cost-effective technique for purifying solids, but its success is entirely dependent on the choice of solvent.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of forming crystals.
-
Causality: The cooling rate is too fast, or the solution is too concentrated.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If it persists, consider a mixed-solvent system.
-
Solvent Selection: For pyrazole derivatives, alcohols, ethyl acetate, and mixed solvent systems are often effective.[5][6] A mixed-solvent approach, using a "good" solvent to dissolve the compound and an "anti-solvent" to induce precipitation, is a versatile strategy.[7]
| Solvent/System | Type | Polarity | Typical Use Case |
| Isopropanol | Protic | Medium | A good starting point for many pyrazole derivatives.[8] |
| Ethanol | Protic | High | Effective for more polar pyrazoles. Losses can be higher than with isopropanol.[9] |
| Ethyl Acetate | Aprotic | Medium | Good for compounds of intermediate polarity. |
| Ethanol / Water | Mixed Protic | High | Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool slowly.[5][7] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low/Medium | Dissolve in a minimum of hot ethyl acetate, then add hexane to induce crystallization. |
Advanced Purification Protocols
If recrystallization fails to yield the desired purity, more advanced techniques are required.
Protocol 1: Optimized Recrystallization
This protocol details the mixed-solvent method, which offers excellent control over the crystallization process.
Objective: To purify crude this compound using an ethanol/water system.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the compound.
-
Induce Supersaturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a drop or two of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask with glass wool or a towel.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Flash Column Chromatography for Amines
Column chromatography is highly effective for separating compounds with different polarities.[3] However, the basic amine group in the target molecule can interact strongly with acidic silica gel, leading to poor separation ("streaking" or "tailing"). Deactivating the silica gel is crucial.
Objective: To separate this compound from less polar and more polar impurities.
Methodology:
-
Slurry Preparation (Deactivation): Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 Dichloromethane/Methanol). Add 1% triethylamine (Et₃N) by volume to the slurry and mix thoroughly. The triethylamine will occupy the acidic sites on the silica.
-
Column Packing: Pack a glass column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with your chosen solvent system. A common starting point for pyrazole amines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[10] A gradient elution, where the proportion of the polar solvent is gradually increased, is often most effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow
A logical workflow ensures a systematic approach to achieving high purity.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
-
Q: How do I accurately assess the final purity?
-
A: A combination of methods is best. TLC provides a quick qualitative check. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and can reveal impurities if they are present in sufficient quantity (>1%).[4][11] Melting point analysis is also a valuable indicator; pure compounds typically have a sharp melting range.
-
-
Q: Can I use an acid-base extraction for purification?
-
A: Yes. Since the molecule has a basic amine group, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your product back into an organic solvent. This can be a very effective initial cleanup step.
-
-
Q: My final product is slightly colored. Is this a sign of impurity?
-
A: While the pure compound is typically a white or off-white solid, slight coloration can sometimes arise from trace-level, highly chromophoric impurities or minor degradation. If analytical data (HPLC, NMR) confirms high purity, the color may not be significant for many applications. However, if color is a concern, treatment with activated charcoal during recrystallization can sometimes remove colored impurities.
-
-
Q: What are the recommended storage conditions?
-
A: Store the purified compound in a tightly sealed container, protected from light and moisture, in a cool, dry place. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential degradation.
-
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHBL5wYrotG7naUs1C3D5kpELeiGj5NfK2pL3zs73lvozkAf7j1BLIhxXeczIAj_EGi5S5HimTA2P1U0wKqU_W5SZHyaMVkE3Pl4KbLlnB3vzEwNKhIMcwhcykQt5-P-uptm5k1vkC7XykVzxZbrhloICI2Kr_cJmJ2WvJFEUTg4akWzwBbn_Eq_Zt1DKYNtI_bCvRR7kfdH-8K3LDEttZ2dFRdx6GhMX0gJeNoQ==]
- Various Authors. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. [URL: https://www.researchgate.net/post/What_solvent_should_I_use_to_recrystallize_pyrazoline]
- Langer, P. et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1). [URL: https://patents.google.
- Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2681-4357]
- Kumar, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Saudi Chemical Society. [URL: https://www.sciencedirect.com/science/article/pii/S131961032030064X]
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_purify_a_pyrazole_compound_with_a_N-C-N_bond_without_using_a_silica_column]
- Burtin, D., et al. (2010). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol102444c]
- Creemer, L., et al. (2019). Processes for the preparation of pesticide compounds. Google Patents (US10233155B2). [URL: https://patents.google.
- Bawa, S., et al. (2009). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. Molbank. [URL: https://www.researchgate.net/publication/251000626_3-Chloro-4-fluoro-N-3-4-methoxyphenyl-1-phenyl-1H-pyrazol-4-ylmethaniline]
- Samelyuk, Y., & Kovalenko, S. (2015). Substances yield after recrystallization from different solvents. ResearchGate. [URL: https://www.researchgate.
- Martin, C., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]
- Nevalainen, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02283]
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeaH0D3OOvHO91bLAoZ5P_wwQzaB9G_DTwDRo8dOo0FlOjlgb7s8EAFzawsA6kW2Sm4jBTMy1pX2eP-1cvLxORnmq83zlwuQFQgj6bVz4NLV71h-z6mJVOz0B0tQdbqMeCGARn2ESO8sUFEwmYdOY7gbcVG0fOcTYoW6a1q7dw4kVIBL0Bu3V-eKdDEHIlSKmuAJPb4a5ZDV4GisR87LoQfBY9pqAdUhBpapWsGQjFo3PtyNhsFG7_]
- Creemer, L., et al. (2017). Process for the preparation of 3-chloro-1H-pyrazol-4-amine and salts thereof. Google Patents (US20170183311A1). [URL: https://patents.google.
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [URL: https://www.researchgate.
- Process for the purification of pyrazoles. Google Patents (DE102009060150A1). [URL: https://patents.google.
- Patel, J., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
- Bouitbir, R., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522400180X]
- Curcio, A., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032549/]
- Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11610996/]
- Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents (US10538493B2). [URL: https://patents.google.
- 4-SUBSTITUTED 1,3,5-TRISUBSTITUTED-1H-PYRAZOLES. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0129]
- Patel, H., et al. (2015). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL SCREENING OF SOME NOVEL 1, 3, 5-TRISUBSTITUTED PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. [URL: https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1431383821.pdf]
- Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pyrazole-synthesis.shtm]
- Méndez-Ardila, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [URL: https://www.mdpi.com/2624-8549/4/4/65]
Sources
- 1. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Substituted Pyrazole Synthesis
Welcome to the technical support guide for navigating the complexities of substituted pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving clean, high-yielding pyrazole preparations. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, but their synthesis, particularly via the classical Knorr reaction and related pathways, is often plagued by side reactions.[1][2][3]
This guide moves beyond simple protocols to explain the underlying chemical principles driving these side reactions. By understanding the "why," you can make informed decisions to troubleshoot and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Regioselectivity and Isomer Control
Question 1: I'm getting a mixture of two regioisomers in my reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. How can I control the outcome?
This is the most common challenge in pyrazole synthesis.[4] The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-dicarbonyl compound can theoretically yield two different pyrazole regioisomers.[5] The outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.
Underlying Causality: The regioselectivity is a delicate balance of steric and electronic factors of the reactants, dictated by the reaction conditions.[4]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is typically attacked first. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the electron-withdrawing trifluoromethyl group is significantly more reactive.[6]
-
Steric Hindrance: The less sterically hindered carbonyl is generally favored for the initial attack.
-
pH Control: The reaction mechanism is highly pH-dependent. Under acidic conditions, the reaction is catalyzed, and the initial condensation to form a hydrazone intermediate is often the rate-determining step.[7][8] The pH can influence which carbonyl is more readily protonated and activated for attack.
-
Solvent Effects: The choice of solvent can dramatically influence the isomer ratio.[5] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in certain reactions compared to standard solvents like ethanol.[5] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMA) have also been used to achieve high regioselectivity.[2][3]
Troubleshooting Actions:
-
Modify pH: If your reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid, HCl). Conversely, if you are using acid, consider a base-catalyzed approach or running the reaction neat.
-
Change the Solvent: Switch from a standard protic solvent like ethanol to a fluorinated alcohol (TFE) or an aprotic dipolar solvent (DMA) to see if it favors the formation of your desired isomer.[3][5]
-
Adjust Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
Alter Reactant Stoichiometry: Some studies suggest that the ratio of the dicarbonyl to the hydrazine can influence the product distribution.[4]
Data Presentation: Effect of Solvent on Regioselectivity
The following table illustrates the dramatic effect of solvent choice on the isomer ratio for the reaction of methylhydrazine with ethyl 4-(2-furyl)-2,4-dioxobutanoate.
| Entry | Solvent | Isomer Ratio (2d:4d) | Total Yield (%) |
| 1 | EtOH | 1 : 1.3 | 98 |
| 2 | TFE | 5.3 : 1 | 96 |
| 3 | HFIP | >20 : 1 | 95 |
Data adapted from Fustero, S., et al. (2011). The Journal of Organic Chemistry.[5]
Visualization: Controlling Regioselectivity
Caption: Regioselectivity depends on the initial nucleophilic attack.
Category 2: Competing Reactions & Byproduct Formation
Question 2: My reaction produced a pyrazolone instead of the expected pyrazole. Why did this happen and how can I prevent it?
Pyrazolone formation is a common side reaction, especially when using β-ketoesters as the 1,3-dicarbonyl component.[9][10]
Underlying Causality: A pyrazolone (a cyclic ketone) is a tautomer of a hydroxypyrazole.[11] The formation of the pyrazolone tautomer is often thermodynamically favored. The key difference in the reaction pathway lies in the final cyclization and dehydration steps. Instead of eliminating two molecules of water (or alcohol and water) to form the aromatic pyrazole, the reaction may stall after the initial cyclization, leading to the pyrazolone after tautomerization.
Troubleshooting Actions:
-
Force Dehydration: Ensure your reaction conditions are sufficiently forcing to drive the final dehydration step and achieve aromaticity. This can mean increasing the reaction temperature or extending the reaction time.
-
Stronger Acid Catalysis: Using a stronger acid catalyst can promote the elimination of the hydroxyl group from the pyrazoline intermediate, favoring the formation of the fully aromatic pyrazole.
-
Choice of Starting Material: If possible, using a 1,3-diketone instead of a β-ketoester can sometimes disfavor pyrazolone formation, as the elimination of water from the intermediate is often more facile than the elimination of an alcohol.
Caption: Reaction conditions dictate the final product outcome.
Question 3: My reaction is turning dark brown/black and I'm getting a lot of baseline impurities on my TLC. What's causing this decomposition?
Hydrazine and its derivatives, particularly phenylhydrazine, can be unstable and prone to oxidation and decomposition, especially at elevated temperatures or in the presence of air.[12] This often leads to the formation of colored, tarry impurities.
Underlying Causality:
-
Hydrazine Oxidation: Hydrazines can be oxidized to diazenes and further to nitrogen gas, generating radical species that can lead to polymerization and decomposition of starting materials and products.
-
Starting Material Instability: Some 1,3-dicarbonyl compounds can be unstable to prolonged heating or acidic/basic conditions, leading to self-condensation or fragmentation.[12]
Troubleshooting Actions:
-
Run under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxidation of the hydrazine.
-
Purify Hydrazine: If using commercial hydrazine that is old or discolored, consider purifying it by distillation before use.
-
Use a Hydrazine Salt: Using a more stable salt, such as phenylhydrazine hydrochloride, can often lead to cleaner reactions.[12] A base (e.g., sodium acetate) can be added to liberate the free hydrazine in situ.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and work it up as soon as the starting material is consumed to prevent product degradation.
Category 3: Purification Challenges
Question 4: I have a mixture of regioisomers. How can I effectively separate them?
Separating pyrazole regioisomers can be challenging due to their similar polarities and physical properties.
Troubleshooting Actions:
-
Column Chromatography: This is the most common method.[13]
-
Pro Tip: Use a shallow solvent gradient and consider using a toluene/ethyl acetate or dichloromethane/acetone system instead of the more common hexanes/ethyl acetate. Sometimes the aromaticity of toluene helps in achieving separation.
-
-
Fractional Crystallization: If the isomers are crystalline and have sufficiently different solubilities, fractional crystallization can be an effective and scalable purification method.[14] Experiment with a variety of solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures thereof).
-
Acid-Base Extraction/Crystallization: The two nitrogen atoms in the pyrazole ring have different pKa values. It is sometimes possible to selectively protonate one isomer over the other by careful addition of an acid, forming a salt that may precipitate or be extracted. A patent describes purifying pyrazoles by forming acid addition salts with mineral or organic acids and separating them via crystallization.[15]
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative reverse-phase HPLC is a powerful tool.
Experimental Protocol: General Procedure for Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol is a general guideline and should be optimized for specific substrates. It incorporates best practices to minimize common side reactions.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Arylhydrazine hydrochloride (1.1 equiv)
-
Sodium Acetate (NaOAc) (1.1 equiv)
-
Solvent (e.g., N,N-Dimethylacetamide or 2,2,2-Trifluoroethanol)
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-diketone (1.0 equiv), arylhydrazine hydrochloride (1.1 equiv), and sodium acetate (1.1 equiv).
-
Flush the flask with nitrogen for 5-10 minutes.
-
Add the solvent (e.g., DMA) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LCMS every 30-60 minutes. Note: Some reactions may require gentle heating to proceed at a reasonable rate.
-
Upon completion (disappearance of the limiting starting material), pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired pyrazole isomer.[13]
Troubleshooting within the Protocol:
-
If no reaction occurs at room temperature: Gently heat the mixture to 50-80 °C.
-
If a mixture of isomers is obtained: Repeat the reaction using a different solvent (e.g., switch from DMA to TFE) to alter the regioselectivity.[5]
-
If significant decomposition is observed: Ensure the inert atmosphere is maintained and consider using freshly purified hydrazine.
Caption: A logical workflow for diagnosing synthesis issues.
References
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Gosselin, F., et al. (2015). A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Organic Chemistry Portal.
- Jadhav, S. D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Knorr Pyrazole Synthesis. (n.d.). ResearchGate.
- Lellek, V., et al. (2018). One-Pot Condensations of Ketones, Aldehydes and Hydrazine Monohydrochloride. Synlett.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2014). UAB Barcelona.
- Reddy, C. R., et al. (2013). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Organic Chemistry Portal.
- Saleem, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.
- User "N-halamine". (2024). Knorr Pyrazole Synthesis advice. Reddit r/Chempros.
- Vita, C. D., & Scafato, P. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RSC Advances.
- Walton, T. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
- WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
- Zare, A., & Merat, F. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. reddit.com [reddit.com]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in Pyrazole C4 Functionalization
Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the functionalization of the C4 position of the pyrazole ring, particularly when steric hindrance is a significant barrier. Here, we move beyond basic protocols to explore the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate complex synthetic hurdles.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its functionalization is key to modulating pharmacological activity, and the C4 position, being electron-rich, is a prime target for electrophilic substitution and transition-metal-catalyzed C-H functionalization.[1][3][4] However, the introduction of substituents at the neighboring C3 and C5 positions, or the use of bulky N1-substituents, can impose significant steric constraints, leading to low yields, poor regioselectivity, or complete reaction failure. This guide provides in-depth, field-proven insights to overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during pyrazole C4 functionalization in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Issue 1: Low to No Yield in C4-Arylation of a Sterically Encumbered Pyrazole
Question: I am attempting a direct C-H arylation at the C4 position of my 1,3,5-trisubstituted pyrazole, which has bulky groups at C3 and C5. My standard Pd-catalyzed conditions are failing. What is the likely cause and how can I overcome this?
Answer:
This is a classic case of steric hindrance impeding catalyst accessibility and/or the stability of the transition state. The bulky substituents flanking the C4 position physically block the large palladium catalyst from approaching the C-H bond for activation.
Causality:
-
Steric Shielding: The C3 and C5 substituents create a "pocket" around the C4-H bond, preventing the coordination of the bulky palladium catalyst.
-
Unfavorable Transition State: Even if coordination occurs, the steric clash between the pyrazole substituents, the aryl coupling partner, and the catalyst's ligands can raise the energy of the transition state, making the reaction kinetically unfavorable.
Solutions & Protocols:
-
Ligand Modification (The "Less is More" Approach): Bulky phosphine ligands, often used to promote reductive elimination, can exacerbate steric issues. Switching to a less sterically demanding ligand or even ligand-free conditions can be effective.
-
Rationale: Smaller ligands create a less crowded coordination sphere around the palladium center, allowing it to access the hindered C4 position. DFT calculations have shown that protic solvents can enhance the acidity of the C4 proton, favoring direct arylation even without a ligand.[5]
-
Protocol: Ligand-Free Palladium-Catalyzed C4-Arylation [5]
-
In a sealed tube, combine the sterically hindered pyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (2-5 mol%), and K₂CO₃ (2.0 mmol).
-
Add 2-ethoxyethanol (3 mL) as the solvent.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.
-
-
-
Employ a More Reactive Catalyst System: Rhodium(III) catalysts are known to be highly effective for C-H activation and can sometimes overcome the limitations of palladium systems.
-
Rationale: Rh(III) catalysts often operate via a different mechanism (Concerted Metalation-Deprotonation, CMD) which can have a different steric profile compared to the oxidative addition/reductive elimination cycle of Pd(0)/Pd(II) catalysis.
-
Representative Catalyst: [Cp*RhCl₂]₂ is a common and effective Rh(III) catalyst for such transformations.[5]
-
Issue 2: Poor Regioselectivity - Competing C5 Functionalization
Question: My reaction is functionalizing both the C4 and C5 positions, leading to a difficult-to-separate mixture of isomers. How can I enhance C4 selectivity?
Answer:
Poor regioselectivity between C4 and C5 is a common problem, arising from the comparable reactivity of these positions under certain conditions.[1] While C4 is more electron-rich and generally favored for electrophilic attack, the C5-H bond can be more acidic, making it susceptible to deprotonation-based functionalization pathways.[4]
Causality:
-
Electronic Ambiguity: While C4 is the nucleophilic center, the C5 proton is the most acidic due to its proximity to the sp²-hybridized nitrogen.[4] This dual reactivity can be exploited or become a pitfall depending on the reaction mechanism.
-
Catalyst/Directing Group Effects: In transition-metal-catalyzed reactions, the N2 lone pair can act as a directing group, favoring functionalization at the C5 position.[4]
Solutions & Protocols:
-
Introduction of a C5 Blocking Group: The most direct way to ensure C4 functionalization is to temporarily block the C5 position.
-
Rationale: By installing a removable group at C5, you eliminate it as a reactive site. Halogens (e.g., I, Br) are excellent blocking groups as they can be easily removed via reduction or used for subsequent orthogonal functionalization.
-
Protocol: C5-Iodination followed by C4-Functionalization
-
C5-Iodination: To a solution of your N-substituted pyrazole (1.0 mmol) in DMF, add N-iodosuccinimide (NIS) (1.1 mmol). Stir at room temperature until the starting material is consumed (monitor by TLC). Work up by adding water and extracting with an appropriate solvent.
-
C4-Functionalization: Use the resulting 5-iodopyrazole in your desired C4 functionalization reaction (e.g., nitration, acylation, or direct arylation).
-
De-iodination (if required): The C5-iodo group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like Zn in acetic acid.
-
-
-
Strategic Choice of N1-Substituent: The electronic nature of the substituent at the N1 position can influence the relative reactivity of the C4 and C5 positions.
-
Rationale: Electron-withdrawing groups on the N1-nitrogen decrease the overall electron density of the ring, but can have a differential effect on the C4 and C5 positions. This can be exploited to favor one site over the other. Conversely, bulky N1-substituents can sterically hinder the C5 position, favoring reaction at C4.
-
Issue 3: Catalyst Deactivation or Reaction Stalling with N-Unsubstituted Pyrazoles
Question: I am trying to perform a C-H functionalization on an NH-pyrazole, and the reaction is not proceeding. I suspect my catalyst is being poisoned. What can I do?
Answer:
N-unsubstituted pyrazoles are problematic for many transition-metal-catalyzed reactions. The acidic NH proton can react with bases in the reaction mixture, and the N2 lone pair can act as a strong ligand, coordinating to the metal center and causing catalyst deactivation.[6]
Causality:
-
Catalyst Poisoning: The pyridine-like N2 atom can bind strongly to the metal catalyst, occupying a coordination site and preventing the catalytic cycle from proceeding.
-
Substrate Deprotonation: The acidic NH proton can be removed by bases, forming a pyrazolate anion which can also interact with the catalyst in a non-productive manner.
Solutions & Protocols:
-
N-Protection Strategy: The most reliable solution is to protect the N1 position with a suitable protecting group.
-
Rationale: A protecting group masks the acidic proton and modulates the coordinating ability of the N2 atom. The choice of protecting group is critical and should be stable to the reaction conditions and readily removable.
-
Recommended Protecting Groups:
-
Trityl (Tr): Excellent for sterically hindering the N1-position. Stable to many cross-coupling conditions but easily removed with mild acid.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Offers good stability and can be removed under specific fluoride-mediated conditions.[7]
-
tert-Butoxycarbonyl (Boc): Can enhance stability and is removable with acid.[7]
-
-
Protocol: N-Tritylation
-
To a solution of the NH-pyrazole (1.0 mmol) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add trityl chloride (1.1 mmol) and stir at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Purify the N-tritylpyrazole by column chromatography. This protected pyrazole can now be used in your C4 functionalization reaction.
-
-
FAQs: Overcoming Steric Hindrance in Pyrazole C4 Functionalization
Q1: Can I use a directing group strategy to favor C4 functionalization in a sterically hindered environment?
A1: While directing groups are powerful for controlling regioselectivity, they are typically used to direct functionalization to positions ortho to the directing group's anchor point. For pyrazoles, common directing groups placed on the N1-aryl substituent direct to the C5 position.[8] It is challenging to design a directing group that specifically targets the C4 position while overcoming steric hindrance from adjacent C3/C5 substituents. A more effective strategy is often to modify the catalyst/ligand system or use a blocking group approach as described above.[3][5]
Q2: Are there non-catalytic methods to functionalize a sterically hindered C4 position?
A2: Yes, classical electrophilic substitution can be effective, provided the steric hindrance is not insurmountable. Reactions like halogenation, nitration, or Friedel-Crafts acylation can proceed at the electron-rich C4 position.[3] You may need to use harsher conditions (e.g., higher temperatures, stronger Lewis acids) to overcome the steric barrier.[3] However, be mindful that harsh conditions can lead to side reactions or decomposition.
Q3: How does the choice of solvent impact C4 functionalization in sterically demanding cases?
A3: The solvent can play a crucial role. As mentioned, protic solvents like 2-ethoxyethanol can promote direct arylation at the C4 position, even without a ligand, by enhancing the acidity of the C4 proton.[5] In other cases, polar aprotic solvents like DMF or DMA are required to solubilize the catalyst and reagents effectively, especially at high temperatures.[3] Solvent screening is a critical part of optimizing any challenging C-H functionalization reaction.
Q4: My starting material is a 3,5-di-tert-butylpyrazole. Is C4 functionalization feasible?
A4: This is an extremely challenging substrate due to the immense steric bulk of the two tert-butyl groups. Direct C-H functionalization with a transition metal catalyst is highly unlikely to succeed. A more viable, albeit longer, route would be to construct the pyrazole ring with the desired C4-functionality already in place. This involves starting with a 1,3-dicarbonyl compound that has the desired C4-substituent on the central carbon and then performing a cyclocondensation reaction with a hydrazine.
Data & Protocols at a Glance
Table 1: Catalyst & Ligand Selection for C4-Arylation
| Substrate Type | Recommended Catalyst | Recommended Ligand/Conditions | Rationale |
| Moderately Hindered (e.g., 3,5-dimethyl) | Pd(OAc)₂ | P(o-tol)₃ or SPhos | Balances reactivity and steric accessibility. |
| Highly Hindered (e.g., 3,5-diisopropyl) | Pd(OAc)₂ | Ligand-Free in 2-ethoxyethanol | Minimizes steric clash around the metal center.[5] |
| Catalyst Poisoning Prone (NH-pyrazole) | Pd(OAc)₂ or [Cp*RhCl₂]₂ | Use N-protected pyrazole (e.g., N-Trityl) | Prevents catalyst deactivation. |
Protocol 2: General Procedure for Palladium-Catalyzed Direct C4-Arylation
This protocol is a starting point for optimization.[3]
-
Setup: In a nitrogen-flushed, oven-dried sealed tube, combine the N-substituted pyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and potassium acetate (KOAc) (2.0 mmol).
-
Solvent: Add dimethylacetamide (DMA) (3 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Challenge: Steric Hindrance
The following diagram illustrates the core problem of steric hindrance in C4 functionalization.
Caption: Steric shielding of the C4-H by bulky C3/C5 substituents.
Decision-Making Workflow for Troubleshooting
When encountering low yields in C4 functionalization, follow this logical progression to diagnose and solve the issue.
Caption: Troubleshooting workflow for pyrazole C4 functionalization.
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect. [Link]
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
- Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
- Synthetic strategies of pyrazole‐directing C−H activation.
- Transition-metal-catalyzed C–H functionaliz
- Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
- Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines. Organic Letters. [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds". Molecules. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace. [Link]
- Synthesis of functionalized pyrazoles via copper-catalyzed C-N dehydrogenative cross-coupling for prostate cancer therapy by inhibiting tubulin polymeriz
- Recent Developments in the Chemistry of Pyrazoles. Request PDF. [Link]
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
- Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Catalytic C–H Allylation and Benzyl
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Request PDF. [Link]
- Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. Request PDF. [Link]
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PDF. [Link]
- Styrylpyrazoles: Properties, Synthesis and Transform
- Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis.
- Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. Request PDF. [Link]
- Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles.. Semantic Scholar. [Link]
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
- Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis.
- Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxid
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aminopyrazole Intermediates
Welcome to the technical support center for the purification of aminopyrazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical class of heterocyclic compounds. Aminopyrazoles are foundational building blocks in the synthesis of numerous pharmaceuticals, but their inherent basicity, potential for tautomerization, and sensitivity can present unique purification challenges.[1]
This document provides in-depth, field-tested insights in a practical question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides and standard operating procedures. Our goal is to empower you to diagnose issues, select the appropriate purification strategy, and execute it efficiently to obtain your target intermediate with the desired purity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of aminopyrazole intermediates.
Q1: My aminopyrazole intermediate is a persistent oil and refuses to crystallize. What are my options?
A: Oiling out is a common frustration. First, ensure your crude material is sufficiently pure; significant impurities can inhibit crystallization. If the purity is reasonable, consider forming a salt. Reacting the basic aminopyrazole with an acid (e.g., HCl in ether, or sulfuric acid) can produce a well-defined crystalline salt, which is often much easier to handle and purify by recrystallization.[2] The free base can then be regenerated by neutralization if required for the next synthetic step. Alternatively, if the compound is thermally stable, high-vacuum distillation (Kugelrohr) can be an effective, solvent-free purification method for oils.[3]
Q2: My isolated aminopyrazole is turning dark red or brown upon standing or during concentration. What is causing this and how can I stop it?
A: This discoloration is almost always due to air oxidation. Arylamines, including many aminopyrazoles, are susceptible to forming highly colored, oxidized impurities.[4] To mitigate this, handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent removal (rotary evaporation) and filtration.[4] Use solvents that have been purged with an inert gas to remove dissolved oxygen. If the compound is particularly sensitive, consider storing it as a more stable salt (e.g., hydrochloride) and working quickly during purification steps.[4]
Q3: I'm seeing severe peak tailing and poor recovery during silica gel chromatography of my aminopyrazole. How can I improve the separation?
A: This is a classic problem caused by the interaction between the basic amine of your pyrazole and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to tailing, irreversible adsorption, and sometimes even degradation.
The most common solution is to neutralize the silica's acidic nature by modifying the mobile phase. Add a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol, to your eluent system (e.g., ethyl acetate/hexane).[5][6] An alternative is to use a different stationary phase altogether, such as amine-functionalized silica or basic alumina, which eliminates the problematic acidic sites.[7][8]
Q4: What is the best general purification strategy to start with for a completely new aminopyrazole derivative?
A: Start with the simplest and most scalable technique: crystallization . Attempt to recrystallize a small sample from a common solvent like ethanol, isopropanol, or an ethyl acetate/hexane mixture.[9][10] This can often provide highly pure material in a single step. If crystallization fails or impurities co-crystallize, your next best option is flash column chromatography . Use TLC to find a suitable solvent system, remembering to add a basic modifier (like triethylamine) to prevent tailing, aiming for an Rf of the desired compound between 0.2-0.3 for optimal separation.[11]
Q5: Is acid-base extraction a viable method for purifying aminopyrazole intermediates?
A: Absolutely. Acid-base extraction is a powerful and scalable technique for this class of compounds.[12] The basic aminopyrazole can be selectively protonated and extracted from an organic solvent (like dichloromethane or ethyl acetate) into an aqueous acidic layer (e.g., 1M HCl).[13] Neutral or acidic impurities will remain in the organic layer. The aqueous layer containing your protonated aminopyrazole salt is then separated, basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, and back-extracted into a fresh organic solvent.[14][15] This method is excellent for removing non-basic impurities.
Purification Method Selection Guide
Choosing the right purification technique is critical for success. The following decision tree provides a logical workflow for selecting a method based on the properties of your intermediate and the impurities present.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. coconote.app [coconote.app]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. irp.cdn-website.com [irp.cdn-website.com]
Technical Support Center: Scalable Synthesis of Pyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scalable synthesis of pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds on a larger scale. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib (anti-inflammatory), rimonabant (anti-obesity), and sildenafil (vasodilator).[1][2][3]
However, transitioning from bench-scale synthesis to pilot or industrial-scale production introduces significant challenges in yield, purity, cost-effectiveness, and regioselectivity. This document provides practical, field-proven insights and troubleshooting guides in a direct question-and-answer format to address the common issues encountered during these critical scale-up operations.
Section 1: General Troubleshooting Guide for Scalable Pyrazole Synthesis
This section addresses overarching issues that can arise regardless of the specific synthetic protocol being employed.
Q1: My reaction is stalling and not proceeding to completion, even with extended reaction times. What are the common causes?
A1: Incomplete conversion is a frequent scale-up challenge. Several factors could be at play:
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients and poor thermal transfer, effectively slowing down the reaction. Ensure your reactor's stirring mechanism (e.g., overhead stirrer) is sufficient for the vessel size and viscosity of the reaction mixture.
-
Catalyst Deactivation or Insufficient Loading: Many pyrazole syntheses are catalyzed.[4] On a larger scale, the catalyst-to-substrate ratio may need re-optimization. Heterogeneous catalysts, while scalable, can lose activity; consider performing a test reaction with fresh catalyst. For acid-catalyzed reactions like the Knorr synthesis, volatile acids may escape from the reactor at elevated temperatures, requiring a higher initial charge or a closed system.
-
Reagent Purity: The purity of starting materials, especially hydrazines which can degrade over time, is critical. Impurities can interfere with the reaction. Always use reagents from a reliable source and consider re-analyzing their purity before a large-scale run.
-
Water Scavenging: Many condensation steps in pyrazole synthesis release water. On a small scale, this may not be an issue, but at higher concentrations and volumes, the accumulation of water can inhibit the reaction equilibrium. Consider using a Dean-Stark apparatus or adding a drying agent if compatible with your reaction conditions.
Q2: I'm consistently getting a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?
A2: Achieving high regioselectivity is one of the most significant challenges in the synthesis of unsymmetrically substituted pyrazoles.[5] The strategy to control it depends on the reaction mechanism:
-
Solvent Effects: The choice of solvent can dramatically influence the reaction pathway. For condensations of 1,3-dicarbonyls with substituted hydrazines, switching from standard protic solvents like ethanol to fluorinated alcohols (e.g., 2,2,2-trifluoroethanol - TFE, or 1,1,1,3,3,3-hexafluoro-2-propanol - HFIP) can significantly enhance regioselectivity in favor of a specific isomer.[6] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been shown to provide better results than ethanol.[1]
-
Steric and Electronic Control: The initial nucleophilic attack of the substituted hydrazine on the 1,3-dicarbonyl compound is the regiochemistry-determining step. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon. You can leverage this by designing substrates where steric hindrance or electronic effects (electron-withdrawing/donating groups) clearly differentiate the two carbonyl groups.
-
Directed Synthesis: In some cases, a regioselective outcome can be enforced through a multi-step approach. For instance, using β-enamino diketones or other pre-functionalized starting materials can direct the cyclization to a single desired isomer.[7]
Workflow for Troubleshooting Regioselectivity Issues
Caption: Logic diagram for addressing poor regioselectivity.
Q3: My final product is consistently dark-colored and difficult to purify. What are common sources of impurities?
A3: Dark coloration, often yellow or red, is frequently reported, especially in Knorr-type syntheses.[8]
-
Hydrazine Degradation: Phenylhydrazine and other hydrazine derivatives are susceptible to oxidation and can form highly colored impurities. Using a hydrochloride salt of the hydrazine can improve stability. If you use the salt, an equivalent of a non-nucleophilic base (like triethylamine or potassium acetate) should be added to liberate the free base in situ.[8] Running the reaction under an inert atmosphere (Nitrogen or Argon) can also mitigate oxidative side reactions.
-
Side Reactions of Dicarbonyls: Some 1,3-dicarbonyl compounds can self-condense or undergo other side reactions under acidic or basic conditions at elevated temperatures. Confirm the stability of your dicarbonyl under the reaction conditions separately.
-
Scalable Purification Strategies: When dealing with persistent impurities, traditional column chromatography may not be economically viable. Consider these alternatives:
-
Recrystallization: This is the most effective and scalable purification method. A thorough solvent screen is crucial to find a system that effectively removes the colored impurities while providing good recovery of the desired product.
-
Acid/Base Wash: If your product has a different pKa than the impurities, an extractive workup with aqueous acid or base can be highly effective.
-
Purification via Salt Formation: Pyrazoles can be precipitated as acid addition salts (e.g., hydrochlorides). This process involves dissolving the crude product in a suitable organic solvent, adding an acid to form the salt, which crystallizes out, and then neutralizing the purified salt to recover the free pyrazole.[9][10]
-
Section 2: Protocol-Specific FAQs and Guides
2.1 The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is the classical and arguably most robust method for pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[11][12] Its reliability and use of readily available starting materials make it a primary candidate for scale-up.
Q&A: Knorr Synthesis Troubleshooting
-
Q: What is the best catalyst for a large-scale Knorr synthesis?
-
A: Glacial acetic acid is the most common and cost-effective catalyst, typically used in small, catalytic amounts.[13][14] It protonates a carbonyl group, activating it for nucleophilic attack. For some substrates, stronger acids may be required, but this can increase the risk of side reactions. In recent years, environmentally friendly catalysts like nano-ZnO have also been shown to be highly efficient.[1]
-
-
Q: The reaction is highly exothermic upon adding the hydrazine. How can I control this on a large scale?
-
A: This is a critical safety and quality concern. The initial condensation to form the hydrazone is often rapid and exothermic.[11][15] On a large scale, this can lead to a dangerous thermal runaway. Solution: Use a jacketed reactor with a reliable cooling system. Add the hydrazine derivative slowly and subsurface to the solution of the 1,3-dicarbonyl at a controlled temperature (e.g., 0-10 °C) to manage the exotherm before slowly warming to the final reaction temperature.
-
-
Q: My product is precipitating from the reaction mixture. Is this a problem?
-
A: Not necessarily. In many cases, the pyrazole product is less soluble in the reaction solvent (e.g., ethanol, propanol) than the starting materials, and it crystallizes out as it forms. This can be advantageous, as it drives the reaction equilibrium forward and can result in a very pure product directly from filtration.[14] However, ensure that the precipitation does not lead to a thick, un-stirrable slurry, which would impede heat transfer and mixing. If this occurs, a higher solvent volume or a different solvent system may be required.
-
Scalable Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol is a variation of the Knorr synthesis for producing a pyrazolone, a common pyrazole tautomer.[11]
-
Reactor Setup: In a 10 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, charge ethyl benzoylacetate (576 g, 3.0 mol, 1.0 equiv).
-
Solvent Addition: Add 1-propanol (3 L) and glacial acetic acid (30 mL). Begin stirring to ensure a homogeneous solution.
-
Reagent Addition: In a separate vessel, prepare a solution of hydrazine hydrate (300 g, 6.0 mol, 2.0 equiv).
-
Reaction Execution: Heat the reactor contents to 100°C. Once at temperature, add the hydrazine hydrate solution via an addition funnel over 1 hour. Monitor the internal temperature to ensure it remains stable.
-
Monitoring: After the addition is complete, maintain the temperature at 100°C. Monitor the reaction's progress by taking aliquots and analyzing them via TLC (Mobile Phase: 30% Ethyl Acetate/70% Hexane), checking for the consumption of the ethyl benzoylacetate starting material.[13] The reaction is typically complete within 1-2 hours.
-
Work-up & Isolation: Once the starting material is consumed, add deionized water (5 L) directly to the hot reaction mixture while stirring vigorously. Turn off the heat and allow the mixture to cool slowly to room temperature over 2-3 hours to facilitate crystallization.
-
Filtration and Drying: Filter the resulting solid product using a large Büchner funnel. Wash the cake with cold water (2 x 1 L) to remove any residual acetic acid and excess hydrazine.[14] Allow the product to air dry, then finish drying in a vacuum oven at 50°C to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid with a yield typically in the 75-85% range.
-
2.2 Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials.[16] For pyrazole synthesis, this offers significant advantages in scalability, reducing processing time, solvent waste, and operational costs.[17]
Q&A: MCR Troubleshooting
-
Q: How do I determine the optimal order of addition for the components in an MCR?
-
A: The order of addition can be critical. Often, it is best to pre-mix two components to form a key intermediate before adding the final reactant(s). For example, in a synthesis involving an aldehyde, a β-ketoester, and a hydrazine, pre-forming the hydrazone from the aldehyde and hydrazine before adding the ketoester can prevent unwanted side reactions. Small-scale scouting experiments are essential to determine the optimal sequence for a new MCR.
-
-
Q: My MCR works well on a 1 mmol scale, but fails at 1 mol scale. What's wrong?
-
A: MCRs can be sensitive to concentration effects and heat management.
-
Thermal Control: The simultaneous reaction of three or more components can generate a significant exotherm. As with the Knorr synthesis, slow addition of one of the key components at a reduced temperature is a standard scale-up strategy.
-
Solubility: Ensure all starting materials and intermediates remain soluble throughout the reaction. A component crashing out prematurely can halt the reaction. You may need to increase the solvent volume or switch to a solvent with better solubilizing properties for all species involved.
-
Catalyst Efficiency: If using a catalyst, ensure it remains effective at the higher dilutions or different thermal profile of a large-scale reaction. Some heterogeneous catalysts may require more vigorous stirring to remain suspended and active.[18]
-
-
General Workflow for a Three-Component Pyrazole Synthesis
Caption: General workflow for a three-component reaction (MCR).
Scalable Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol demonstrates a highly efficient, eco-friendly MCR for synthesizing complex pyrazole derivatives in water.[19]
-
Reactor Setup: To a 5 L round-bottom flask equipped with an overhead stirrer and reflux condenser, add water (2 L) and ammonium acetate (38.5 g, 0.5 mol, 0.5 equiv) as a catalyst.
-
Component Addition: While stirring, add the aromatic aldehyde (1.0 mol, 1.0 equiv), malononitrile (66 g, 1.0 mol, 1.0 equiv), and hydrazine hydrate (50 g, 1.0 mol, 1.0 equiv).
-
Final Component & Reaction: Finally, add ethyl acetoacetate (130 g, 1.0 mol, 1.0 equiv) to the stirring suspension.
-
Heating and Monitoring: Heat the mixture to reflux (approx. 100°C). The reaction is typically complete within 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Isolation: After the reaction is complete, stop heating and allow the mixture to cool to room temperature. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 500 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven.
-
Expected Outcome: This MCR typically provides highly pure products in excellent yields (often >90%) without the need for chromatographic purification, making it exceptionally scalable and green.
-
Section 3: Comparative Data Tables
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3-Trifluoromethylpyrazoles
| Entry | Hydrazine | 1,3-Diketone | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1 | Phenylhydrazine | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ethanol | RT | 75 | ~50:50 | [1] |
| 2 | Phenylhydrazine | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | DMAc + HCl | RT | 77 | 98:2 | [1] |
| 3 | Methylhydrazine | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | TFE | RT | - | 85:15 | [6] |
| 4 | Methylhydrazine | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | RT | 85 | 97:3 | [6] |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol; DMAc = N,N-Dimethylacetamide; RT = Room Temperature.
References
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- Hauser, D., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
- Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Li, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Roy, S., et al. (2024). Large-scale synthesis of 1H-pyrazole. ResearchGate.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Ghandi, M., & Aryan, R. (2013). Green synthesis of pyrazole systems under solvent-free conditions. Full article.
- Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- ResearchGate. (2023). Synthetic pathway for solvent-free preparations of pyrazole derivatives.
- Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Deng, X., & Mani, N. S. (2008). Organic Syntheses Procedure. Organic Syntheses.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
- Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ResearchGate.
- MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles.
- Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.
- Herres-Pawlis, S., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Al-Zahrani, L. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
- YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
- Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water.
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. preprints.org [preprints.org]
Troubleshooting low yields in pyrazole cyclocondensation reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with pyrazole cyclocondensation reactions. Instead of a simple list of steps, we will explore the causality behind common issues, providing logical, evidence-based solutions to help you optimize your yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, serves as our primary model, as its principles apply broadly to related synthetic routes.[1][2]
Question 1: My reaction has a very low yield or has not gone to completion. What are the primary factors I should investigate?
Low conversion is a frequent issue that can often be traced back to fundamental reaction parameters. Before attempting more complex optimizations, it is crucial to validate the core components of your setup.
Answer:
The primary factors to investigate are reagent stability, reaction conditions (temperature and solvent), and the role of the catalyst.
-
Reagent Quality & Stability:
-
Hydrazine Stability: Hydrazine and its derivatives can be susceptible to oxidation, leading to discoloration (often yellow or red) and the formation of impurities that can interfere with the reaction.[3] Phenylhydrazine, in particular, can degrade. It is recommended to use freshly opened reagents or purify stored hydrazines by distillation if necessary.
-
1,3-Dicarbonyl Stability: The 1,3-dicarbonyl starting material, especially β-ketoesters and certain diketones, can be unstable and may undergo self-condensation or other side reactions.[3] Confirm the purity of your dicarbonyl compound by NMR or TLC before starting the reaction.
-
-
Reaction Temperature: The cyclocondensation is often exothermic upon initial mixing, but may require heating to drive the dehydration step and ensure the reaction goes to completion.[4][5] If you are running the reaction at room temperature, a low yield may indicate an insufficient energy barrier has been overcome for the final dehydration to the aromatic pyrazole. A gentle reflux in a suitable solvent like ethanol or propanol is a common starting point.[1][4]
-
Solvent Choice: The solvent plays a critical role. Protic solvents like ethanol are standard as they facilitate proton transfer. However, for certain substrates, aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to improve yields and even regioselectivity.[6] If your yield is low in ethanol, consider switching to a higher-boiling alcohol or an aprotic solvent.
-
Catalyst (Acid/Base): Most Knorr-type syntheses are acid-catalyzed to activate the carbonyl groups for nucleophilic attack.[4][7] A few drops of glacial acetic acid are typically sufficient.[1] If the reaction is sluggish, ensure the catalyst has been added and is not being quenched by basic impurities in your reagents or solvent. In some cases, particularly with α,β-unsaturated carbonyl precursors, basic conditions are used.[8]
Question 2: My TLC shows two or more major product spots, suggesting a mixture of isomers. How can I improve the regioselectivity?
The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[4]
Answer:
Regioselectivity is dictated by which carbonyl group of the 1,3-dicarbonyl is attacked first by the substituted nitrogen of the hydrazine. The outcome is a delicate balance of steric and electronic factors.
-
Mechanism of Isomer Formation: In an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester), you have a ketone and an ester carbonyl. The ketone is generally more electrophilic and reacts faster. With a substituted hydrazine (e.g., phenylhydrazine), the primary amine (-NH2) is more nucleophilic than the secondary amine (-NHPh). The initial condensation to form the hydrazone intermediate typically occurs between the more nucleophilic nitrogen and the more electrophilic carbonyl.[1] However, this is not always perfectly selective.
-
Strategies for Improving Regioselectivity:
-
Solvent Modification: Switching from a protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) can significantly enhance regioselectivity. This is because aprotic solvents can alter the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically preferred isomer over the kinetically formed one, though this may come at the cost of a slower reaction rate.
-
pH Adjustment: Fine-tuning the acidity can influence which carbonyl is more readily protonated and activated. Experimenting with different acid catalysts (e.g., HCl, H₂SO₄, TsOH) or buffered conditions may improve the isomeric ratio.[6][9]
-
The diagram below illustrates the competing pathways leading to two possible regioisomers from an unsymmetrical diketone.
Caption: Competing pathways for regioisomer formation.
Question 3: My reaction forms a stable intermediate that won't convert to the final pyrazole product. What is this intermediate and how do I complete the conversion?
This is a common observation, especially when starting with α,β-unsaturated ketones or when the final dehydration step is difficult.
Answer:
The stable intermediate is likely a pyrazoline (a 4,5-dihydro-1H-pyrazole). This occurs when the initial cyclocondensation happens, but the resulting five-membered ring fails to aromatize.[2]
-
Formation Mechanism: The reaction of a hydrazine with an α,β-unsaturated ketone (a chalcone, for example) first proceeds via a Michael addition, followed by intramolecular cyclization and dehydration to form a pyrazoline.[10] This pyrazoline is not aromatic.
-
Conversion to Pyrazole: To obtain the final aromatic pyrazole, the pyrazoline must be oxidized.[2][9] If this oxidation does not occur in situ, the pyrazoline will be isolated as the main product.
-
In-Situ Oxidation: Sometimes, air (oxygen) is sufficient to oxidize the pyrazoline, especially with prolonged heating.
-
Adding an Oxidant: If the pyrazoline is stable, you may need to add a dedicated oxidizing agent to the reaction mixture or in a subsequent step. Common oxidants for this purpose include:
-
The workflow below outlines the decision process when a stable intermediate is suspected.
Caption: Troubleshooting workflow for stable intermediates.
Data & Protocols
To provide a practical baseline, this section includes reference data and a standard experimental protocol.
Table 1: Common Solvents for Pyrazole Synthesis
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Use & Rationale |
| Ethanol | 78 | 24.5 | Standard Choice. Protic, dissolves most starting materials, allows for gentle reflux.[6] |
| 1-Propanol | 97 | 20.1 | Higher boiling point than ethanol, useful for less reactive substrates.[1] |
| Acetic Acid | 118 | 6.2 | Can act as both solvent and catalyst; useful for driving dehydration.[8] |
| DMF | 153 | 36.7 | Aprotic polar solvent, can improve yield and regioselectivity.[6] |
| Water | 100 | 80.1 | A green solvent option, particularly effective in some multicomponent reactions.[12] |
| Toluene | 111 | 2.4 | Aprotic, non-polar. Used for Dean-Stark conditions to remove water azeotropically. |
Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, adapted from established methods.[1][4] It serves as a reliable starting point for troubleshooting.
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial Acetic Acid (catalytic)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 1.0 eq) and hydrazine hydrate (e.g., 6 mmol, 2.0 eq).
-
Solvent and Catalyst Addition: Add 1-propanol (approx. 3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 1 hour. Monitor the consumption of the starting ketoester by TLC (e.g., using 30% ethyl acetate/70% hexanes).[1] The absence of the starting material spot indicates the reaction is complete.[13]
-
Work-up & Crystallization: While still hot, add deionized water (approx. 10 mL) to the reaction mixture with stirring. A precipitate should form.
-
Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to maximize crystal growth.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected product with a small amount of cold water to remove any water-soluble impurities like excess hydrazine or acetic acid.[13]
-
Drying: Allow the product to air dry completely on the filter paper. Determine the mass, calculate the percent yield, and characterize by melting point and NMR.
Frequently Asked Questions (FAQs)
Q: What is the difference between using hydrazine hydrate and anhydrous hydrazine? A: Hydrazine hydrate is a solution of hydrazine in water (typically 50-60%) and is generally safer and easier to handle than anhydrous hydrazine, which is highly reactive and explosive. For most standard pyrazole syntheses, hydrazine hydrate is sufficient and is the preferred reagent.[13][14] Anhydrous conditions are only necessary for specific substrates that are sensitive to water.
Q: My reaction mixture turns dark red/brown. Is this normal? A: Some discoloration is common, especially when using phenylhydrazine, due to minor oxidation and impurity formation.[3] However, excessive darkening can indicate significant reagent decomposition or charring from overheating. If the color is intense and the yield is low, consider purifying your hydrazine source or lowering the reaction temperature.
Q: Are there greener alternatives to traditional solvents like DMF or toluene? A: Yes, green chemistry approaches are increasingly being applied to pyrazole synthesis. Water has been successfully used as a solvent for certain multicomponent reactions leading to pyrazoles.[12] Microwave-assisted synthesis under solvent-free conditions has also been shown to reduce reaction times and improve yields, minimizing solvent waste.[15]
Q: Can I use a base instead of an acid as a catalyst? A: While the Knorr synthesis is typically acid-catalyzed, base-catalyzed conditions are also used, particularly in reactions involving α,β-unsaturated ketones (chalcones) and hydrazines to form pyrazolines.[8][10] The choice of acid or base depends entirely on the specific mechanism and substrates involved.
References
- Belkacem, L., et al. (2017).
- Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. (n.d.).
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Al-Mousawi, S. M., et al. (2023).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
- Unit 4 Pyrazole. (2018). Slideshare. [Link]
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR. [Link]
- Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
- Mohanan, K., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. PubMed. [Link]
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
- Proposed mechanism for the cyclocondensation reaction between... (n.d.).
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.).
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (n.d.). J. Braz. Chem. Soc.. [Link]
- synthesis of pyrazoles. (2019). YouTube. [Link]
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2023). MDPI. [Link]
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- Synthesis of pyrazolines by reaction with hydrazine hydrate. (n.d.).
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (2023). IJCBS. [Link]
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2022). MDPI. [Link]
- One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. [Link]
- pyrazole.pdf. (n.d.). CUTM Courseware. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. preprints.org [preprints.org]
- 13. youtube.com [youtube.com]
- 14. iscientific.org [iscientific.org]
- 15. researchgate.net [researchgate.net]
Impact of reaction parameters on pyrazoline synthesis
A Senior Application Scientist's Guide to Navigating Reaction Parameters and Troubleshooting
Welcome to the technical support center for pyrazoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or troubleshooting the synthesis of pyrazoline scaffolds. As a privileged structure in medicinal chemistry, the efficient and reliable synthesis of pyrazolines is paramount. This document moves beyond simple protocols to explain the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to optimize your experiments and resolve common issues.
The most prevalent and versatile method for pyrazoline synthesis is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine derivative.[1][2] This guide will focus on the critical parameters of this reaction to empower you with predictive control over your synthesis.
Section 1: The Core Mechanism – Understanding the "Why"
Before troubleshooting, it is essential to understand the fundamental reaction pathway. The acid-catalyzed cyclization of a chalcone with a hydrazine is a cornerstone of pyrazoline synthesis.[1][3][4] Understanding this mechanism allows you to diagnose issues and make informed decisions about parameter adjustments.
The reaction proceeds in a stepwise manner:
-
Activation: The catalyst (e.g., a proton from acetic acid) activates the carbonyl group of the chalcone, making it more electrophilic.[3]
-
Nucleophilic Attack (Michael Addition): One nitrogen atom of the hydrazine acts as a nucleophile, attacking the β-carbon of the activated α,β-unsaturated system.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.
-
Dehydration: A final dehydration step yields the stable 2-pyrazoline ring.[4]
Section 2: Parameter Deep Dive & Troubleshooting FAQs
This section addresses the most common questions and issues related to key reaction parameters.
Catalyst Selection: The Reaction's "On Switch"
The catalyst is arguably the most critical parameter, as it directly initiates the reaction. The choice between an acidic or basic catalyst can profoundly impact reaction rate, yield, and even the product profile.
Frequently Asked Questions:
-
Q: My reaction is sluggish or not starting. Should I use an acid or base catalyst?
-
A: Both acid and base catalysis are common for this reaction.[1]
-
Acidic Catalysts (e.g., Glacial Acetic Acid, Sulfuric Acid): These are most common.[1][5] They work by protonating the carbonyl oxygen of the chalcone, which activates the α,β-unsaturated system for nucleophilic attack by the hydrazine.[3] Acetic acid is often preferred as it can also serve as a solvent and is less harsh than mineral acids, minimizing side reactions.[4][6][7]
-
Basic Catalysts (e.g., NaOH, KOH, Piperidine): Base catalysis is also effective, particularly during the initial chalcone synthesis (Claisen-Schmidt condensation).[3][8] For the cyclization step, bases can deprotonate the hydrazine, increasing its nucleophilicity.
-
Troubleshooting: If your reaction is slow, a common first step is to add a catalytic amount of glacial acetic acid.[5][9] If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base like pyridine may be required to liberate the free, nucleophilic hydrazine before the reaction can proceed.[10]
-
-
-
Q: I'm seeing significant byproduct formation. Could my catalyst be the problem?
-
A: Yes. Overly strong acidic or basic conditions can lead to degradation of starting materials or the final product.[11] For sensitive substrates, consider milder catalysts. For instance, some protocols report successful synthesis using neutral conditions or even biocatalysts like baker's yeast, which can offer higher selectivity and milder conditions.[7] Solvent-free "grinding" techniques, often with a catalytic amount of acetic acid, provide an eco-friendly and efficient alternative that can minimize side reactions by reducing reaction times.[9]
-
Solvent Choice: The Reaction Environment
The solvent not only dissolves the reactants but also influences reaction kinetics and can play a direct role in the mechanism.
Frequently Asked Questions:
-
Q: What is the best solvent for pyrazoline synthesis? My yield is low, and I suspect a solubility issue.
-
A: Ethanol is the most widely used solvent due to its ability to dissolve a wide range of chalcones and hydrazines, its relatively high boiling point for reflux conditions, and its protic nature which can facilitate proton transfer steps in the mechanism.[1][5][12] Methanol is also a suitable alternative.[7] One study found that for a specific reaction, ethanol gave an 82% yield while methanol provided a slightly better 86% yield.[7]
-
Troubleshooting: Low yield can indeed be due to poor solubility. Ensure your chalcone is fully dissolved before adding the hydrazine. If solubility in ethanol is poor, 1,4-dioxane can be a good alternative.[1] For challenging substrates, investigating different solvents is a valid optimization strategy. A study investigating various solvents found that ethanol was the best choice for their specific synthesis of 1,3,5-trisubstituted-2-pyrazolines.[2][13][14]
-
-
Q: Can I run the reaction under solvent-free conditions?
-
A: Absolutely. Solvent-free synthesis is a key principle of green chemistry and has been shown to be highly effective for pyrazolines.[9][15]
-
Grinding: Simply grinding the solid chalcone and hydrazine hydrate together in a mortar and pestle, often with a catalytic drop of acetic acid, can lead to excellent yields in minutes.[9] This method is rapid, efficient, and environmentally benign.[9]
-
Microwave (Solvent-Free): Microwave-assisted synthesis can often be performed without a solvent, leading to dramatic reductions in reaction time and improved yields.[16][17]
-
-
Temperature and Reaction Time: Driving the Reaction to Completion
Heating method and duration are critical for ensuring the reaction proceeds efficiently without degrading the product.
Frequently Asked Questions:
-
Q: How do I choose between conventional heating and microwave irradiation?
-
A: The choice depends on available equipment and desired throughput.
-
Conventional Heating (Reflux): This is the classic method, typically involving heating the reaction mixture in a suitable solvent (like ethanol) to reflux (around 80°C) for several hours (2-9 hours).[1][18][19] It is reliable but can be slow.[11]
-
Microwave-Assisted Organic Synthesis (MAOS): This modern technique offers significant advantages, including drastically reduced reaction times (often from hours to minutes), improved yields, and higher product purity.[16][18][19][20][21] The direct, efficient heating provided by microwaves often accelerates the reaction far beyond what is possible with conventional reflux.[22]
-
-
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Source(s) |
| Reaction Time | 2 - 9 hours | 1 - 10 minutes | [18][19] |
| Typical Yield | 70 - 90% | 79 - 98% | [18][19][21] |
| Energy Input | Oil bath / Heating mantle (surface heating) | Microwave Irradiation (direct dielectric heating) | [18] |
-
Q: My reaction is complete according to TLC, but my isolated yield is low. What's happening?
-
A: This is a classic troubleshooting scenario. Several factors could be at play:
-
Incomplete Precipitation: The standard workup involves pouring the cooled reaction mixture into ice-cold water to precipitate the pyrazoline product.[1] If precipitation is incomplete, a significant amount of product will be lost in the filtrate. Ensure the mixture is sufficiently cold and allow adequate time for the product to crash out.
-
Work-up Losses: Be meticulous during filtration and washing. Use cold water to wash the precipitate to minimize redissolving the product.
-
Product Degradation: Prolonged heating, even after the reaction is complete, can degrade the pyrazoline. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) and stop heating as soon as the starting material (chalcone) is consumed.[1][23]
-
pH Issues: The pH during workup can be critical. Some protocols recommend acidifying with dilute HCl to ensure complete precipitation.[10]
-
-
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always monitor your reaction by TLC to determine the optimal reaction time for your specific substrates.
Protocol 1: Conventional Reflux Synthesis
This protocol is based on established literature procedures for acid-catalyzed cyclization.[1][3][12]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 mmol) in ethanol (15-20 mL).
-
Reagent Addition: Add hydrazine hydrate (1.2 mmol) or the appropriate substituted hydrazine to the solution.
-
Catalysis: Add a catalytic amount (3-5 drops) of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) with stirring.
-
Monitoring: Monitor the reaction's progress using TLC (a typical eluent system is Hexane:Ethyl Acetate). The reaction is complete when the chalcone spot is no longer visible (typically 4-6 hours).[1]
-
Work-up: Once complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water (approx. 200 mL) with stirring.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent, typically ethanol, to obtain the purified pyrazoline.[1]
Protocol 2: Microwave-Assisted Synthesis (MAOS)
This protocol highlights the significant time savings offered by microwave chemistry.[18][21][24]
-
Setup: In a specialized microwave reaction vessel, combine the chalcone (1 mmol), hydrazine hydrate (1.5 mmol), and ethanol (10 mL).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 60-80°C) for 2-10 minutes.[18][21] Note: Power and time are instrument-dependent and may require optimization.
-
Cooling: After irradiation, allow the vessel to cool to a safe temperature (below 50°C) before opening.
-
Work-up & Isolation: Pour the mixture into ice-cold water, collect the precipitate by filtration, and wash with cold water as described in the conventional protocol.
-
Purification: Recrystallize the dried, crude product from ethanol.
References
- Zangade, S. B., Mokle, S. S., Shinde, A. T., & Vibhute, Y. B. (2013). An atom efficient, green synthesis of 2-pyrazoline derivatives under solvent-free conditions using grinding technique. Green Chemistry Letters and Reviews, 6(2), 123-127.
- Patel, N. B., Patel, J. C., & Patel, H. R. (2012). Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. ResearchGate.
- Kumar, D., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega.
- One-pot synthesis of some 1N-acetyl pyrazoles... ResearchGate.
- Parashar, B., et al. (2013). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research.
- Synthesis of 1-acetyl pyrazoline derivatives by solvent-free... ResearchGate.
- Racz, C. P., et al. (2019). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed.
- Praceka, M. S., Megantara, S., & Maharani, R. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 329–335.
- Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Dergipark.
- Khandelwal, P., et al. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Journal of Applied Chemistry.
- Wahyuningsih, S. P. D., et al. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
- Kumar, S. A., et al. (2015). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry.
- Synthesis and Characterization of Pyrazoline derivatives under Three Different Catalytic Conditions. JOCPR.
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
- Zhang, H., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
- Synthesis 2‐pyrazolines by treating chalconic compounds with hydrazines... ResearchGate.
- Jasril, et al. (2019). Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate.
- Synthesis of pyrazole under solvent free condition. ResearchGate.
- Reported synthetic pathway for pyrazoline synthesis. ResearchGate.
- Pundir, K. (2017). Synthesis and characterization of series of chalcone and pyrazoline derivatives. The Pharma Innovation.
- Gupta, R., et al. (2014). Review on Synthesis of Bioactive Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of Chalcones and Pyrazolines Using NB-Fe3O4@SiO2@CPTMO@DEA-SO3H as an Efficient and Reusable Nanocatalyst. ResearchGate.
- Mahesh, G., et al. (2017). Eco-Friendly Synthesis of Pyrazoline Derivatives. Impactfactor.
- Al-Amiery, A. A., et al. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. Molecules.
- Al-Khayat, M. A. A. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. Journal of Physical and Chemical Sciences.
- REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES. IJCRT.org.
- A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. IJPPR.
- Pyrazoline synthesis through a chalcone intermediate. ResearchGate.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research.
- Oswal, R. J., et al. (2012). Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. Der Pharma Chemica.
- Pundir, K. (2015). Synthesis and characterization of Pyrazoline derivatives. ResearchGate.
- Synthesis and Characterization of 2-Pyrazoline Derivatives. Pramana Research Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e-journals.in [e-journals.in]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. ijcrt.org [ijcrt.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Deaminative Transformation of Aminopyrazoles
Welcome to the technical support center for the deaminative transformation of aminopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize aminopyrazoles as versatile building blocks in synthesis. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success with this powerful synthetic tool.
The deamination of heteroaromatic amines, particularly aminopyrazoles, is a cornerstone transformation for introducing molecular diversity. The conversion of a robust amino group into a transient diazonium salt opens a gateway to a wide array of functional groups—halogens, hydroxyls, and even hydrogen—that are crucial for structure-activity relationship (SAR) studies in drug discovery.[1][2][3] This guide provides validated protocols and robust troubleshooting strategies to navigate the nuances of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the deaminative transformation of an aminopyrazole?
The transformation proceeds via a two-stage process. First is the diazotization of the primary amino group using a nitrosating agent (typically nitrous acid, generated in situ from sodium nitrite and a strong acid) to form a highly reactive pyrazolediazonium salt.[4] This intermediate is generally unstable and is used immediately in the second stage: substitution or reduction , where the diazonium group (-N₂⁺) is displaced by a nucleophile or a hydrogen atom, releasing nitrogen gas.[3][5]
Q2: Why is temperature control so critical in this reaction?
The pyrazolediazonium salt intermediate is thermally labile.[6] Maintaining a low temperature, typically between 0 and 5 °C, is essential to prevent its premature decomposition.[7] At higher temperatures, the diazonium salt can react with water in the solvent to form undesired hydroxypyrazole (phenol-like) byproducts, significantly reducing the yield of the target compound.[6][8]
Q3: Can I use any acid for the diazotization step?
While various strong acids like HCl, H₂SO₄, and even acetic acid can be used, the choice of acid is not trivial.[4][9] It provides the necessary protons for generating the active nitrosating agent and stabilizing the resulting diazonium salt. However, the counter-ion of the acid (e.g., Cl⁻, HSO₄⁻) can also act as a competing nucleophile in the subsequent substitution step. For Sandmeyer reactions, using the acid corresponding to the desired halide (e.g., HCl for chlorination) is common.[6]
Q4: My aminopyrazole substrate is poorly soluble in aqueous acid. What can I do?
Poor solubility is a common challenge. You can often use a co-solvent system. While some protocols use methanol, it can potentially hinder diazonium salt formation in some cases.[10] A more robust approach is to use a solvent like acetonitrile or dioxane that is miscible with water and can dissolve the substrate without interfering with the diazotization chemistry.[1][2][10]
Core Protocol: Diazotization and Sandmeyer-Type Functionalization
This section provides a generalized, self-validating protocol for the deaminative halogenation of a 5-aminopyrazole. The principles described are broadly applicable to other deaminative transformations.
Experimental Workflow Diagram
Caption: General workflow for Sandmeyer halogenation of aminopyrazoles.
Step-by-Step Methodology: Deaminative Bromination
-
Reagent Preparation: Prepare a solution of the copper(I) bromide (CuBr) catalyst in the corresponding acid (e.g., 48% HBr). This ensures the catalyst is active and ready for the substitution step.
-
Substrate Dissolution: In a separate flask equipped with a magnetic stirrer and thermometer, dissolve the aminopyrazole substrate (1.0 eq.) in concentrated acid (e.g., 48% HBr) at room temperature. Use of a co-solvent like acetonitrile may be necessary if solubility is low.
-
Cooling: Immerse the flask in an ice/salt or ice/water bath to bring the internal temperature to 0–5 °C. This is a critical step for stability.[6]
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cooled aminopyrazole mixture, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
Causality: Slow, controlled addition prevents localized overheating and uncontrolled decomposition. The slight excess of nitrite ensures complete conversion of the amine.[6]
-
-
Validation Check: After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C. To confirm the consumption of the starting amine and the presence of excess nitrous acid, a spot test can be performed: a drop of the reaction mixture on starch-iodide paper should turn dark blue.[6] This validates that the diazotization environment is correctly established.
-
Sandmeyer Reaction: Slowly add the pre-prepared CuBr solution to the cold diazonium salt suspension.
-
Decomposition & Substitution: Allow the reaction mixture to warm slowly to room temperature, then gently heat to 60–80 °C. You should observe vigorous evolution of nitrogen gas. The reaction is typically complete when gas evolution ceases.
-
Causality: Heating is required to overcome the activation energy for the decomposition of the diazonium-copper complex and the subsequent substitution.
-
-
Workup and Purification: Cool the reaction mixture to room temperature, quench with water, and neutralize carefully with a base (e.g., NaOH, NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography.
Summary of Deaminative Transformations
| Transformation | Key Reagent(s) | Typical Conditions | Common Side Products |
| Chlorination | CuCl in HCl | Heat (60-100 °C) | Hydroxypyrazole, Azo-dimers |
| Bromination | CuBr in HBr | Heat (60-100 °C) | Hydroxypyrazole, Azo-dimers |
| Iodination | KI (aq.) | Gentle warming (RT to 50 °C) | Reductive Deamination (C-H)[2] |
| Hydroxylation | H₂SO₄ (aq.), H₂O | Vigorous heating (100 °C+) | Polymerization, Tar formation |
| Hydrodeamination | H₃PO₂ or t-BuONO/DMF | Mild heat | Incomplete reaction |
Troubleshooting Guide
Problem 1: The reaction fails completely. TLC analysis shows only the starting aminopyrazole.
-
Possible Cause 1: Ineffective Diazotization. The formation of the active nitrosating agent (e.g., N₂O₃) is highly dependent on acid concentration and stoichiometry.
-
Solution: Ensure you are using a sufficient excess of strong acid. Check the purity and stoichiometry of your sodium nitrite; it can degrade over time. Perform the starch-iodide test to confirm that an excess of nitrous acid is present after the addition is complete.[6]
-
-
Possible Cause 2: Substrate Deactivation. If the pyrazole ring or its substituents are strongly electron-withdrawing, the exocyclic amino group may be too deactivated (not nucleophilic enough) to react with the nitrosating agent under standard conditions.
-
Solution: Try a stronger nitrosating agent system, such as nitrosylsulfuric acid (prepared from NaNO₂ and concentrated H₂SO₄) or tert-butyl nitrite (t-BuONO) in a non-aqueous solvent with an acid catalyst like TsOH.[10]
-
Problem 2: Very low yield with a significant amount of a polar, UV-active byproduct.
-
Possible Cause: Diazonium Salt Decomposition. This is the most common failure mode. The polar byproduct is likely the corresponding hydroxypyrazole from the reaction of the diazonium salt with water.[6][8]
-
Solution: Re-evaluate your temperature control. Ensure the internal reaction temperature never rises above 5 °C during nitrite addition and the subsequent stirring period. Use a properly calibrated thermometer and an efficient cooling bath (ice/salt is better than ice/water). Work quickly once the diazonium salt is formed.
-
-
Possible Cause: Premature decomposition during the Sandmeyer step. The copper(I) reagent must be of high quality. Oxidized Cu(II) is ineffective.
-
Solution: Use freshly purchased Cu(I) halide or prepare it fresh. Ensure the solution of the diazonium salt is added to the copper catalyst, not the other way around, to maintain the catalyst in excess relative to the diazonium intermediate at all times.
-
Problem 3: The crude product is a complex mixture of colorful compounds.
-
Possible Cause: Azo Coupling. The diazonium salt is an electrophile and can react with any nucleophilic species present. A common side reaction is coupling with the unreacted, electron-rich aminopyrazole starting material to form intensely colored azo dyes.[9]
-
Solution: This indicates incomplete diazotization. Ensure slow, steady addition of the sodium nitrite solution to a vigorously stirred reaction mixture. This prevents a localized excess of aminopyrazole from being present when the diazonium salt begins to form. Using a slight excess of NaNO₂ (~1.1-1.2 eq) helps drive the diazotization to completion.
-
Problem 4: During an iodination reaction with KI, the major product is the hydrodeaminated pyrazole (C-H instead of C-I).
-
Possible Cause: Radical Reduction. The mechanism for iodination with KI can involve radical intermediates. Under certain conditions, especially in acidic media, the pyrazole radical intermediate can be quenched by abstracting a hydrogen atom from the solvent or other species faster than it reacts with iodine.[2] This reductive deamination is a known competing pathway.[3][11]
-
Solution: Modify the solvent system. Running the reaction in acetonitrile or another aprotic solvent can minimize unwanted hydrogen atom sources. Buffering the reaction after diazotization may also alter the reaction course. Alternatively, consider using a different iodinating source if the problem persists.
-
Mechanistic Insights: The Sandmeyer Pathway
Understanding the mechanism is key to rational troubleshooting. The transformation is not a simple nucleophilic substitution but a nuanced, often radical-mediated process.
Caption: Mechanism of diazotization followed by a SET-mediated Sandmeyer cycle.
The key step in the Sandmeyer reaction is a Single Electron Transfer (SET) from the copper(I) catalyst to the diazonium ion.[12] This generates a pyrazolyl radical, dinitrogen gas, and a copper(II) species. This highly reactive radical then abstracts a halogen atom from the copper(II) complex to form the final product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.
References
- Dounay, A. B., & Dolle, R. E. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8788–8797. [Link][1][2]
- Liang, Y., et al. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 28(1), 381. [Link][13]
- Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–158. [Link][14]
- Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967. [Link][15]
- Mikhailovskii, A. G., et al. (2002). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Chemistry of Heterocyclic Compounds, 38, 1222–1225. [Link][9]
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22). [Link][16]
- Levin, M. D., et al. (2020). Direct Deaminative Functionalization. Journal of the American Chemical Society, 142(34), 14384–14390. [Link][5]
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link][3]
- Elnagdi, M. H., et al. (1983). SYNTHESIS OF 4-CYANO- AND 5-AMINOPYRAZOLES AND DEAMINATION OF 5-AMINOPYRAZOLES. Journal of Heterocyclic Chemistry, 20(3), 641-643. [Link][11]
- Reddit User Discussion. (2022). Sandmeyer type reaction troubleshoot. r/Chempros. [Link][10]
- University of Massachusetts Boston. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Chemistry LibreTexts. [Link][6]
- Organic Chemistry Portal. (n.d.).
- Wang, Y., & Guziec, F. S. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, 66(24), 8293–8296. [Link][17]
- Reddit User Discussion. (2016). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link][8]
- Khan Academy. (n.d.). Sandmeyer reaction. [Link][12]
Sources
- 1. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. Direct Deaminative Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
Technical Support Center: Strategies to Control Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in the synthesis of unsymmetrical pyrazoles. The formation of regioisomers is a common challenge that can significantly impact yield, purity, and the biological activity of the target molecule.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired isomeric outcomes.
Troubleshooting Guide: Unexpected Regioisomer Formation
One of the most frequent issues encountered in the Knorr pyrazole synthesis and related methods is the formation of an undesired regioisomer or a difficult-to-separate mixture of isomers.[3][4] This section addresses common causes and provides actionable solutions.
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve selectivity?
Root Cause Analysis: A lack of regioselectivity often stems from the similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material.[5][6] When steric and electronic differences between the two carbonyls are minimal, the initial nucleophilic attack by the substituted hydrazine can occur at either site with nearly equal probability.[7]
Troubleshooting Steps:
-
Solvent Modification: The choice of solvent can dramatically influence regioselectivity.[3][5]
-
Standard Solvents: Traditional solvents like ethanol often lead to poor regioselectivity.[3]
-
Fluorinated Alcohols: Switching to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[3][5] These solvents can modulate the reactivity of the carbonyl groups, often favoring the formation of one isomer.[3][5]
-
-
pH Adjustment: The acidity or basicity of the reaction medium is a critical parameter.[1][4]
-
Acidic Conditions: The use of a catalytic amount of acid, such as acetic acid, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby directing the initial attack to a specific carbonyl group.[1][8]
-
Basic Conditions: Conversely, a base-mediated approach might favor the attack of the more inherently nucleophilic nitrogen atom of the hydrazine.[9]
-
-
Temperature Control: While less commonly the primary driver of selectivity, adjusting the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.
Experimental Protocol: Enhancing Regioselectivity with HFIP
This protocol provides a general method for improving regioselectivity by using HFIP as the solvent.[1][3][5]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3 mL).
-
At room temperature, add the substituted hydrazine (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the major regioisomer.
Problem 2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
Root Cause Analysis: This issue often arises when the inherent electronic or steric properties of your starting materials strongly favor the formation of the unwanted isomer under standard reaction conditions.[1] For instance, with a 1,3-dicarbonyl compound bearing a potent electron-withdrawing group like trifluoromethyl (-CF3), the initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon adjacent to this group.[6][7]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can be pivotal in directing the reaction pathway.
-
Strategic Use of Solvents: As detailed in the previous problem, fluorinated alcohols can be highly effective in altering the regiochemical outcome.[3][5]
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation can favor the formation of the thermodynamically preferred isomer, which may be different from the kinetically favored one formed under conventional heating.[1]
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Typical Regioisomeric Ratio (Desired:Undesired) | Notes |
| Ethanol | Often low (e.g., 1:1.3) | Traditional solvent, frequently results in poor selectivity.[3] |
| TFE | Improved (e.g., 85:15) | Offers a significant increase in regioselectivity over ethanol.[3] |
| HFIP | Excellent (e.g., up to 99:1) | Often provides the highest degree of regioselectivity.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity and why is it important in pyrazole synthesis?
A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another.[1] In the context of synthesizing unsymmetrical pyrazoles, this is crucial because different regioisomers can possess vastly different biological activities and physicochemical properties.[1][2] Controlling which isomer is formed is essential for the efficiency of drug discovery and development processes.[1]
Q2: What are the main factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation is dictated by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder one reaction pathway, thereby directing the nucleophilic attack to the less encumbered carbonyl group.[1][7]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by the electronic nature of their substituents (electron-withdrawing or electron-donating groups). The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][6][7]
-
Reaction pH: The acidity or basicity of the medium plays a critical role. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1][4] In contrast, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
Q3: Can I predict the major regioisomer before running the reaction?
A3: While not always foolproof, you can make an educated prediction based on the principles of steric and electronic effects. The initial, and often regiochemistry-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound.[8] Generally, this attack will occur at the more electrophilic and less sterically hindered carbonyl group. However, the complexity of the reaction pathways means that experimental verification is always necessary.[4]
Visualizing Reaction Control
The following diagrams illustrate the decision-making process for optimizing regioselectivity and the general mechanism of the Knorr pyrazole synthesis.
Caption: Workflow for optimizing regioselectivity.
Caption: Simplified Knorr pyrazole synthesis mechanism.
References
- Fustero, S., Sánchez-Roselló, M., & Soler, J. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3533–3539. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. [Link]
- Heller, S. T., & Natarajan, S. R. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. International Journal of Chemical Kinetics, 40(6), 370-383. [Link]
- Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6598. [Link]
- Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Various Authors. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4783. [Link]
- Skilton, R. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2411-2418. [Link]
- Chem Help ASAP. (2019). synthesis of pyrazoles. YouTube. [Link]
- ResearchG
- Lee, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Bekhit, A. A., et al. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 351-361. [Link]
- Iovine, V., et al. (2022).
- Li, Y., et al. (2018). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 5(1), 55-59. [Link]
- Shaabani, A., et al. (2016).
- Kumar, A., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]
- JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Knorr, L. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11631–11635. [Link]
- Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]
- Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. [Link]
- Deng, X., & Mani, N. S. (2008). Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles. Organic Letters, 10(7), 1307-1310. [Link]
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
- Master Organic Reactions. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]
- Wang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(18), 4235. [Link]
- ResearchGate. (2025).
- Bentabed, A., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(19), 4342–4345. [Link]
- Reddit. (2023). Common sources of mistake in organic synthesis. [Link]
- Lee, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry. [Link]
- Organic Chemistry: How to... (2022). Approach to Synthesis Problems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Scientist’s Guide to the Definitive Characterization of 3-Chloro-1-methyl-1H-pyrazol-4-amine: An NMR-Centric Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent data rests. A seemingly minor misinterpretation of a substitution pattern can lead to the invalidation of extensive biological screening and significant resource expenditure. This guide provides an in-depth, experience-driven approach to the characterization of 3-Chloro-1-methyl-1H-pyrazol-4-amine, a versatile heterocyclic building block. We will focus on the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, while objectively comparing its performance and data output with complementary techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
The causality behind our experimental choices will be explained, ensuring that the described workflow is a self-validating system for achieving scientific integrity.
Part 1: The Gold Standard: Unambiguous Structure Elucidation by NMR Spectroscopy
NMR spectroscopy stands alone in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. It allows us to not only "count" protons and carbons but also to understand their immediate electronic environment and their connectivity to neighboring atoms. For a substituted heterocycle like this compound, where isomerism is a primary concern, NMR is not just a characterization technique; it is the definitive arbiter of molecular structure.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and consistent numbering scheme. The structure below will be used for all subsequent NMR data discussion.
Experimental Protocol: Acquiring High-Quality NMR Data
1. Sample Preparation & Solvent Selection:
-
Step 1: Accurately weigh approximately 5-10 mg of this compound.
-
Step 2: Dissolve the sample in ~0.6 mL of a deuterated solvent in a clean NMR tube.
-
Causality of Solvent Choice: The choice of solvent is critical, especially when dealing with amine (N-H) protons.
-
Deuterated Chloroform (CDCl₃): A common first choice for many organic molecules due to its good dissolving power and relatively clean spectral window. However, amine protons often appear as very broad signals or may not be reliably observed due to fast chemical exchange with trace acidic impurities.[1]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): Highly recommended for this compound. DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of the N-H protons. This results in sharper, more distinct N-H signals, making them easier to identify and integrate.[2][3] The primary drawback is the large residual solvent peak, but this is a worthy trade-off for the clarity gained on exchangeable protons.
-
2. NMR Data Acquisition Parameters:
-
¹H NMR Spectroscopy:
-
Purpose: To determine the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
-
Typical Parameters:
-
Pulse Program: zg30 (a standard 30-degree pulse experiment)
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16 (increase for dilute samples)
-
Relaxation Delay (d1): 2 seconds (allows for quantitative integration)
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of unique carbon environments.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width: 0-160 ppm
-
Number of Scans: 1024 or more (as ¹³C is much less sensitive than ¹H)
-
Relaxation Delay (d1): 2 seconds
-
-
Data Interpretation: Decoding the Spectra
Based on the known electronic effects of the substituents and data from analogous structures, we can predict the NMR spectra with high confidence.[2][4][5][6]
¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 | ~7.5 - 8.0 | Singlet (s) | 1H | This is the sole proton on the electron-deficient pyrazole ring. It has no adjacent proton neighbors, hence it appears as a singlet. |
| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift is variable and depends on concentration and residual water.[1][7] The signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. This signal will disappear upon adding a drop of D₂O to the NMR tube. |
| N-CH₃ | ~3.6 - 3.8 | Singlet (s) | 3H | The methyl group is attached to a nitrogen atom within the aromatic ring. It has no proton neighbors, resulting in a sharp singlet. |
¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~135 - 140 | This carbon is directly attached to the electronegative chlorine atom, causing it to be significantly deshielded (shifted downfield). |
| C5 | ~128 - 133 | An sp² hybridized carbon of the pyrazole ring, its chemical shift is typical for aromatic carbons. |
| C4 | ~115 - 120 | This carbon is attached to the electron-donating amine group, which causes significant shielding (shifts it upfield) compared to other ring carbons. |
| N-CH₃ | ~35 - 40 | A typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic system.[1] |
Advanced Confirmation: 2D NMR
For absolute certainty, Heteronuclear Multiple Bond Correlation (HMBC) is invaluable. It reveals correlations between protons and carbons that are 2 or 3 bonds apart.
The key correlations to observe would be from the N-CH₃ protons to the C5 carbon and from the H5 proton to both the C4 and C3 carbons. These correlations definitively lock in the assignment of the ring atoms.
Part 2: Orthogonal Validation: A Comparative Analysis with Other Techniques
While NMR provides the structural blueprint, other techniques offer rapid and valuable complementary data. Relying on a single analytical method is poor scientific practice; orthogonal methods provide a crucial cross-validation.
Mass Spectrometry (MS)
Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in small molecule characterization is to provide a highly accurate molecular weight, thereby confirming the elemental composition.[8]
Experimental Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Comparative Data:
| Technique | Information Provided | Strengths | Weaknesses for this Molecule |
| NMR | Detailed atomic connectivity, stereochemistry, isomer differentiation. | Unambiguous structure elucidation. | Lower sensitivity, longer acquisition time. |
| High-Resolution MS | Exact mass of the molecular ion. | Confirms molecular formula (C₃H₅ClN₃). Extremely high sensitivity (sub-ppb).[9] | Cannot distinguish between isomers (e.g., 5-Chloro-1-methyl-1H-pyrazol-4-amine). Fragmentation patterns can be complex to interpret.[10][11] |
Expected MS Data:
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | [C₃H₆ClN₃]⁺ | 119.0245 |
The observation of a peak at m/z 119.0245 would provide strong evidence for the expected molecular formula, but it cannot, on its own, confirm the substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
Core Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[12][13]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum. This method requires minimal sample preparation.
Comparative Data:
| Technique | Information Provided | Strengths | Weaknesses for this Molecule |
| NMR | Complete molecular structure. | Provides a full picture of the molecule's framework. | Does not directly identify functional groups in the way FTIR does. |
| FTIR | Presence of specific functional groups. | Fast, simple, and excellent for confirming key groups like -NH₂ and C=N.[14] | Provides no information on the connectivity or overall skeleton of the molecule. Insufficient for isomer differentiation. |
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~3100 | C-H stretch (aromatic) | Pyrazole Ring |
| ~2950 | C-H stretch (aliphatic) | N-Methyl (-CH₃) |
| 1650 - 1550 | N-H bend (scissoring) & C=N/C=C stretch | Amine & Pyrazole Ring |
The presence of strong bands in the 3400-3200 cm⁻¹ region would be a clear indicator of the primary amine, complementing the NMR data perfectly.
Part 3: An Integrated and Self-Validating Characterization Workflow
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
- Umemoto, K., & Ouchi, K. (1985). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Japan Oil Chemists' Society, 34(6), 472-478. [Link]
- Felton, J. S., & Knize, M. G. (1990). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-269. [Link]
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146. [Link]
- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4668. [Link]
- Al-Sehemi, A. G., et al. (2011). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. E-Journal of Chemistry, 8(1), 249-254. [Link]
- JoVE. (n.d.). NMR Spectroscopy Of Amines. JoVE. [Link]
- Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]
- Felton, J. S., et al. (1990). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. Environmental Health Perspectives, 88, 173-178. [Link]
- Galkin, M. V., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5216-5223. [Link]
- Yan, J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8034-8043. [Link]
- El-Ezbawy, S. R., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
- Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(1), 133-144. [Link]
- ResearchGate. (n.d.).
- Gibis, M., & Sent, M. (2018). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Food Chemistry, 240, 937-944. [Link]
- Asiri, A. M., et al. (2015). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2015(2), M854. [Link]
- University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
- Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?[Link]
- Supporting Information. (n.d.). [Ce(L-Pro)2]2 (Oxa)
- Lee, S. (1990). A Comparison of FTNMR and FTIR Techniques.
- Gaber, A. A., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11099-11113. [Link]
- Sbardella, G., et al. (2012). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Journal of Medicinal Chemistry, 55(21), 9327-9340. [Link]
- Michigan State University Chemistry Department. (n.d.). Proton NMR Table. [Link]
- National Center for Biotechnology Information. (n.d.). 3-chloro-1H-pyrazol-4-amine. PubChem. [Link]
- Abboud, J.-L. M., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 8(1), 10. [Link]
- Elguero, J., et al. (1995). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 33(7), 583-585. [Link]
- Kim, S., et al. (2022). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega, 7(12), 10644-10651. [Link]
- Bouzayani, N., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1845. [Link]
- Markley, J. L., et al. (2017). The future of NMR-based metabolomics. Current Opinion in Biotechnology, 43, 34-40. [Link]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Al-Otaibi, J. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
- Reich, H. J. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. [Link]
- Pop, A., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 967-972. [Link]
- ResearchGate. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
Sources
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 9. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. satyensaha.com [satyensaha.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Chloro-1-methyl-1H-pyrazol-4-amine
An in-depth guide to the mass spectrometry analysis of 3-Chloro-1-methyl-1H-pyrazol-4-amine, comparing its performance with alternative analytical techniques and providing supporting experimental data for researchers, scientists, and drug development professionals.
In the intricate world of pharmaceutical development and chemical synthesis, the unambiguous characterization of heterocyclic molecules is a cornerstone of progress. This compound, a key building block and potential pharmacophore, demands analytical methodologies that are not only precise and sensitive but also robust and reliable. Its structure, featuring a substituted pyrazole core and a primary amine, presents unique analytical considerations. This guide provides a comprehensive, field-proven perspective on the mass spectrometry-based analysis of this compound, critically comparing it against other analytical modalities.
The Analytical Imperative: Specificity and Sensitivity
The primary challenge in analyzing this compound lies in distinguishing it from structurally similar starting materials, byproducts, or metabolites within complex matrices. While techniques like UV spectroscopy can provide quantitative data, they falter on specificity. Any co-eluting compound with a similar chromophore can lead to significant analytical errors.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), circumvents this limitation by providing an orthogonal dimension of separation based on the mass-to-charge ratio (m/z), delivering unparalleled specificity and sensitivity.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a polar, non-volatile molecule such as this compound, LC-MS/MS is the undisputed method of choice. The initial chromatographic step is crucial for separating the analyte from the matrix, which mitigates ion suppression and allows for accurate quantification. The subsequent tandem mass spectrometry provides an exceptional level of selectivity and sensitivity. Aromatic amines are frequently analyzed using this technique due to its high sensitivity and selectivity.[2][3]
Detailed Experimental Protocol: A Self-Validating System
This protocol details a robust LC-MS/MS method for the precise quantification of this compound. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode forms the basis of this highly selective quantitative assay.
1. Sample Preparation:
-
Objective: To solubilize the analyte and remove particulates that could interfere with the analysis.
-
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 (v/v) solution of acetonitrile and water.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).
-
For unknown samples, dissolve them in the same 50:50 acetonitrile/water diluent to an estimated concentration within the calibration range.
-
Vortex all solutions for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to autosampler vials for analysis.
-
2. Liquid Chromatography (LC) Conditions:
-
Causality: Reversed-phase chromatography is selected to retain the moderately polar analyte. A C18 stationary phase offers a good balance of hydrophobic and polar interactions. The use of formic acid as a mobile phase modifier ensures the amine group is protonated, which is ideal for both good peak shape and subsequent positive mode ionization.
-
Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, hold for 0.5 min; ramp to 95% B over 4.5 min; hold for 1 min; return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometry (MS) Conditions:
-
Causality: Electrospray Ionization (ESI) is the premier technique for ionizing polar molecules from a liquid stream. The basic primary amine on the pyrazole ring is readily protonated, making positive ion mode the logical choice. Tandem MS (MS/MS) in MRM mode is employed for quantification. This involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment (product ion) in the third quadrupole. This process is highly specific and drastically reduces chemical noise.
-
Parameters:
-
Instrument: Agilent 6470A Triple Quadrupole LC/MS[1]
-
Ionization Mode: ESI, Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 250 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions:
-
Analyte: this compound (Molecular Formula: C4H6ClN3; Monoisotopic Mass: 131.0250 Da)
-
Precursor Ion [M+H]⁺: m/z 132.0
-
Product Ions (Quantifier/Qualifier): Determined by infusing a pure standard and performing a product ion scan. For example, a potential fragmentation could lead to a quantifier ion at m/z 96.1 (loss of HCl) and a qualifier ion at m/z 104.0 (loss of C2H4). The ratio of these two ions must remain constant across all samples and standards for confident identification.
-
-
Visualizing the Analytical Workflow
Caption: A streamlined workflow for the quantitative analysis of this compound by LC-MS/MS.
Comparative Guide: Benchmarking Against Alternatives
The selection of an analytical technique is always governed by the specific requirements of the study. While LC-MS/MS is a powerful tool, understanding its capabilities in relation to other methods is crucial for making informed decisions.
| Analytical Technique | Principle | Sensitivity | Selectivity | Throughput | Structural Information |
| LC-MS/MS (Triple Quad) | Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions. | High (pg-ng/mL) | Very High | Medium-High | Limited (Fragmentation) |
| High-Resolution MS (Q-TOF, Orbitrap) | Chromatographic separation followed by highly accurate mass measurement. | High (ng/mL) | High | Medium | High (Elemental Composition) |
| Gas Chromatography-MS (GC-MS) | Separation of volatile compounds followed by mass analysis, often requiring derivatization for polar analytes. | Medium-High | High | Medium | High (EI Libraries) |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to determine molecular structure. | Low (µg-mg/mL) | Very High | Low | Definitive (Connectivity) |
| LC with UV Detection (LC-UV) | Chromatographic separation followed by measurement of light absorption at a specific wavelength. | Low (µg/mL) | Low | High | None |
Expert Insights on Technique Selection
-
LC-MS/MS vs. High-Resolution MS (HRMS): For targeted, routine quantification, the MRM mode on a triple quadrupole offers superior sensitivity and a wider linear dynamic range. However, when the objective is to identify unknown impurities or metabolites, the ability of HRMS to provide an accurate mass measurement is indispensable. This allows for the confident determination of the elemental formula of an unknown compound, a task impossible with a triple quadrupole.
-
LC-MS vs. GC-MS: The inherent polarity and low volatility of this compound make it a poor candidate for direct GC-MS analysis. An often complex derivatization step would be necessary to make it volatile, which introduces potential inefficiencies and sources of error. LC-MS is the more direct and robust approach.[1]
-
Mass Spectrometry vs. NMR: These techniques are complementary, not competitive. NMR is the gold standard for unambiguous structural elucidation, providing definitive information on atomic connectivity. However, its inherently low sensitivity makes it unsuitable for trace-level analysis in complex mixtures. The typical workflow involves using LC-MS for detection and quantification, followed by purification and NMR analysis for absolute structural confirmation of key compounds.
-
Mass Spectrometry vs. LC-UV: While simple and high-throughput, LC-UV lacks the selectivity of MS.[1] A UV detector would measure the target analyte and any co-eluting impurity with a similar chromophore, leading to overestimated and inaccurate results. The selectivity of MS, filtering by a unique m/z value, provides far greater confidence in the data.
Decision Logic for Method Selection
Caption: A decision-making framework for selecting the appropriate analytical technique based on the research objective.
Authoritative Recommendations
For the quantitative analysis of this compound in research and quality control environments, LC-MS/MS is the unequivocally superior technique . Its combination of high sensitivity, exceptional selectivity, and robust performance provides data of the highest integrity.
For discovery-phase research , such as metabolite profiling or forced degradation studies where the identification of unknown species is required, LC-HRMS is the recommended platform.
Ultimately, a multi-faceted approach is most powerful. LC-MS techniques should be used for screening, identification, and quantification, with offline NMR spectroscopy reserved for the definitive structural confirmation of novel or critical compounds that have been isolated and purified. This integrated strategy ensures both analytical rigor and efficient resource allocation in any scientific endeavor involving this important chemical entity.
References
- Title: Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method Source: Shimadzu Applic
- Title: 3-chloro-1H-pyrazol-4-amine Source: PubChem, National Center for Biotechnology Inform
- Title: LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis Source: ResearchGate, originally in Analytical and Bioanalytical Chemistry URL:[Link]
- Title: A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine Source: PubMed, N
- Title: Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent Technologies Applic
Sources
A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Pyrazole Structures
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile scaffold allows for fine-tuning of steric and electronic properties, making them privileged structures in drug design. A definitive understanding of their three-dimensional architecture through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutics.[1]
This guide provides a comparative analysis of the X-ray crystallography of substituted pyrazole structures, moving beyond a simple recitation of methods to offer field-proven insights into experimental design, data interpretation, and the subtle structural nuances that govern molecular behavior in the solid state.
The Crystallographic Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage validates the previous one. For substituted pyrazoles, meticulous attention to detail at each step is crucial for obtaining high-quality, publishable data.
Caption: The experimental workflow for single-crystal X-ray crystallography of substituted pyrazoles.
Part 1: From Powder to Perfect Crystal - The Art of Crystallization
The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection. For substituted pyrazoles, which can exhibit a range of polarities and intermolecular interactions, selecting the appropriate crystallization technique is a critical first step.
Experimental Protocol: Comparative Recrystallization Strategies
Objective: To grow diffraction-quality single crystals of a substituted pyrazole.
1. Single-Solvent Recrystallization: This is the preferred method when a solvent is identified that dissolves the pyrazole derivative at high temperatures but in which it is sparingly soluble at room temperature.
-
Methodology:
-
Dissolve the crude pyrazole compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or ethyl acetate).
-
If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Covering the flask with parafilm and piercing a few small holes can control the rate of evaporation.[2]
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystals have formed, further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
2. Mixed-Solvent Recrystallization: This technique is employed when no single solvent provides the desired solubility profile.
-
Methodology:
-
Dissolve the pyrazole derivative in a small amount of a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly and undisturbed.
-
Expertise in Action: The choice of solvent is dictated by the substituents on the pyrazole ring. For instance, polar substituents like nitro or amino groups may increase solubility in protic solvents like ethanol or methanol. Nonpolar substituents, such as phenyl or alkyl groups, may necessitate the use of less polar solvents like toluene or a hexane/ethyl acetate mixture.
Part 2: Illuminating the Molecular Architecture - Data Collection and Processing
Once a suitable single crystal is obtained, the next phase involves irradiating it with X-rays and collecting the resulting diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
Objective: To collect a complete and high-quality set of diffraction data.
-
Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) within the diffractometer to minimize thermal motion of the atoms.[1] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors. This step yields a file containing the Miller indices (h, k, l) and the corresponding intensity for each reflection.
-
Part 3: From Data to Discovery - Structure Solution and Refinement
The processed diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. Solving the "phase problem" is the key to determining the electron density and, ultimately, the atomic arrangement.
Experimental Protocol: Structure Solution and Refinement
Objective: To determine and refine the crystal structure of the substituted pyrazole.
-
Methodology:
-
Structure Solution: Direct methods are typically successful for small molecules like pyrazoles. Programs like SHELXT can often solve the structure automatically.[3]
-
Structure Refinement: The initial structural model is refined using a least-squares process, typically with software like SHELXL.[4] This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Treatment: Hydrogen atoms are usually located in the difference Fourier map and then refined using appropriate geometric constraints.
-
Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.
-
Caption: The iterative process of crystal structure refinement.
Comparative Analysis of Substituted Pyrazole Crystal Structures
The substituents on the pyrazole ring exert a profound influence on the resulting crystal packing and intermolecular interactions. Below is a comparative table of crystallographic data for three representative substituted pyrazoles.
| Parameter | 3,5-Dimethylpyrazole[5][6][7][8] | 1-Phenylpyrazole[9][10][11][12] | 4-Iodo-1H-pyrazole[3] |
| Chemical Formula | C5H8N2 | C9H8N2 | C3H3IN2 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Cmme / P2₁ab |
| Unit Cell a (Å) | 10.6747(1) | 12.043(3) | 3.8430(2) |
| Unit Cell b (Å) | 9.4204(1) | 5.820(1) | 12.0151(6) |
| Unit Cell c (Å) | 13.6237(2) | 11.021(2) | 12.0151(6) |
| Unit Cell β (°) | 108.2971(14) | 107.03(3) | 90 |
| Volume (ų) | 1300.73(3) | 738.2(3) | 554.75(5) |
| Z | 4 | 4 | 4 |
| Key Supramolecular Interactions | N-H···N hydrogen bonds forming chains | C-H···π interactions | N-H···N hydrogen bonds forming catemers |
Analysis of Structural Trends:
-
Hydrogen Bonding: In N-unsubstituted pyrazoles, the N-H group is a potent hydrogen bond donor, while the sp²-hybridized nitrogen is an acceptor. This often leads to the formation of supramolecular assemblies such as dimers, trimers, or catemeric chains.[3][13][14] The specific motif is influenced by the steric bulk of the substituents. For instance, 4-iodo-1H-pyrazole forms catemers, while bulkier substituents can favor discrete cyclic structures.[3][14]
-
π-π Stacking: The aromatic pyrazole ring, especially when substituted with other aromatic groups like in 1-phenylpyrazole, can participate in π-π stacking interactions, which play a significant role in the overall crystal packing.
-
Substituent Effects on Geometry: Electron-withdrawing or -donating groups can subtly alter the bond lengths and angles within the pyrazole ring. These changes, though small, can have a significant impact on the molecule's biological activity.
Navigating Challenges: Polymorphism, Twinning, and Disorder
The path to a final, refined crystal structure is not always straightforward. Researchers working with substituted pyrazoles may encounter several common challenges:
-
Polymorphism: A compound's ability to crystallize in multiple forms with different packing arrangements is known as polymorphism.[15][16] Polymorphs can exhibit different physical properties, including solubility and bioavailability, which is of critical importance in drug development. Careful control of crystallization conditions is necessary to isolate the desired polymorph.
-
Twinning: Twinning occurs when two or more crystals are intergrown in a specific, symmetrical manner.[17][18][19][20][21] This can complicate data processing and structure solution. Specialized software and refinement strategies are often required to handle twinned data correctly.
-
Disorder: Disorder arises when a molecule or a part of it occupies multiple positions within the crystal lattice.[3][22] This can be challenging to model accurately during refinement and requires careful application of constraints and restraints. In the case of 4-iodo-1H-pyrazole, for example, the molecule exhibits disorder in the higher symmetry Cmme space group, which was resolved by refining the structure in a lower symmetry space group.[3]
Conclusion
Single-crystal X-ray crystallography is an indispensable tool for the structural elucidation of substituted pyrazole derivatives. This guide has provided a framework for understanding the entire crystallographic workflow, from the critical initial step of crystal growth to the nuances of structure refinement and the interpretation of the final three-dimensional model. By appreciating the causality behind experimental choices and anticipating potential challenges, researchers can leverage this powerful technique to gain deeper insights into the structure-property relationships of this vital class of heterocyclic compounds, ultimately accelerating the discovery and development of new therapeutic agents.
References
- PubMed. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries.
- Massachusetts Institute of Technology. (n.d.). Structure refinement: some background theory and practical strategies.
- ResearchGate. (2009). Pyrazole Complexes and Supramolecular Chemistry.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford University Press.
- SciSpace. (2014). The Molecular and Crystal Structure of 3,5-Dimethylpyrazole with Chloranilic Acid Adduct.
- ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives (1-12).
- ResearchGate. (2001). The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data.
- ResearchGate. (n.d.). Crystal structures of the two polymorphic forms of 4d. For polymorph 1....
- National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem.
- National Center for Biotechnology Information. (n.d.). The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals.
- National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Cardiff University. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate. ORCA.
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.
- MDPI. (n.d.). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.
- ACS Publications. (2018). A Practical Guide to the Design of Molecular Crystals.
- National Center for Biotechnology Information. (n.d.). Practical hints and tips for solution of pseudo-merohedric twins: three case studies.
- Introduction to Structure Refinement. (n.d.).
- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
- ResearchGate. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.
- Twinning. (n.d.).
- ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?.
- National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem.
- ResearchGate. (2016). Twinning in chemical crystallography – a practical guide.
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
- DSpace Repository. (n.d.). Publication: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations.
- ResearchGate. (n.d.). Synthesis and Structural Study of Tris(-pyrazolyl)hexakis(pyrazole)dicobalt(III) Nitrate.
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry.
- National Center for Biotechnology Information. (n.d.). 3-phenyl-1H-pyrazole. PubChem.
- National Center for Biotechnology Information. (n.d.). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative.
- arkat-usa.org. (n.d.). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.
- ResearchGate. (n.d.). The X-ray structures of 4 and 5.
- Pseudo translation and Twinning. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3,5-Dimethylpyrazole. PubChem.
- National Center for Biotechnology Information. (n.d.). A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST WebBook.
- cdifx.de. (2019). Twinning in Chemical Crystallography.
- PubMed. (2013). Synthesis and crystal structures of N-substituted pyrazolines.
- Wikipedia. (n.d.). 3,5-Dimethylpyrazole.
- Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. mdpi.com [mdpi.com]
- 4. cincinnatistate.ecampus.com [cincinnatistate.ecampus.com]
- 5. scispace.com [scispace.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 9. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Practical hints and tips for solution of pseudo-merohedric twins: three case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. homepage.univie.ac.at [homepage.univie.ac.at]
- 19. researchgate.net [researchgate.net]
- 20. ysbl.york.ac.uk [ysbl.york.ac.uk]
- 21. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 22. The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Study
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions.[2] This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anxiolytic Tracazolate.[3][4] The widespread biological activities of pyrazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—underscore the critical importance of efficient and selective synthetic methodologies.[1][5][6]
This guide provides a comparative analysis of the most prominent and field-proven methods for pyrazole synthesis. We will move beyond simple procedural descriptions to explore the underlying mechanisms, the rationale behind experimental choices, and the strategic advantages and limitations of each approach. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
Part 1: The Classic Workhorse - Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[1][7] Its enduring popularity stems from the ready availability of starting materials and its operational simplicity.
Mechanistic Insights and The Question of Regioselectivity
The reaction is typically acid-catalyzed, proceeding through the initial formation of a hydrazone intermediate at one of the carbonyl groups.[8][9] The choice of which carbonyl reacts first is a critical determinant of the final product's regiochemistry, especially when using an unsymmetrical 1,3-dicarbonyl. This initial condensation is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[9][10]
The primary challenge in the Knorr synthesis is controlling regioselectivity. The nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[11][12] Several factors influence this outcome:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. For instance, in trifluoromethyl-substituted diketones, the attack often occurs at the carbonyl carbon furthest from the strongly electron-withdrawing CF₃ group.[13]
-
Reaction pH: The pH of the medium can influence which carbonyl is more reactive and the nature of the hydrazine nucleophile, thereby affecting the isomer ratio.[9][12]
Caption: Fig 1. Knorr Pyrazole Synthesis Workflow
Representative Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is adapted from established Knorr synthesis procedures.[9][14]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) to ethanol (30 mL).
-
Addition of Hydrazine: While stirring, slowly add phenylhydrazine (1.0 eq). Causality Note: This addition is often exothermic. Slow addition allows for better temperature control, preventing unwanted side reactions.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture in an ice bath. The product will often crystallize or precipitate from the solution.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or another suitable solvent to obtain the pure pyrazolone.[9]
Part 2: The Regioselective Approach - [3+2] Dipolar Cycloaddition
For syntheses demanding high regiocontrol, 1,3-dipolar cycloaddition is an exceptionally powerful tool.[7] This method involves the reaction of a 1,3-dipole (like a nitrile imine or a diazoalkane) with a dipolarophile (typically an alkyne or a functionalized alkene) to form the five-membered pyrazole ring.[4][15]
Mechanistic Principles
The Huisgen [3+2] cycloaddition is a concerted pericyclic reaction where the three atoms of the dipole react with two atoms of the dipolarophile to form the heterocyclic ring in a single step. A key advantage is that the regiochemistry is often highly predictable and controllable. For example, modern copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) can provide excellent regioselectivity for 1,4-disubstituted pyrazoles.[16]
Recent advancements have expanded the scope of dipolarophiles beyond simple alkynes. Functionalized alkenes, such as α-bromocinnamaldehyde, can serve as "alkyne surrogates."[4] In these cases, the cycloaddition proceeds to form a pyrazoline intermediate, which then undergoes an in-situ elimination (e.g., of HBr) to aromatize into the final pyrazole product. This strategy cleverly bypasses the need for potentially unstable or inaccessible alkyne starting materials.[4]
Caption: Fig 2. [3+2] Cycloaddition for Pyrazole Synthesis
Part 3: The Modern Standard - Multicomponent Reactions (MCRs)
In the quest for synthetic efficiency, sustainability, and molecular diversity, multicomponent reactions (MCRs) have emerged as a premier strategy.[17] These reactions combine three or more starting materials in a single, one-pot operation to form a complex product that incorporates structural elements from each reactant. This approach offers significant advantages in terms of atom economy, reduced waste, and shorter reaction times compared to traditional multi-step syntheses.[2][3]
A notable example is the iodine-mediated, solvent-free synthesis of 5-aminopyrazole-thioethers from hydrazines, nitriles, and benzenethiols.[3] The reaction proceeds through a cascade of events: a Michael addition, intramolecular cyclization with ammonia elimination, and subsequent electrophilic thiolation, all orchestrated within a single reaction vessel. The elegance of this approach lies in its ability to rapidly generate highly functionalized pyrazoles from simple, readily available precursors.[3]
Comparative Analysis of Pyrazole Synthesis Methods
The choice of synthetic method is dictated by the desired substitution pattern, availability of starting materials, and the required scale of the reaction. The following table provides a comparative overview to guide this decision-making process.
| Method | Starting Materials | Key Reagents / Catalysts | Typical Conditions | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Acid catalyst (e.g., Acetic Acid, H₂SO₄) | Reflux in solvent (e.g., EtOH), 1-2h | Simple, high yields, readily available materials.[7][14] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[11][12] |
| [3+2] Cycloaddition | Alkynes/Alkenes, Hydrazonoyl Halides (for nitrile imines) | Base (e.g., Et₃N), Metal catalysts (e.g., Cu(I)) for some variants.[16] | Often room temperature, can be very fast. | Excellent regiocontrol, broad substrate scope, access to complex substitution patterns.[4][16][18] | Requires synthesis of the 1,3-dipole precursor; alkynes can be expensive or difficult to handle.[4][19] |
| From α,β-Unsaturated Carbonyls | Chalcones, Hydrazines | Often basic or acidic conditions. | Varies, can require heating. | Good for synthesizing 3,5-diarylpyrazoles.[11][15] | Aromatization of the intermediate pyrazoline may require an additional oxidation step.[15] |
| Multicomponent Reactions (MCRs) | Aldehydes, Nitriles, Hydrazines, Thiols, etc. | Varies (e.g., Iodine, p-TSA)[3][17] | Often mild, can be solvent-free or under microwave irradiation.[17][20] | High atom and step economy, rapid generation of molecular diversity, environmentally friendly.[2][17] | Reaction discovery and optimization can be complex; may require specific substrate combinations. |
Conclusion: A Method for Every Need
The synthesis of the pyrazole core is a mature yet continually evolving field of organic chemistry. The classic Knorr synthesis remains a reliable and straightforward method for many applications, particularly when regioselectivity is not a concern or when symmetrical dicarbonyls are used. For applications demanding precise control over substituent placement, such as in the development of targeted pharmaceuticals, the [3+2] cycloaddition offers unparalleled regiochemical fidelity. Finally, as the principles of green chemistry become increasingly integral to modern synthesis, multicomponent reactions provide a powerful, efficient, and sustainable route to novel and diverse pyrazole libraries. A thorough understanding of the mechanisms, benefits, and drawbacks of each method empowers the research scientist to select the optimal synthetic strategy to achieve their specific molecular goals.
References
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Source
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Source
- Knorr Pyrazole Synthesis. J&K Scientific LLC. Source
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Source
- detailed experimental protocol for Knorr pyrazole synthesis. Benchchem. Source
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health (NIH). Source
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Process for the preparation of pyrazoles.
- Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. Source
- Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace. Source
- Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbon
- Knorr pyrazole synthesis. Name-Reaction.com. Source
- Recent Advances in the Synthesis of Pyrazole Deriv
- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Synfacts. Source
- Pyrazole synthesis. Organic Chemistry Portal. Source
- Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. Source
- Recent Advances in the Synthesis of Pyrazoles. A Review.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.
- Knorr Pyrazole Synthesis. Chem Help Asap. Source
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Source
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Source
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Paal-Knorr Synthesis. Alfa Chemistry. Source
- Synthesis of Pyrazole Compounds by Using Sonication Method. Oriental Journal of Chemistry. Source
- knorr pyrazole synthesis. Slideshare. Source
- Paal–Knorr synthesis. Wikipedia. Source
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Source
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Source
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Pyrazole synthesis [organic-chemistry.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Synthesis of Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Aminopyrazole Scaffold
The aminopyrazole core is a privileged scaffold in modern chemistry, forming the structural basis for a vast array of compounds with significant biological and medicinal properties.[1] From potent kinase inhibitors in oncology to vital agrochemicals, the demand for efficient, scalable, and safe synthetic routes to substituted aminopyrazoles is greater than ever.[2][3]
Traditionally, the synthesis of these vital heterocycles has been dominated by a single, robust method: the cyclocondensation of a β-ketonitrile with hydrazine. While effective, this pathway relies on a reagent—hydrazine—fraught with significant safety and handling challenges. Its high toxicity, potential carcinogenicity, and explosive nature necessitate stringent controls and have spurred a critical search for viable alternatives.[4][5][6]
This guide provides an in-depth comparison of the conventional hydrazine-based approach with modern, alternative strategies. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and offer detailed protocols to empower researchers in selecting the optimal synthetic route for their specific needs, with a strong emphasis on safety, efficiency, and green chemistry principles.
The Conventional Workhorse: Cyclocondensation with Hydrazine
The most versatile and widely documented method for synthesizing 5-aminopyrazoles is the reaction of β-ketonitriles with hydrazine or its derivatives.[7][8] The reaction proceeds through a well-understood mechanism involving the initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, yielding the stable 5-aminopyrazole ring.[2][9]
Caption: Conventional synthesis of 5-aminopyrazoles.
The Challenge: The High-Hazard Profile of Hydrazine
While effective, the reliance on hydrazine is the primary drawback of the conventional method. Anhydrous hydrazine is a high-energy molecule with a wide flammability range (4.7% to 100% in air) and can be explosive.[4][10] Furthermore, it is acutely toxic via inhalation, ingestion, and skin contact, and is classified as a probable human carcinogen by multiple international agencies.[5][6][11] The established Threshold Limit Value (TLV) is an exceptionally low 0.01 ppm, underscoring the significant risk and the need for specialized engineering controls.[4][10] These hazards are the principal driver for the development of the alternative reagents and methodologies discussed below.
A New Generation of Reagents: Safer and Greener Alternatives
The quest for safer and more environmentally benign synthetic routes has led to several innovative strategies that either mitigate the risks of hydrazine or avoid its use altogether.
Strategy 1: Taming the Reagent - Hydrazine Surrogates and Derivatives
A practical first step towards a safer process is to replace anhydrous hydrazine with more manageable alternatives.
-
Hydrazine Hydrate & Salts: Using aqueous solutions like hydrazine hydrate (N₂H₄·H₂O) or stable salts such as hydrazine hydrochloride significantly reduces the risks of explosion and fire associated with the anhydrous form.[4] The presence of water moderates the reactivity and reduces vapor pressure, thereby lowering inhalation exposure risk.[4]
-
Substituted Hydrazines: Reagents like phenylhydrazine or alkylhydrazines can be used to generate N-substituted aminopyrazoles in a single step.[1][12] While this offers a direct route to diverse products, it introduces the challenge of regioselectivity, as the cyclization can potentially yield two different isomers (e.g., 3-amino vs. 5-amino pyrazoles).[8]
Strategy 2: In Situ Generation - The Isoxazole Ring-Opening Pathway
A clever alternative involves the use of isoxazoles as stable precursors that are chemically equivalent to β-ketonitriles.[13][14] In this approach, the isoxazole ring is opened under reaction conditions to generate the reactive β-ketonitrile intermediate in situ. This intermediate is immediately trapped by hydrazine present in the reaction mixture to form the aminopyrazole.
This method is particularly advantageous because it avoids the isolation and handling of the often unstable or troublesome β-ketonitrile functionality.[2][13] The reaction can be performed in a single step by heating the isoxazole with hydrazine, or in a two-step process where the ring is first opened with a base (like KOH) before the addition of hydrazine.[13]
Caption: Aminopyrazole synthesis via isoxazole ring-opening.
Strategy 3: Embracing Green Chemistry
Modern synthetic chemistry emphasizes the use of sustainable practices. Several "green" modifications to aminopyrazole synthesis have been reported, focusing on less hazardous solvents, catalytic efficiency, and alternative energy sources.
-
Eco-friendly Solvents: There is a significant trend towards replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water has been successfully employed as a solvent for the cyclocondensation reaction, offering obvious benefits in terms of cost, safety, and environmental impact.[15] Other media like polyethylene glycol (PEG) and ionic liquids have also been shown to be effective, often facilitating easy product separation and catalyst recycling.[16][17]
-
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions.[18][19] Compared to conventional heating, microwave irradiation often leads to dramatically shorter reaction times (minutes versus hours), improved yields, and cleaner reaction profiles.[8][16]
Comparative Performance Analysis
The choice of synthetic route depends on a balance of factors including safety, cost, reaction time, yield, and desired substitution pattern. The following table provides a comparative summary of the methodologies discussed.
| Method | Key Reagents | Typical Conditions | Avg. Reaction Time | Typical Yields | Safety & Green Profile |
| Conventional | β-Ketonitrile, Anhydrous Hydrazine | Reflux in Ethanol/Toluene | 4-24 hours | 70-95% | Very Poor: Highly toxic, explosive reagent; VOC solvents. |
| Modified Conventional | β-Ketonitrile, Hydrazine Hydrate/HCl | Reflux in Ethanol/Water[15] | 2-12 hours | 75-98% | Moderate: Safer hydrazine source; can use greener solvents. |
| Isoxazole Ring Opening | Isoxazole, Hydrazine Hydrate | DMSO or EtOH/KOH, 90-120°C[13] | 1-6 hours | 74-92%[8] | Good: Avoids isolation of β-ketonitrile; one-pot procedure. |
| Green MCR | Aldehyde, Malononitrile, Hydrazine | Water/Ethanol, Novel Catalyst, 55°C[12] | 15-30 minutes | 85-93%[12] | Excellent: Green solvent, mild conditions, short time, catalyst reusability. |
| Microwave-Assisted | Various Precursors | Microwave Irradiation (e.g., 50 watts)[18] | 2-15 minutes | 80-95% | Very Good: Drastically reduced energy/time; often solvent-free. |
Experimental Protocols
To provide a practical context, detailed procedures for a modified conventional synthesis and the innovative isoxazole-based alternative are provided below.
Protocol 1: Synthesis of 3-Amino-5-methyl-1H-pyrazole (Modified Conventional)
This protocol is adapted from common literature procedures involving the reaction of a β-ketonitrile with hydrazine hydrate.
Materials:
-
Acetoacetonitrile (1 equivalent)
-
Hydrazine hydrate (85% in water, 1.1 equivalents)
-
Ethanol, 200 proof
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetoacetonitrile in ethanol (approx. 5 mL per gram of nitrile).
-
Slowly add hydrazine hydrate to the stirred solution at room temperature. The addition is often mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and then place in an ice bath for 1 hour to facilitate crystallization of the product.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-amino-5-methyl-1H-pyrazole as a white crystalline solid.
Protocol 2: One-Step Synthesis of 3-Amino-5-phenyl-1H-pyrazole from an Isoxazole
This protocol demonstrates the direct conversion of an isoxazole to an aminopyrazole, avoiding the isolation of the β-ketonitrile intermediate, based on the method described by Kallman et al.[13]
Materials:
-
5-Phenylisoxazole (1 equivalent)
-
Hydrazine hydrate (85% in water, 3 equivalents)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add 5-phenylisoxazole and DMSO (approx. 4 mL per gram of isoxazole).
-
Add hydrazine hydrate to the solution.
-
Seal the vial and heat the mixture in a preheated oil bath or heating block at 90°C.
-
Stir the reaction at 90°C for 4-6 hours, monitoring for the consumption of the starting material by LCMS or TLC.
-
After completion, cool the reaction to room temperature and add water to precipitate the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMSO and hydrazine.
-
Dry the solid under vacuum to afford 3-amino-5-phenyl-1H-pyrazole.
Conclusion and Future Outlook
The synthesis of aminopyrazoles has evolved significantly from its reliance on hazardous hydrazine-based methods. The development of alternatives, particularly the in situ generation of intermediates from stable precursors like isoxazoles and the adoption of green chemistry principles such as aqueous solvents and microwave assistance, represents a major advancement.[13][19] These modern approaches offer not only enhanced safety and a reduced environmental footprint but often provide superior efficiency in terms of reaction time and yield.[12]
For researchers and drug development professionals, the choice of synthetic route is no longer limited to the conventional pathway. By understanding the comparative benefits of these alternative reagents and methodologies, chemists can design syntheses that are safer, more sustainable, and better aligned with the principles of modern process chemistry. The future will likely see further innovation in this area, including the development of flow chemistry processes and biocatalytic routes that promise to make the synthesis of these invaluable heterocyclic compounds even more efficient and environmentally benign.
References
- Li, L., Zhang, X., Li, X., Zhang, H., Yu, H., & Zhao, X. (2025). Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. Letters in Organic Chemistry, 22(5), 379-386. [Link]
- Kumar, R., Sharma, S., & Sharma, A. K. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
- Kallman, N. J., Cole, K. P., Koenig, T. M., Buser, J. Y., McFarland, A. D., McNulty, L. M., & Mitchell, D. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(21), 3537-3543. [Link]
- Bansal, R. K., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]
- El-Metwaly, A. M., et al. (2023).
- Abdel-rahman, S. S., et al. (2025). Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction. Drug Development Research, 86(5). [Link]
- Mathieu, V., & Le, T. H. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(1), 155-166. [Link]
- Ghashghaei, S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]
- Sharma, S., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-77. [Link]
- Fichez, J., Busca, P., & Prestat, G. (2017).
- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]
- Kumar, A., et al. (2024). Eco-friendly green synthesis of N‑pyrazole amino chitosan using PEG-400 as an anticancer agent against gastric cancer cells via inhibiting EGFR. Scientific Reports, 14(1). [Link]
- Kumar, S., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(38), 21473-21480. [Link]
- Olin Corporation. (1993). Safety and Handling of Hydrazine. DTIC. [Link]
- Girgis, A. S., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(9), 1819. [Link]
- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]
- Kumar, R., & Sharma, S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]
- Organic Syntheses. (1966). 3(5)-aminopyrazole. Organic Syntheses, 46, 7. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]
- Maleki, A., & Ghamari, N. (2025). An Environment-Friendly Method for Green Synthesis of Pyranopyrazole Derivatives Catalyzed by CoCuFe2O4 Magnetic Nanocrystals under Solvent-Free Conditions.
- Kumar, R., & Sharma, A. K. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]
- Sharma, P., & Sharma, N. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 118-132. [Link]
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 196-243. [Link]
- ResearchGate. (n.d.). Synthesis of pyrazole derivatives.
- Pizon, A. F., & Wallace, K. L. (2023). Hydrazine Toxicology.
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. soc.chim.it [soc.chim.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arxada.com [arxada.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 17. Eco-friendly green synthesis of N‑pyrazole amino chitosan using PEG-400 as an anticancer agent against gastric cancer cells via inhibiting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gsconlinepress.com [gsconlinepress.com]
A Comparative Guide to the Purity Assessment of 3-Chloro-1-methyl-1H-pyrazol-4-amine by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate landscape of drug development and manufacturing, the quality of each component is paramount. Pharmaceutical intermediates, such as 3-Chloro-1-methyl-1H-pyrazol-4-amine, are the foundational building blocks for active pharmaceutical ingredients (APIs). The purity of these intermediates directly influences the quality, safety, and efficacy of the final drug product.[1] Even minute impurities can lead to unwanted side reactions, reduced yields, or the formation of potentially toxic byproducts. Therefore, a robust, accurate, and reliable analytical method for purity assessment is not just a quality control measure; it is a cornerstone of the entire drug development process.
This guide provides an in-depth analysis of using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purity assessment of this compound. We will explore the causality behind the methodological choices, present a detailed experimental protocol, and compare the performance of HPLC with alternative orthogonal techniques, providing the supporting data and rationale necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
This compound is a heterocyclic compound featuring a pyrazole core, a primary amine group, and a chlorine substituent. Its structure presents specific analytical challenges:
-
Polarity and Basicity: The presence of the amine and nitrogen-containing heterocycle makes the molecule polar and basic. Basic compounds are notoriously prone to interacting with residual silanol groups on silica-based HPLC columns, which can lead to poor peak shape (tailing).
-
Chromophore: The pyrazole ring provides UV absorbance, making UV-based detection feasible.
-
Potential Impurities: Impurities can arise from various sources, including unreacted starting materials, intermediates from the synthesis, side-reaction products, and degradation products.[2] For the purpose of this guide, we will consider two hypothetical, yet plausible, process-related impurities:
-
Impurity A (Starting Material): 4-Nitro-1-methyl-1H-pyrazole (a common precursor).
-
Impurity B (Isomeric Impurity): 5-Chloro-1-methyl-1H-pyrazol-4-amine (a potential regioisomer).
-
A successful analytical method must be able to separate the main compound from these and other potential impurities with high resolution and sensitivity.
RP-HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile pharmaceutical intermediates.[1][3] Its high resolving power, sensitivity, and robustness make it ideal for separating complex mixtures. A reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for a polar compound like this compound.
Workflow for HPLC Purity Analysis
The general workflow for performing a purity analysis by HPLC is a systematic process designed to ensure accurate and reproducible results.
Caption: A typical workflow for HPLC purity assessment.
Detailed Experimental Protocol: RP-HPLC
This protocol is a validated starting point for the analysis, designed for specificity and robustness in accordance with ICH guidelines.[4][5]
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the polar analyte while allowing for separation from both more and less polar impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Rationale: Acetonitrile is a common organic modifier that provides good resolving power. The addition of 0.1% TFA is critical.[4][5] It serves a dual purpose: it maintains a low pH (~2.5) to keep the amine analyte protonated and suppresses the ionization of residual silanol groups on the column, which dramatically improves peak symmetry by preventing secondary ionic interactions.[6]
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 15.0 70 17.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted from the column within a reasonable timeframe, while providing sufficient resolution for closely eluting species.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and improves peak shape.
-
-
Detection Wavelength: 245 nm.
-
Rationale: The pyrazole core exhibits strong absorbance in the mid-UV range. 245 nm was determined to be a suitable wavelength for detecting the main component and expected impurities with adequate sensitivity.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to achieve a concentration of 1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Rationale: Filtering the sample prevents particulates from blocking the column inlet, thereby extending column lifetime and improving system performance.
-
-
Representative Quantitative Data
The following table summarizes typical results from the analysis of a batch of this compound, demonstrating the method's ability to resolve the main component from key potential impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 4-Nitro-1-methyl-1H-pyrazole | 6.8 | 21,500 | 0.72 |
| This compound | 8.5 | 2,945,000 | 98.50 |
| Impurity B: 5-Chloro-1-methyl-1H-pyrazol-4-amine | 9.1 | 23,300 | 0.78 |
Comparison with Alternative and Orthogonal Methods
While HPLC is a powerful tool, relying on a single analytical method can sometimes be insufficient. Orthogonal methods, which rely on different separation or detection principles, are often used to confirm purity results and provide a more complete analytical picture.[3][7]
Method Selection Logic
Choosing the right analytical tool depends on the specific question being asked—whether it's routine quality control, impurity identification, or primary quantification.
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identity determination and purity testing [chemcon.com]
- 4. ijcpa.in [ijcpa.in]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Pyrazole Isomers
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its structural versatility has led to the development of a vast number of derivatives, many of which are cornerstone therapeutic agents.[3] A notable example is Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory properties.[4][5][6] The biological activity of pyrazole derivatives is profoundly influenced by the substitution pattern on the pyrazole ring, leading to distinct pharmacological profiles among isomers. This guide provides a comparative analysis of pyrazole isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
The Pyrazole Scaffold and its Isomeric Forms
Pyrazole (C₃H₄N₂) can exist in different isomeric forms depending on the position of substituents. The arrangement of these substituents dictates the molecule's steric and electronic properties, which in turn governs its interaction with biological targets. This structure-activity relationship (SAR) is a central theme in the drug discovery and development of pyrazole-based compounds.[7][8]
Comparative Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, with their efficacy often linked to the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[7][9][10]
Mechanism of Action: Kinase Inhibition
Many pyrazole derivatives exert their anticancer effects by targeting the ATP-binding site of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[7][11] The specific substitutions on the pyrazole ring determine the selectivity and potency of kinase inhibition.[9] For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory effects on kinases like EGFR and VEGFR.[12]
Structure-Activity Relationship Insights
SAR studies have revealed that the nature and position of substituents on the pyrazole ring are critical for anticancer activity.[8][13] For example, the presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole core can enhance cytotoxicity against cancer cell lines.[7] In one study, a series of pyrazole benzothiazole hybrids were synthesized, and it was found that compounds with electron-withdrawing groups exhibited superior growth inhibition against various cancer cell lines, with IC₅₀ values ranging from 3.17 to 6.77 µM.[7] Another study highlighted that 3,5-diaryl-4,5-dihydropyrazole derivatives bearing a 3,4,5-trimethoxyphenyl moiety showed significant antiproliferative activity.[14]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines.
| Compound/Isomer | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29 (Colon) | 3.17 | [7] |
| Pyrazole Benzothiazole Hybrid (Compound 25) | PC3 (Prostate) | 6.77 | [7] |
| 5-Alkylated Selanyl-1H-pyrazole (Compound 53) | HepG2 (Liver) | 15.98 | [7] |
| 5-Alkylated Selanyl-1H-pyrazole (Compound 54) | HepG2 (Liver) | 13.85 | [7] |
| Indole-linked Pyrazole (Compound 33) | HCT116 (Colon) | < 23.7 | [7] |
| Indole-linked Pyrazole (Compound 34) | HCT116 (Colon) | < 23.7 | [7] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF7 (Breast) | 0.25 | [15] |
| Pyrazolo[4,3-c]pyridine Derivative (Compound 41) | MCF7 (Breast) | 1.937 (µg/mL) | [15] |
| Pyrazolo[4,3-f]quinoline Derivative (Compound 48) | HCT116 (Colon) | 1.7 | [15] |
| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | MCF-7 (Breast) | 0.08 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[17] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[18][19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} caption: "Workflow of Anticancer Activity Assessment."
Comparative Antimicrobial Activity
The pyrazole scaffold is also prevalent in compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.[21][22]
Structure-Activity Relationship Insights
The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature of the substituents. For instance, the presence of halogen atoms, such as chlorine or bromine, on the phenyl ring of pyrazole derivatives has been shown to increase their antimicrobial activity.[23] In one study, a series of pyrazole derivatives were synthesized, and it was found that compounds with a chloro substituent were the most active.[23] Another study reported that a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative displayed high antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values lower than standard drugs.[22]
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of different pyrazole derivatives, presented as the zone of inhibition.
| Compound/Isomer | Microorganism | Zone of Inhibition (mm) | Reference |
| Pyrazole derivative 3 | Escherichia coli | MIC: 0.25 µg/mL | [24] |
| Pyrazole derivative 4 | Streptococcus epidermidis | MIC: 0.25 µg/mL | [24] |
| Pyrazole derivative 2 | Aspergillus niger | MIC: 1 µg/mL | [24] |
| Chloro-substituted pyrazole | Staphylococcus aureus | Potent activity | [23] |
| Chloro-substituted pyrazole | Candida albicans | Potent activity | [23] |
Experimental Protocol: Zone of Inhibition Assay (Kirby-Bauer Test)
The zone of inhibition test is a qualitative method used to assess the antimicrobial activity of a substance.[25][26]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab.[27]
-
Disc Application: Aseptically place paper discs impregnated with known concentrations of the pyrazole isomers onto the surface of the agar plate. A disc with the solvent used to dissolve the compounds should be used as a negative control, and a disc with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[25]
-
Zone Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters.[28] A larger zone of inhibition indicates greater antimicrobial activity.[27][29]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]
} caption: "Zone of Inhibition Assay Workflow."
Comparative Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory properties, with Celecoxib being a prime example.[30][31] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5]
Mechanism of Action: Selective COX-2 Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][32] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[31][32] The selective inhibition of COX-2 by certain pyrazole derivatives, like Celecoxib, reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[6][32] The sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[5][6]
Structure-Activity Relationship Insights
The anti-inflammatory activity of pyrazole derivatives is closely linked to their ability to selectively inhibit COX-2. The substitution pattern on the pyrazole ring plays a crucial role in this selectivity. For instance, diaryl-substituted pyrazoles, such as Celecoxib, have been extensively studied and optimized for potent and selective COX-2 inhibition.[4][30] Some studies have shown that pyrazole derivatives with a sulfonamide moiety exhibit excellent COX-2 inhibitory activity.[30] In one study, a series of pyrazole derivatives were synthesized, and compounds 125a and 125b displayed outstanding COX-2 selectivity indices of 8.22 and 9.31, respectively, compared to celecoxib (SI = 8.17).[33]
Comparative COX-2 Inhibition Data
The following table presents the COX-2 inhibitory activity of various pyrazole derivatives.
| Compound/Isomer | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 | [30] |
| 3,5-diarylpyrazole | 0.01 | - | - | [30] |
| Pyrazole-thiazole hybrid | 0.03 | - | - | [30] |
| Pyrazolo-pyrimidine | 0.015 | - | - | [30] |
| Pyrazole derivative 125a | - | - | 8.22 | [33] |
| Pyrazole derivative 125b | - | - | 9.31 | [33] |
| Pyrazole derivative 144-146 | 0.034-0.052 | - | - | [33] |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the cofactor hematin, and the COX-2 enzyme solution.[34]
-
Enzyme and Inhibitor Incubation: In a reaction tube, mix the reaction buffer, hematin, and COX-2 enzyme. Add the pyrazole isomer (test inhibitor) or a known COX-2 inhibitor like Celecoxib (positive control) and pre-incubate at 37°C for 10 minutes.[34][35]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[35]
-
Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.[35]
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[34]
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that produced in its absence. The IC₅₀ value is then determined.
dot graphDiagram { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#FBBC05"]
} caption: "Mechanism of COX-2 Inhibition by Pyrazole Isomers."
Conclusion
The isomeric forms of pyrazole derivatives exhibit a remarkable diversity of biological activities, underscoring the importance of structure-activity relationships in drug design. By strategically modifying the substituents on the pyrazole ring, medicinal chemists can fine-tune the pharmacological properties of these compounds to develop potent and selective agents for the treatment of cancer, microbial infections, and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the robust evaluation of new pyrazole-based therapeutic candidates.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
- Celecoxib - Wikipedia. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Synthesis and Biological Evaluation of Some Pyrazole Deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]
- Zone of Inhibition | Nelson Labs. [Link]
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]
- What is the mechanism of Celecoxib?
- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Zone of Inhibition Test - Kirby Bauer Test - Microbe Investig
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
- Zone of Inhibition Test for Antimicrobial Activity - Microchem Labor
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. [Link]
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]
- Full article: Anticancer Activity of Pyrazole via Different Biological Mechanisms. [Link]
- Zone of Inhibition explained - - Singer Instruments. [Link]
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. [Link]
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). [Link]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Antimicrobial Susceptibility Testing - St
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. [Link]
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. [Link]
- Pyrazole and Its Biological Activity - Semantic Scholar. [Link]
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. microchemlab.com [microchemlab.com]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. singerinstruments.com [singerinstruments.com]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 33. mdpi.com [mdpi.com]
- 34. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
Introduction
Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Their prevalence in blockbuster drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor sotorasib, drives a continuous demand for efficient and sustainable synthetic methodologies.
Traditionally, the synthesis of pyrazoles relies on classical condensation reactions, most notably the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. These methods, while foundational, are often plagued by long reaction times, high energy consumption, and modest yields. In response to these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering a paradigm shift in how chemists can approach the construction of these vital heterocyclic scaffolds.
This guide provides an in-depth, data-driven comparison of conventional and microwave-assisted pyrazole synthesis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to illustrate the practical differences for researchers, scientists, and drug development professionals.
The Classical Approach: Conventional Synthesis by Conductive Heating
Conventional synthesis typically involves heating the reactants in a suitable solvent under reflux for extended periods. The energy transfer in this method is slow and inefficient, relying on the conduction of heat from an external source, through the vessel walls, and into the bulk of the reaction mixture.
Mechanism and Rationale
The most common pathway is the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through a series of steps: initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and a final dehydration step yield the aromatic pyrazole ring.
The requirement for prolonged heating is to provide sufficient activation energy for the dehydration and cyclization steps to proceed to completion. The choice of solvent (often ethanol or acetic acid) is critical, as it must not only dissolve the reactants but also have a boiling point that provides an appropriate reaction temperature.
Limitations of the Conventional Method:
-
Long Reaction Times: Often requiring several hours to overnight refluxing.
-
High Energy Consumption: Sustained heating of large solvent volumes is energetically inefficient.
-
Lower Yields: Extended reaction times can lead to the formation of side products and degradation of the desired compound.
-
Solvent Waste: Typically requires significant volumes of organic solvents, posing environmental concerns.
The Modern Alternative: Microwave-Assisted Pyrazole Synthesis
Microwave-assisted synthesis utilizes the ability of microwave irradiation to rapidly heat a reaction mixture. Unlike conventional heating, which warms the vessel, microwaves directly interact with polar molecules (such as the reactants and any polar solvent) within the mixture. This interaction causes rapid molecular rotation and ionic conduction, generating heat volumetrically and homogeneously throughout the sample.
The Microwave Advantage
This direct and instantaneous heating mechanism leads to a dramatic acceleration of reaction rates. Reactions that take hours conventionally can often be completed in a matter of minutes. This "microwave effect" is primarily attributed to the high and uniform temperatures that can be reached quickly, often well above the normal boiling point of the solvent in a sealed, pressurized vessel.
Key Advantages of Microwave-Assisted Synthesis:
-
Drastic Time Reduction: Reaction times are frequently reduced from hours to mere minutes.[1][2][3]
-
Improved Yields: Rapid heating minimizes the formation of byproducts, often leading to significantly higher and cleaner product yields.[1][2][3][4][5]
-
Energy Efficiency: Heating only the reaction mixture, rather than the entire apparatus, results in substantial energy savings.
-
Greener Chemistry: The speed and efficiency of MAOS often allow for the use of smaller quantities of solvents, or even solvent-free conditions, aligning with the principles of green chemistry.[6][7][8]
Head-to-Head Comparison: Performance Data
The most effective way to appreciate the difference between these two methodologies is to examine the experimental data directly. The following table summarizes the results from studies where the same pyrazole derivatives were synthesized using both conventional and microwave-assisted techniques.
| Product Type | Method | Reaction Time | Temperature | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Conventional | 2 hours | 75°C | 72-90% | [2][3] |
| Microwave | 5 minutes | 60°C | 91-98% | [2][3] | |
| Substituted Pyrazoles | Conventional | 8-10 hours | Reflux | ~75% | [5] |
| Microwave | 17-20 minutes | 120°C | 86-92% | [5] | |
| Pyrazolo[3,4-d]pyridazines | Conventional | 60 minutes | Reflux | 75% | [5] |
| Microwave | 3 minutes | 120°C | 87-90% | [5] | |
| Pyrazolone Derivatives | Conventional | 2-15 hours | Reflux | Lower | [1] |
| Microwave | 2-8 minutes | N/A | Higher | [1] |
Analysis of Data: The data unequivocally demonstrates the superiority of microwave irradiation for the synthesis of pyrazoles. In every case, the reaction time is reduced by orders of magnitude—from hours to minutes. Concurrently, the product yields are consistently and significantly higher with the microwave-assisted method. This enhancement is attributed to the rapid, uniform heating that promotes the desired reaction pathway while minimizing the thermal decomposition and side-product formation that can occur during prolonged conventional heating.
Visualization of Key Concepts
To better illustrate the fundamental differences between the two approaches, the following diagrams have been generated.
General Mechanism of Pyrazole Synthesis
Caption: The general reaction mechanism for Knorr pyrazole synthesis.
Comparison of Heating Methods
Caption: Energy transfer in conventional vs. microwave heating.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of phenyl-1H-pyrazoles, providing a practical example of the differences in workflow.[2][9]
Protocol 1: Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
Rationale: This protocol uses a standard reflux setup to maintain a constant temperature (the boiling point of the solvent) over a long period, ensuring the reaction has sufficient time and energy to proceed to completion. The acid catalyst is crucial for promoting the condensation and dehydration steps.
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
In a round-bottom flask, dissolve the appropriate aryl hydrazine (10 mmol) and β-ketoester (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the solution.
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 75°C) and maintain for 2 hours.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the resulting residue into ice-cold water.
-
Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
Rationale: This protocol leverages a dedicated microwave reactor to achieve a precise temperature far more rapidly than conventional heating. The sealed vessel allows the reaction to be performed above the solvent's atmospheric boiling point, further accelerating the rate. The entire heating cycle is reduced to minutes.
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalyst)
-
10 mL microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave-safe vessel, combine the aryl hydrazine (1 mmol) and β-ketoester (1 mmol) in ethanol (3 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Seal the vessel securely with a cap.
-
Place the vessel inside the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate the mixture at a constant temperature of 60°C for 5 minutes with an initial power of 50 W. Stirring should be active throughout.
-
After the irradiation is complete, the instrument will automatically cool the vessel to a safe handling temperature using compressed air.
-
Once cooled, open the vessel in a fume hood.
-
Transfer the reaction mixture to a small beaker and evaporate the solvent under a stream of nitrogen or by gentle heating.
-
Purify the product as described in the conventional method (precipitation in water and recrystallization).
Comparative Workflow Diagram
Caption: A comparative workflow of conventional versus microwave pyrazole synthesis.
Conclusion and Recommendations
The evidence strongly supports the adoption of microwave-assisted methods for the synthesis of pyrazole derivatives. The advantages in terms of drastically reduced reaction times (hours to minutes) and consistently higher product yields are compelling for any research or development setting.[2][9][10] While conventional methods are well-established and do not require specialized equipment, the significant time savings, improved efficiency, and alignment with green chemistry principles make microwave synthesis the superior choice for modern chemical discovery and process development. For laboratories focused on high-throughput screening, library synthesis, and rapid lead optimization, a dedicated microwave reactor is an invaluable asset.
References
- McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1760. [Link]
- Buriol, L., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]
- McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
- Buriol, L., et al. (2025). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]
- Mojtahedi, M. M., et al. (2025). Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions.
- Suwito, H., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
- Li, J-T., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- Mady, M. F., et al. (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents.
- Sahu, N., et al. (2017). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Indo American Journal of Pharmaceutical Sciences. [Link]
- da Silva, A. C. A., et al. (2021).
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Key Indazole Intermediates in Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic campaign. This guide provides an in-depth validation and comparison of a pivotal intermediate in the synthesis of multi-target tyrosine kinase inhibitors, using the synthesis of Axitinib, a potent VEGFR inhibitor, as a case study. While various heterocyclic cores are employed in medicinal chemistry, this guide will focus on the indazole scaffold, a close structural analog to the pyrazole core, due to the wealth of public-domain data enabling a robust, evidence-based comparison.
We will dissect a key transformation in the Axitinib synthesis: the preparation of the central indazole core, and compare different synthetic strategies. This analysis will provide a framework for validating and selecting research intermediates based on experimental data and strategic considerations.
The Central Role of the Indazole Core in Axitinib
Axitinib is a cornerstone in the treatment of advanced renal cell carcinoma, functioning by inhibiting vascular endothelial growth factor receptors (VEGFRs).[1][2] Its molecular architecture features a substituted indazole ring system. The synthesis of this core, therefore, represents a critical phase in the overall manufacturing process. A common and crucial intermediate in several patented synthetic routes is a 3-iodo-1H-indazole derivative.[3][4] The iodine atom at the C-3 position is strategically placed for subsequent palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce the vinylpyridine side chain.
This guide will focus on the validation of the synthesis of the key intermediate, 3-iodo-6-nitro-1H-indazole , and its subsequent conversion, providing a comparative analysis of different methodologies.
Comparative Analysis of Synthetic Routes to 3-Iodo-6-Nitro-1H-Indazole
The synthesis of the 3-iodo-6-nitro-1H-indazole intermediate is a multi-step process that begins with commercially available 6-nitroindazole. A key step is the iodination of the indazole ring at the C-3 position. Below, we compare two common approaches for this transformation.
Method A: Direct Iodination of N-Protected 6-Nitroindazole
This widely-used method involves the protection of the indazole nitrogen, followed by direct iodination. The protection step is crucial to prevent N-iodination and to improve solubility and handling. A common protecting group is the tetrahydropyranyl (THP) group.
Method B: Iodination of Unprotected 6-Nitroindazole
A more direct approach involves the iodination of 6-nitroindazole without a protecting group. This method offers the advantage of fewer synthetic steps but may present challenges in controlling regioselectivity and handling of the starting material.
Quantitative Performance Comparison
| Parameter | Method A: N-Protected Iodination | Method B: Direct Iodination |
| Starting Material | 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 6-Nitroindazole |
| Key Reagents | Iodine, Sodium Hydroxide, DMF | Iodine, Potassium Hydroxide, DMF |
| Reported Yield | ~97.5%[5] | ~71.2% (for a similar 6-bromo-indazole)[2] |
| Reaction Time | ~12 hours[5] | ~3 hours[2] |
| Key Advantages | High yield, excellent regioselectivity, cleaner reaction profile. | Fewer synthetic steps, potentially lower cost of goods. |
| Key Disadvantages | Requires an additional protection and deprotection step. | Lower reported yield, potential for side reactions. |
Experimental Protocols
Method A: Synthesis of 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
This protocol is adapted from a patented industrial process.[5]
Step 1: Protection of 6-Nitroindazole
-
To a solution of 6-nitroindazole in a suitable solvent (e.g., acetonitrile), add 3,4-dihydro-2H-pyran and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the product by crystallization or column chromatography to yield 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Step 2: Iodination
-
In a reaction vessel, dissolve 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) and sodium hydroxide (2.0 eq) in DMF.
-
Cool the mixture in an ice bath (below 10 °C).
-
Slowly add a solution of iodine (1.8 eq) in DMF dropwise over 2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 25 °C for 12 hours.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and potassium carbonate.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Method B: Synthesis of 6-bromo-3-iodo-1H-indazole (as an analogue for direct iodination)
This protocol is based on the synthesis of a similar halogenated indazole.[2]
-
To a solution of 6-bromo-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).
-
Add a solution of iodine (1.5 equiv.) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate, resulting in the precipitation of a white solid.
-
Filter the solid and dry to yield 6-bromo-3-iodo-1H-indazole.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the preparation of the key indazole intermediate and its subsequent use in the synthesis of Axitinib.
Caption: Comparative workflow for the synthesis of halogenated indazole intermediates.
Caption: Key transformations in the synthesis of Axitinib from the 3-iodo-indazole intermediate.
Causality Behind Experimental Choices and Trustworthiness of Protocols
Method A is favored in industrial settings for several reasons. The protection of the indazole nitrogen with a THP group serves multiple purposes. It prevents unwanted side reactions at the nitrogen atom during iodination and subsequent steps. Furthermore, the protected intermediate often exhibits improved solubility in organic solvents, facilitating purification and handling. The high reported yield of ~97.5% for the iodination step underscores the efficiency and control afforded by this approach.[5] The self-validating nature of this protocol lies in the high purity of the intermediate obtained, which minimizes the formation of impurities that could be difficult to remove in later stages.
Method B , while appearing more atom-economical by avoiding protection/deprotection steps, presents significant challenges. The direct iodination of an unprotected indazole can lead to a mixture of N- and C-iodinated products, reducing the yield of the desired C-3 isomer. The lower reported yield for the analogous bromination (~71.2%) suggests that this route is less efficient.[2] While potentially faster, the lower yield and increased complexity of purification make it a less reliable choice for large-scale synthesis where consistency and purity are paramount.
Conclusion and Future Outlook
This comparative guide illustrates the rigorous process of validating a research intermediate, using the synthesis of a key component of the kinase inhibitor Axitinib as a practical example. The analysis of different synthetic routes to 3-iodo-6-nitro-1H-indazole reveals that while a shorter synthetic route (Method B) may seem appealing, a longer, multi-step process involving a protecting group (Method A) often provides superior yield, purity, and scalability.
For researchers and drug development professionals, this case study emphasizes the importance of considering not just the number of steps, but also the overall efficiency, robustness, and quality of the intermediates produced. The choice of a synthetic route should be guided by a thorough evaluation of experimental data and a clear understanding of the downstream implications of intermediate purity. As the demand for complex small-molecule drugs continues to grow, the development of efficient and reliable synthetic methodologies for key heterocyclic intermediates will remain a critical area of research and development.
References
- Pfizer Inc. (2017). Processes for the preparation of axitinib. U.S. Patent No. 9,580,406 B2. Washington, DC: U.S.
- CNIPA. (2014). Method for preparing intermediate of axitinib and application of the intermediate in preparation of axitinib.
- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Kashef, H. S. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
- CNIPA. (2013). The preparation method of Axitinib.
- Patsnap. (2025). The patent landscape of Axitinib.
- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Kashef, H. S. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Kashef, H. S. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
- El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20845-20863. [Link]
- WIPO. (2016). An improved process for preparation of axitinib. World Intellectual Property Organization.
- Li, Y., et al. (2018).
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15843-15854. [Link]
- Journal of Applied Pharmaceutical Science. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 13(10), 057-073. [Link]
- WIPO. (2006). Methods for preparing indazole compounds. World Intellectual Property Organization.
- ResearchGate. (2021). Synthetic routes towards intermediates en route to axitinib and vortioxetine. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Application of Axitinib: A Chemical Perspective. [Link]
- Patsnap. (2021).
- WIPO. (2016). An improved process for preparation of axitinib. World Intellectual Property Organization.
- CNIPA. (2014). A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
- MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry, 6(5), 63. [Link]
- Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]
Sources
- 1. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
The Pyrazole Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition
An In-Depth Efficacy Comparison for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] Its remarkable versatility in forming key interactions with biological targets has led to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates.[3][4] This guide offers an in-depth, objective comparison of the efficacy of prominent pyrazole-based inhibitors, with a focus on key oncology and inflammation-related targets such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), BRAF kinase, and cyclooxygenase-2 (COX-2). Supported by experimental data, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the landscape of pyrazole-based therapeutics.
The Significance of the Pyrazole Moiety
The pyrazole ring's utility in drug design stems from its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions. Furthermore, the two nitrogen atoms provide vectors for substitution, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve high potency and selectivity for the intended target.[5][6] This adaptability has made the pyrazole scaffold a recurring motif in the structure of many successful kinase inhibitors.[7]
Comparative Efficacy of Pyrazole-Based Inhibitors
The following sections provide a comparative analysis of the efficacy of pyrazole-based inhibitors against several major classes of therapeutic targets. The data presented is collated from a range of preclinical studies and is intended to provide a clear, evidence-based overview.
Janus Kinase (JAK) Inhibitors
Dysregulation of the JAK/STAT signaling pathway is a critical factor in the pathogenesis of various myeloproliferative neoplasms and inflammatory diseases.[8] Pyrazole-based inhibitors have emerged as a dominant class of therapeutics targeting this pathway.
Quantitative Efficacy of Pyrazole-Based JAK Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-Based Assay (IC50) | Reference |
| Ruxolitinib | JAK1, JAK2 | 3.4 (JAK1), 2.2 (JAK2) | - | [8] |
| Baricitinib | JAK1, JAK2 | - | - | [1] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3) | Potent antiproliferative activity against various cell lines | [8] |
| Compound 11b | JAKs | Potent JAKs inhibitor | Selective cytotoxicity against HEL (0.35 µM) and K562 (0.37 µM) cell lines | [8] |
| Golidocitinib (AZD4205) | JAK1 | Highly potent and selective | Effective in T-cell lymphoma cells | [7] |
Ruxolitinib, a pyrazole-containing compound, was the first JAK inhibitor to receive FDA approval for the treatment of myelofibrosis.[8][9] As demonstrated in the table, novel synthesized 4-amino-(1H)-pyrazole derivatives, such as compounds 3f and 11b, have shown even more potent antiproliferative activities in certain cell lines compared to Ruxolitinib.[8] The development of next-generation JAK inhibitors has focused on achieving greater selectivity for specific JAK isoforms to improve safety profiles. For instance, Golidocitinib is a highly selective JAK1 inhibitor, which may reduce the hematological side effects associated with JAK2 inhibition.[7]
Signaling Pathway: JAK/STAT
Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor potency.
BRAF Inhibitors
Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in several cancers, most notably melanoma. [10]Pyrazole-based compounds have been developed as potent inhibitors of mutant BRAF.
Quantitative Efficacy of Pyrazole-Based BRAF Inhibitors
| Compound | Target | IC50 (µM) | Cell-Based Assay (GI50) | Reference |
| Compound 1j | BRAF | Nanomolar activity | Nanomolar activity | [11] |
| Compound 23b | BRAFV600E, CRAF | 0.19 (BRAFV600E) | - | [12] |
| Encorafenib | BRAF | Potent inhibitor | - | [13] |
Researchers have successfully designed tricyclic pyrazole BRAF inhibitors with nanomolar activity in both biochemical and cellular assays. [11]A significant challenge in BRAF inhibitor therapy is the development of resistance, often through paradoxical activation of the MAPK pathway. [14]To address this, novel 3-carbonyl-5-phenyl-1H-pyrazole derivatives have been developed that selectively inhibit both BRAFV600E and CRAF, which may help to overcome this resistance mechanism. [14][15]Compound 23b, for instance, demonstrates high potency for both BRAFV600E and CRAF. [12] Signaling Pathway: MAPK/ERK
Caption: The MAPK/ERK signaling pathway, a key target for pyrazole-based BRAF inhibitors.
Cyclooxygenase-2 (COX-2) Inhibitors
Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain, with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. [16]Pyrazole-containing drugs, such as Celecoxib, are prominent examples of selective COX-2 inhibitors. [17]
Quantitative Efficacy of Pyrazole-Based COX-2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | - | Selective for COX-2 | [17] |
| Compound 11 | COX-2 | 16.2 | Promising selectivity | [16] |
| Compound 16 | COX-2 | 20.1 | Promising selectivity | [16] |
| Compound 11 (Anticancer) | COX-2 | 43 | - | [18] |
| Compound 12 (Anticancer) | COX-2 | 49 | - | [18] |
| Compound 15 (Anticancer) | COX-2 | 45 | - | [18] |
Novel series of pyrazoles and pyrazolo[1,2-a]pyridazines have been synthesized and shown to possess potent and selective COX-2 inhibitory activity. [16]Compounds 11 and 16 from one such study displayed IC50 values of 16.2 and 20.1 nM, respectively. [16]Interestingly, some novel pyrazole-based COX-2 inhibitors have also demonstrated significant anticancer activity, suggesting a dual therapeutic potential. [18]
Methodologies for Key Experiments
In Vitro Kinase Inhibition Assay (General Protocol)
-
Compound Preparation : Serially dilute the pyrazole-based inhibitor in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Mixture Preparation : In a microplate, combine the recombinant kinase, a specific peptide substrate, and ATP in a suitable buffer.
-
Initiation of Reaction : Add the diluted inhibitor to the reaction mixture and incubate at a controlled temperature (e.g., 30°C or 37°C) for a defined period.
-
Termination and Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the remaining ATP.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the pyrazole-based inhibitor and a vehicle control. Incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of inhibitors with even greater selectivity and novel mechanisms of action to overcome drug resistance. The exploration of pyrazole derivatives as dual or multi-target inhibitors also represents a promising avenue for addressing complex diseases. The wealth of structure-activity relationship (SAR) data available for pyrazole-based compounds will undoubtedly fuel the rational design of the next generation of potent and safe medicines.
References
- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- RSC Publishing. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- National Center for Biotechnology Information. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
- ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- PubMed. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer.
- MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- ResearchGate. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds.
- Ingenta Connect. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
- Eureka Select. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
- PubMed. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations.
- MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
- PubMed. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation.
- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- National Center for Biotechnology Information. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
- PubMed. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds.
- ResearchGate. 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors.
- ResearchGate. Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib.
- Taylor & Francis Online. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor.
- PubMed. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition.
- National Center for Biotechnology Information. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor.
- MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
- Digital Commons @ Winthrop University. Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors.
- SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors [digitalcommons.winthrop.edu]
- 11. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking Modern Routes Against the Knorr Synthesis
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, found in blockbuster drugs such as the anti-inflammatory agent Celecoxib.[1] For over a century, the synthesis of this critical scaffold has been dominated by established methods, most notably the Knorr pyrazole synthesis. However, the demands of modern research—particularly in drug development—for higher efficiency, greater molecular diversity, improved regioselectivity, and greener processes have spurred the development of a host of innovative synthetic strategies.[2][3] This guide provides an in-depth, objective comparison of these novel routes, including microwave-assisted synthesis, continuous-flow chemistry, and multicomponent reactions, against the traditional Knorr condensation. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a clear, data-driven benchmark of their respective performances to guide researchers in selecting the optimal pathway for their specific synthetic challenges.
Introduction: The Enduring Relevance and Synthetic Evolution of Pyrazoles
First synthesized by Knorr in 1883, the pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms.[4] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have cemented its importance in pharmacology.[1] The classical approach to its synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a workhorse in many laboratories due to its simplicity and the ready availability of starting materials.[1][5][6]
However, this established method is not without its limitations. A significant and persistent challenge, particularly with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity, often leading to a mixture of isomeric products that require difficult separation.[1][5] Furthermore, conventional heating methods can necessitate long reaction times and the use of volatile organic solvents, raising concerns about energy consumption and environmental impact.[3][7] These drawbacks have created a clear need for new methodologies that offer superior control, efficiency, and sustainability. This guide will explore the most promising of these modern advancements, providing the necessary context and data for informed synthetic planning.
The Gold Standard: Understanding the Knorr Pyrazole Synthesis
The Knorr synthesis is the quintessential method for pyrazole formation. Its enduring use is a testament to its reliability and straightforward execution.
Mechanism and Rationale
The reaction proceeds via the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine.[8] The mechanism, typically facilitated by acid catalysis, involves an initial nucleophilic attack by one nitrogen of the hydrazine on a carbonyl carbon to form a hydrazone intermediate.[9][10] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the final aromatic pyrazole ring. The use of an acid catalyst is crucial as it protonates a carbonyl oxygen, activating the carbonyl carbon for the nucleophilic attack by the weakly basic hydrazine.[9]
Caption: Workflow of the classic Knorr pyrazole synthesis.
Experimental Protocol: Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from a demonstrated laboratory procedure for the reaction between a β-ketoester and hydrazine.[11]
-
Reagents:
-
Ethyl benzoylacetate (1.0 eq, ~3 mmol)
-
Hydrazine monohydrate (2.0 eq, ~6 mmol)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
To a round-bottom flask, add ethyl benzoylacetate and 1-propanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Add hydrazine monohydrate to the mixture. Note: Hydrazines are toxic and should be handled with appropriate personal protective equipment in a fume hood.[11]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Add water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The resulting product, a pyrazolone, exists in tautomeric equilibrium with its more stable aromatic pyrazole form.[11] Characterize the product by TLC, melting point, and NMR spectroscopy.
-
Modern Synthetic Alternatives: Addressing Speed, Selectivity, and Sustainability
Innovations in chemical synthesis have given rise to powerful new methods that overcome the primary limitations of the Knorr reaction. These modern routes offer significant advantages in terms of reaction speed, control over regiochemistry, and alignment with the principles of green chemistry.
A. Microwave-Assisted Synthesis: Accelerating the Reaction Rate
Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly increase the temperature of a reaction mixture.[12] This often leads to dramatic reductions in reaction times—from hours to mere minutes—and can result in higher product yields and cleaner reaction profiles.[13][14]
-
Causality and Advantage: The primary advantage stems from the efficient energy transfer directly to the polar molecules in the reaction medium, bypassing the slower process of conventional thermal heating. This rapid heating can overcome activation energy barriers more effectively, accelerating the rate-limiting steps of the pyrazole-forming cyclization and dehydration.[12] For pyrazole synthesis, this means a typical condensation can be completed in 5-20 minutes with excellent yields.[14][15]
Caption: General workflow for microwave-assisted synthesis.
B. Continuous-Flow Chemistry: Enhancing Safety and Scalability
Flow chemistry involves performing reactions in a continuous stream through a reactor rather than in a traditional batch flask. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved reproducibility and safety.[16][17]
-
Causality and Advantage: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways, which is particularly important when handling energetic reagents like hydrazines.[18] This platform is ideal for multi-step syntheses where intermediates can be generated and immediately used in a subsequent step without isolation, significantly improving process efficiency.[18][19]
C. Green and Multicomponent Approaches: Maximizing Atom Economy
In line with the principles of green chemistry, recent efforts have focused on developing syntheses in environmentally benign solvents like water or under solvent-free conditions.[2][3][20][21] Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the final product, are particularly powerful in this regard.[6]
-
Causality and Advantage: MCRs are inherently atom-economical as they incorporate the majority of atoms from the starting materials into the final product, minimizing waste. By combining multiple synthetic steps into a single operation, they reduce the need for intermediate purification, saving time, solvents, and energy.[6] For example, a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl, and a hydrazine can efficiently generate highly substituted pyrazoles with high yields.[22]
Caption: Logic of a one-pot multicomponent pyrazole synthesis.
Head-to-Head Benchmarking: A Comparative Analysis
The choice of a synthetic route is a multi-faceted decision that depends on the specific goals of the project, including desired substitution patterns, required scale, and available equipment. The following table summarizes the key performance indicators for the discussed methods to facilitate an objective comparison.
| Method | Key Reactants | Typical Yield (%) | Reaction Time | Temp. (°C) | Atom Economy | Regioselectivity | Key Advantages | Key Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | 70–95%[5] | 1–12 hours | RT to Reflux | Moderate | Poor to Moderate | Simple, readily available starting materials.[23] | Lack of regioselectivity with unsymmetrical substrates.[5][23] |
| Microwave-Assisted | 1,3-Dicarbonyl, Hydrazine | 80–96%[14] | 5–20 minutes | 70–120 | Moderate | Poor to Moderate | Drastic reduction in reaction time, often higher yields.[13] | Requires specialized microwave reactor equipment. |
| Continuous-Flow | Varies (e.g., Alkynes, Hydrazine) | 75–95% | 2–30 minutes (residence) | 25–170 | High | Good to Excellent | Enhanced safety, scalability, precise control.[16][18] | Higher initial equipment cost and setup complexity. |
| Multicomponent (MCR) | Aldehyde, 1,3-Dicarbonyl, Hydrazine | 85–95%[6] | 2–8 hours | RT to Reflux | High | Good | High atom economy, operational simplicity, molecular diversity.[6] | Optimization can be complex; finding compatible components. |
| 1,3-Dipolar Cycloaddition | Alkyne, Diazo Compound | 70–89%[1] | 1–24 hours | RT | High | Excellent | High regioselectivity, mild reaction conditions.[1][23] | May require handling of potentially unstable diazo compounds.[12] |
Conclusion and Future Outlook
While the Knorr pyrazole synthesis remains a valuable and accessible tool in the synthetic chemist's arsenal, its limitations in regioselectivity and efficiency have been effectively addressed by a new generation of synthetic technologies.
-
For rapid synthesis and high yields in a discovery setting, microwave-assisted methods are often the superior choice.[13]
-
For large-scale production and enhanced safety , continuous-flow chemistry offers unparalleled advantages.[17]
-
For achieving molecular complexity with high atom economy and green credentials , multicomponent reactions are exceptionally powerful.[3][6]
-
When absolute control of regiochemistry is the primary concern, methods like 1,3-dipolar cycloaddition are indispensable.[23]
The future of pyrazole synthesis will likely involve the continued integration of these modern technologies, with a growing emphasis on photocatalysis, biocatalysis, and the use of machine learning to optimize reaction conditions and discover novel synthetic routes.[2][24] By understanding the distinct advantages and trade-offs of both established and novel methods, researchers can more effectively and efficiently construct the pyrazole-containing molecules that are vital for advancing science and medicine.
References
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Archiv der Pharmazie.
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Molecules.
- Green synthesis of pyrazole systems under solvent-free conditions. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Polycyclic Aromatic Compounds.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). Molecules.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). ResearchGate.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark.
- Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (2019). RSC Publishing.
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). ResearchGate.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). PubMed.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2017). PubMed.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). PubMed.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2018). MDPI.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2011). ResearchGate.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. galchimia.com [galchimia.com]
- 19. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Pyrazole synthesis [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Byproduct Analysis in Pyrazole Synthesis
Introduction: The Pursuit of Purity in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.[1] Given their therapeutic importance, the efficient and clean synthesis of pyrazole derivatives is a paramount concern for researchers in drug development. The challenge, however, lies not just in forming the desired pyrazole ring but in controlling the inevitable formation of byproducts that can complicate purification, reduce yields, and introduce confounding variables in biological assays.
This guide provides an in-depth, comparative analysis of the common byproducts encountered in three principal pyrazole synthesis pathways. Moving beyond a simple recitation of protocols, we will delve into the mechanistic origins of these impurities, offering field-proven insights and experimental data to help scientists anticipate, identify, and mitigate their formation. Our focus is on empowering researchers to make informed decisions when selecting a synthetic route, optimizing reaction conditions to favor the desired product and streamline the path from synthesis to application.
Part 1: The Knorr Pyrazole Synthesis: A Battle of Regioselectivity
First described in 1883, the Knorr pyrazole synthesis is arguably the most classic and widely utilized method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] While robust and versatile, its primary drawback arises when using unsymmetrical starting materials, leading to the formation of regioisomeric byproducts.
Mechanistic Insight into Byproduct Formation
The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl carbons, followed by intramolecular cyclization and dehydration.[4] When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a substituted hydrazine (e.g., phenylhydrazine), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This non-selective attack creates two different hydrazone intermediates, which then cyclize to yield a mixture of two regioisomeric pyrazoles.[5][6]
The ratio of these isomers is highly dependent on the steric and electronic differences between the R¹ and R³ substituents and is notoriously difficult to control, often requiring chromatographic separation.
Beyond regioisomers, other byproducts can emerge:
-
Di-addition Products: Under certain conditions, a second molecule of hydrazine can react with the intermediate, leading to complex di-addition byproducts.[6]
-
Pyrazolones: When a β-ketoester is used as the 1,3-dicarbonyl component, the reaction yields a pyrazolone, which exists in tautomeric equilibrium with its hydroxypyrazole form.[4] While often the desired product, it's a critical structural variation to anticipate.
-
Unreacted Intermediates: Incomplete reactions can leave behind stable hydrazone or hydroxylpyrazolidine intermediates.[6]
Logical Diagram: Regioisomer Formation in Knorr Synthesis
Caption: Knorr synthesis with unsymmetrical precursors leads to two distinct intermediates and resulting regioisomeric products.
Part 2: Synthesis from α,β-Unsaturated Carbonyls: The Persistent Pyrazoline
A common alternative to the Knorr synthesis involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones being a prominent example) with hydrazines. This method provides a different substitution pattern but introduces its own characteristic byproduct: the pyrazoline intermediate.
Mechanistic Insight into Byproduct Formation
This synthesis is fundamentally a two-step process:
-
Cyclocondensation: The hydrazine reacts with the α,β-unsaturated carbonyl system, typically via a Michael addition followed by intramolecular cyclization, to form a non-aromatic pyrazoline ring.[7][8]
-
Oxidation: The pyrazoline intermediate must then be oxidized to introduce the second double bond and form the stable, aromatic pyrazole.[7]
The most significant byproduct is the unoxidized pyrazoline .[5][7] If the oxidation step is incomplete or inefficient, the final product will be contaminated with this partially saturated analog. The choice of oxidizing agent (e.g., iodine, DDQ, or even air) and reaction conditions are critical for driving the reaction to completion.[9] In some cases, N-arylhydrazones have also been observed as byproducts, resulting from condensation without subsequent cyclization.[7]
A notable variation that circumvents this issue is the use of tosylhydrazine. The tosyl group acts as a good leaving group, facilitating direct elimination to the aromatic pyrazole and avoiding the need for a separate oxidation step.[10][11]
Logical Diagram: Pyrazoline Byproduct Pathway
Caption: Incomplete oxidation of the pyrazoline intermediate is a primary source of byproducts in this synthetic pathway.
Part 3: [3+2] Cycloaddition: The Regiochemical Puzzle of Diazo Compounds
The 1,3-dipolar cycloaddition between a diazo compound and an alkyne is a powerful, atom-economical method for pyrazole synthesis.[12][13] However, much like the Knorr synthesis, it faces the significant challenge of regioselectivity when both reaction partners are unsymmetrical.
Mechanistic Insight into Byproduct Formation
In this [3+2] cycloaddition, the three-atom dipole (diazo compound) reacts with the two-atom dipolarophile (alkyne) to form the five-membered pyrazole ring.[1][14] If both the alkyne and the diazo compound are unsymmetrically substituted, the addition can occur in two different orientations, leading to the formation of a mixture of two regioisomeric pyrazoles.[7][15]
Historically, controlling the regioselectivity of these reactions was a major challenge, often requiring harsh conditions and resulting in poor isomer ratios.[15] Modern methods have improved this through the use of specific catalysts (e.g., copper) or by employing alkynes with strong electronic or steric directing groups.[15] Nevertheless, the potential for forming the "wrong" regioisomer remains a primary concern and a source of byproducts that must be carefully monitored.
Other potential side reactions are less common but can include the decomposition of the often-unstable diazo compounds, particularly under thermal conditions.[14]
Logical Diagram: Regioisomer Formation in [3+2] Cycloaddition
Caption: Two possible orientations in the [3+2] cycloaddition of unsymmetrical precursors lead to regioisomeric pyrazole products.
Part 4: Comparative Data and Experimental Protocols
Comparative Summary of Pyrazole Synthesis Byproducts
| Synthesis Pathway | Primary Byproduct(s) | Mechanistic Origin | Key Control Factors | Advantages | Disadvantages |
| Knorr Synthesis | Regioisomers | Non-selective attack on unsymmetrical 1,3-dicarbonyls | Choice of symmetrical starting materials; pH and solvent optimization[6] | High yields, readily available starting materials[5][16] | Poor regioselectivity with unsymmetrical substrates[5][11] |
| From α,β-Unsaturated Carbonyls | Unoxidized Pyrazolines | Incomplete oxidation of the pyrazoline intermediate | Choice and stoichiometry of oxidizing agent; reaction time and temperature | Wide availability of chalcones; access to different substitution patterns[9] | Requires an additional oxidation step which can add complexity and reduce yield[9] |
| [3+2] Cycloaddition | Regioisomers | Two possible orientations of cycloaddition | Use of directing groups on substrates; catalyst selection (e.g., CuSAC)[15] | High atom economy; mild reaction conditions | Regioselectivity can be poor without proper substrate design or catalysis[15] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazol-4-yl)(phenyl)methanone (Representative Protocol)
-
Rationale: This protocol uses a symmetrical 1,3-dicarbonyl (benzoylacetone) to avoid the issue of regioisomers, allowing for a clean synthesis to demonstrate the core reaction.
-
Procedure:
-
To a solution of benzoylacetone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add phenylhydrazine (1.1 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.[4]
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) for 2-4 hours until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Protocol 2: Synthesis of 1,3,5-Triphenyl-1H-pyrazole from a Chalcone [9]
-
Rationale: This two-step protocol demonstrates the formation of a pyrazole from a chalcone, highlighting the critical oxidation step required to avoid the pyrazoline byproduct.
-
Procedure:
-
Pyrazoline Formation: To a solution of chalcone (1,3-diphenyl-2-propen-1-one) (1 mmol) in ethanol (5 mL), add phenylhydrazine (1 mmol) dropwise. Heat the mixture at 80°C under reflux for 4 hours.[9]
-
Oxidation: After cooling the mixture, add a suitable oxidizing agent (e.g., iodine, 1 mmol).
-
Continue to heat the reaction under reflux, monitoring by TLC until the pyrazoline intermediate is fully converted to the aromatic pyrazole.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the pure 1,3,5-triphenyl-1H-pyrazole.
-
Conclusion
The selection of a pyrazole synthesis pathway is a strategic decision that must balance factors of substrate availability, desired substitution pattern, and potential byproduct formation. The Knorr synthesis and [3+2] cycloadditions are powerful but are frequently plagued by issues of regioselectivity, which must be addressed through careful substrate selection or catalytic control. Syntheses from α,β-unsaturated carbonyls offer an alternative regiochemical outcome but introduce the challenge of ensuring complete oxidation to avoid contamination with pyrazoline byproducts. By understanding the mechanistic underpinnings of how and why these byproducts form, researchers can better design their synthetic strategies, optimize reaction conditions, and ultimately accelerate the development of novel, high-purity pyrazole-based molecules.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2006). Green Chemistry (RSC Publishing). [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (2021). PMC - NIH. [Link]
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ciencia.lasalle.edu.co. [Link]
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024).
- synthesis of pyrazoles. (2019). YouTube. [Link]
- Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2022).
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- Knorr Pyrazole Synthesis. (n.d.). Merck Index. [Link]
Sources
- 1. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 13. chim.it [chim.it]
- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the In Vitro and In Vivo Evaluation of Novel Pyrazole Compounds
Introduction: The Enduring Promise of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous FDA-approved drugs, including the COX-2 inhibitor celecoxib and the anti-obesity agent rimonabant.[1] The continued exploration of novel pyrazole derivatives is a vibrant area of research, with compounds demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazole compounds, integrating both in vitro and in vivo methodologies. As a senior application scientist, my objective is to not only present protocols but to instill a deeper understanding of the scientific rationale behind each experimental choice, ensuring a robust and self-validating evaluation process. We will delve into the practical aspects of assay execution, data interpretation, and the logical flow from cell-based assays to whole-animal models, providing researchers with the tools to effectively compare their novel pyrazole entities against existing alternatives.
Part 1: In Vitro Evaluation - From Cytotoxicity to Mechanistic Insights
The initial phase of evaluating any novel compound lies in its in vitro characterization. This step is crucial for determining the compound's intrinsic biological activity, identifying potential therapeutic applications, and elucidating its mechanism of action at a cellular level.
Assessing Anticancer Activity: The MTT Cytotoxicity Assay
A fundamental starting point for anticancer drug discovery is the assessment of a compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds and a standard reference drug (e.g., Doxorubicin) in the appropriate cell culture medium.[9] Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Causality Behind Experimental Choices: The choice of cell lines should be guided by the therapeutic hypothesis. Using a panel of cell lines from different cancer types provides a broader understanding of the compound's spectrum of activity.[11] The incubation time is critical as it allows for the compound to exert its effects on cell proliferation and viability.
Probing the Mechanism of Action: Cell Cycle and Apoptosis Assays
Compounds that exhibit potent cytotoxicity should be further investigated to understand their mechanism of action. This provides crucial insights into how the compound kills cancer cells, which is vital for further development.
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on the cell cycle distribution (G0/G1, S, and G2/M phases). A compound that induces cell cycle arrest at a specific phase suggests interference with the cellular machinery that regulates cell division.[9]
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a desirable mechanism for anticancer drugs. Assays to detect apoptosis include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases like caspase-3 can confirm the induction of apoptosis.[12]
-
Bcl-2 Family Protein Expression: The Bcl-2 family of proteins are critical regulators of apoptosis. Western blotting or ELISA can be used to assess the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A shift in the Bax/Bcl-2 ratio towards pro-apoptotic members is indicative of apoptosis induction.[9][13]
-
Caption: Workflow for in vitro anticancer evaluation of pyrazole compounds.
Evaluating Anti-inflammatory Potential: COX and Lipoxygenase Inhibition Assays
Many pyrazole derivatives, most notably celecoxib, exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.[10] Therefore, evaluating the inhibitory activity of novel pyrazoles against COX-1 and COX-2 is a critical step in assessing their anti-inflammatory potential. Lipoxygenase (LOX) is another important enzyme in the inflammatory cascade, and its inhibition can also contribute to anti-inflammatory effects.[14]
-
In Vitro COX Inhibition Assay: Commercially available kits are widely used to determine the inhibitory activity of compounds against COX-1 and COX-2. These assays typically measure the production of prostaglandins, the products of COX activity.
-
In Vitro Lipoxygenase Inhibition Assay: Similarly, the inhibitory effect on lipoxygenase can be assessed by measuring the formation of its products, such as leukotrienes.
Data Presentation: Comparative In Vitro Anticancer Activity of Novel Pyrazoles
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Reference |
| Novel Pyrazole 1 | MCF-7 (Breast) | 5.21 | Doxorubicin (4.27) | [9] |
| Novel Pyrazole 2 | A549 (Lung) | 6.77 | Axitinib (N/A) | [15] |
| Novel Pyrazole 3 | HCT116 (Colon) | 4.33 | Doxorubicin (N/A) | [9] |
| Novel Pyrazole 4 | HepG2 (Liver) | 6.1 | Doxorubicin (24.7) | [16] |
| Compound 22 | PC3 (Prostate) | 2.82 | Etoposide (N/A) | [9] |
| Compound 33 | Caco2 (Colon) | <23.7 | Doxorubicin (N/A) | [9] |
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System
Promising results from in vitro studies provide the justification for advancing a compound to in vivo evaluation. Animal models are indispensable for assessing the compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.
Anti-inflammatory Activity in Rodent Models
The carrageenan-induced paw edema model is a classic and widely used acute inflammatory model to evaluate the anti-inflammatory activity of novel compounds.[17]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200g) to the laboratory conditions for at least one week.[11]
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8). Administer the novel pyrazole compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group treated with a standard anti-inflammatory drug like celecoxib or indomethacin.[11][17]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[11]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[11]
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group. The ED₅₀ (effective dose that causes 50% inhibition) can be determined.
Causality Behind Experimental Choices: The use of a positive control is essential for validating the assay and providing a benchmark for the potency of the test compounds. Measuring paw volume at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect.
Anticancer Efficacy in Xenograft and Orthotopic Models
To evaluate the anticancer potential in vivo, human tumor xenograft models in immunocompromised mice are the gold standard.[15][18]
-
Subcutaneous Xenograft Model: This is the most common model where human cancer cells are injected subcutaneously into the flank of the mouse.[15] It is relatively easy to establish, and tumor growth can be readily monitored by caliper measurements.[5]
-
Orthotopic Xenograft Model: In this model, cancer cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad, lung cancer cells into the lung).[1][14] This model more accurately recapitulates the tumor microenvironment and metastatic potential of the cancer.[18]
-
Cell Preparation and Implantation: Harvest human cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (typically 1-5 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[19]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]
-
Compound Administration: Administer the novel pyrazole compound and a standard-of-care anticancer drug (e.g., paclitaxel, doxorubicin) via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.[5]
-
Efficacy Endpoints: Measure tumor volume with calipers two to three times a week. Monitor the body weight of the mice as an indicator of toxicity.[19] At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation: Comparative In Vivo Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Drug (Inhibition %) | Reference |
| Novel Pyrazole A | 30 | 75 | Celecoxib (55) | [20] |
| Novel Pyrazole B | 10 | 65 | Indomethacin (70) | [17] |
| Compound 2b | 0.05 mmol/kg | 86.6 (at 5h) | Celecoxib (82.2 at 5h) | [21] |
| Compound 2d | 0.05 mmol/kg | Comparable to Celecoxib | Celecoxib | [21] |
| Compound 2g | 0.05 mmol/kg | Comparable to Celecoxib | Celecoxib | [21] |
Part 3: Signaling Pathways and Future Directions
Understanding the molecular targets of novel pyrazole compounds is paramount for rational drug design and development. Many pyrazoles have been shown to interact with key signaling pathways implicated in cancer and inflammation.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that plays a crucial role in cell proliferation, survival, and migration.[22] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Several pyrazole derivatives have been developed as potent EGFR inhibitors.[2][23]
Caption: Inhibition of the EGFR signaling pathway by a novel pyrazole compound.
Modulating the Bcl-2 Apoptotic Pathway
The Bcl-2 protein is a key anti-apoptotic regulator, and its overexpression is a hallmark of many cancers, contributing to chemoresistance.[24] Pyrazole derivatives that can inhibit Bcl-2 or modulate the expression of Bcl-2 family proteins are promising anticancer agents as they can sensitize cancer cells to apoptosis.[12][13]
Conclusion: A Rigorous Path to Novel Therapeutics
The evaluation of novel pyrazole compounds requires a systematic and multi-faceted approach, progressing from broad phenotypic screening in vitro to more complex and informative in vivo models. By employing the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can generate robust and reproducible data. This rigorous evaluation is essential for identifying promising lead candidates and for making informed decisions in the long and challenging journey of drug discovery and development. The continued exploration of the pyrazole scaffold, guided by sound scientific principles, holds immense potential for the discovery of the next generation of innovative medicines.
References
- Kontogiorgis, C. A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3348. [Link]
- Al-Ostoot, F. H., et al. (2022).
- Abdel-Aziz, A. A.-M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 747501. [Link]
- Kumar, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
- Kumar, A., et al. (2023). Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential. Medicinal Chemistry, 20(8), 799-817. [Link]
- Penning, T. D., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(22), 7203–7210. [Link]
- El-Sayed, M. A.-A., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Medicinal Chemistry. [Link]
- Gouda, M. A., et al. (2021). Synthesis and Biological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7233. [Link]
- S. M. A. El-Gamal, et al. (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study.
- Roche. (n.d.).
- Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents.
- Ali, M. M., et al. (2021). Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives. Bioorganic & medicinal chemistry letters, 43, 128097. [Link]
- El-Damasy, D. A., et al. (2015). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. European journal of pharmaceutical sciences, 76, 127–137. [Link]
- El-Sayed, M. A.-A., et al. (2017). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1150–1160. [Link]
- Tewari, A. K., et al. (2010). Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Chemical & pharmaceutical bulletin, 58(5), 634–638. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- El-Malah, A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12053–12068. [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. [Link]
- ResearchGate. (2025).
- Yilmaz, I., et al. (2024).
- Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 19(9), 834-846. [Link]
- Reddy, T. S., et al. (2020). Synthesis of novel pyrazole benzothiazole hybrids as potential anticancer and antiangiogenic agents. Bioorganic & medicinal chemistry letters, 30(24), 127632. [Link]
- International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
- Al-Suwaidan, I. A., et al. (2016). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Molecules, 21(11), 1464. [Link]
- Wang, Y., et al. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 25(18), 4258. [Link]
- El-Malah, A. A., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & medicinal chemistry, 26(4), 846–854. [Link]
- Mahlaba, J. M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1123. [Link]
- Javed, K., et al. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of enzyme inhibition and medicinal chemistry, 27(2), 226–231. [Link]
Sources
- 1. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anti‐Inflammatory Activity, and COX‐1/2 Inhibition Profile of Some Novel Non‐Acidic Polysubstituted Pyrazoles and Pyrano[2,3‐c]pyrazoles | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orthotopic Injection: Implanting Tissue Specific Cancer Cells into an Adult Mouse [jove.com]
- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpbs.com [ijpbs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-1-methyl-1H-pyrazol-4-amine
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Chloro-1-methyl-1H-pyrazol-4-amine, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Foundational Principle: Hazard Identification and Assessment
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is a halogenated heterocyclic amine that must be treated as hazardous waste. Its hazard profile, derived from Globally Harmonized System (GHS) classifications, dictates the necessary handling and disposal precautions.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sewer system.[2][3]
The primary causality for treating this compound as hazardous stems from its toxicological profile and the presence of a halogen (chlorine). Halogenated organic compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental byproducts.[4]
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Procedural Workflow for Disposal
The following protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste. This workflow is designed to ensure compliance and minimize risk at every stage.
Before handling the waste, ensure all personnel are equipped with the appropriate PPE. This is a non-negotiable first line of defense against chemical exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[7][8] A lab coat is mandatory to prevent skin contact.[8]
-
Respiratory Protection: If handling dusty solids or creating aerosols, use a NIOSH (US) or CEN (EU) approved respirator.[7][8] All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste stream can be accepted by a disposal facility.[4][10]
-
Designate a Waste Stream: this compound is a halogenated organic solid . It must be collected separately from non-halogenated waste.[2][4]
-
Solid Waste Collection:
-
Place all contaminated solid waste, including unused pure compound, contaminated gloves, weighing papers, and pipette tips, into a designated, robust, and sealable hazardous waste container.[10]
-
-
Liquid Waste Collection (Solutions):
-
If the compound is in solution, the entire solution must be treated as hazardous waste.
-
Segregate based on the solvent. For example, a solution in dichloromethane would be a halogenated organic liquid waste . A solution in methanol would be a non-halogenated organic liquid waste (though the solute itself is halogenated, the bulk solvent determines the primary waste stream classification for disposal cost and methodology). Always confirm your institution's specific guidelines.
-
Crucially, do not mix incompatible waste streams. For instance, do not combine acidic solutions with this amine-containing compound to avoid vigorous reactions.[4][11]
-
Clear and accurate container management is a cornerstone of laboratory safety and regulatory compliance.[3][12]
-
Container Choice: Use only containers approved for chemical waste that are in good condition and have a secure, tight-fitting lid. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a common choice.[2][12]
-
Labeling Protocol: The container must be labeled clearly and immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE "[2]
-
The full chemical name: "This compound " and any solvents present.[2]
-
An accurate list of all constituents and their approximate concentrations or percentages.[2][4]
-
The relevant hazard pictograms (e.g., Exclamation Mark for irritant/harmful).[13]
-
The date when waste was first added (accumulation start date).[2]
-
The name of the principal investigator and the laboratory location.[2]
-
Waste must be stored safely pending collection by trained professionals.
-
Storage: Store the sealed waste container in a designated, secondary containment tray within a laboratory's Satellite Accumulation Area (SAA).[2][14] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3] Do not fill containers beyond 90% capacity to allow for expansion.[12]
-
Arrange for Professional Disposal: Contact your institution’s Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[10][15] Provide them with the detailed information from your waste label. This is the only acceptable final step.
Emergency Procedures for Spills and Exposure
In the event of an accident, immediate and correct action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[8][16][17][18]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][16][17][18]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][16][17][18]
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, prevent further spread of the material.
-
For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[7]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.[13]
-
Ventilate the area and wash the spill site after material pickup is complete.[8]
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- MSDS of 3-chloro-1-methyl-1H-pyrazole-4-carboxylicacid. (2025). Capot Chemical. [Link]
- Material Safety D
- 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020. (N.D.). PubChem. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (N.D.). ETH Zürich. [Link]
- Hazardous Waste Management in the Labor
- Hazardous Waste Disposal Guidelines. (N.D.). Purdue University. [Link]
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (N.D.). Labor Security System. [Link]
- Hazardous Waste Segregation. (N.D.). Bucknell University. [Link]
- Chemical Waste Management for Laboratories. (N.D.). Physikalisch-Technische Bundesanstalt. [Link]
- Chemical Management 6-1. (N.D.). Hampshire College. [Link]
- 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289. (N.D.). PubChem. [Link]
- [1-(1-methyl-1h-pyrazol-4-yl)
- Chemical Comp
- Chemical Compatibility D
- 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3. (N.D.). PubChem. [Link]
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (N.D.). U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Characteristics. (2025). U.S. Environmental Protection Agency. [Link]
- EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. (2024). U.S. Environmental Protection Agency. [Link]
- Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). (N.D.). U.S. Environmental Protection Agency. [Link]
- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. (2009).
- Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (N.D.). U.S. Environmental Protection Agency. [Link]
Sources
- 1. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. bucknell.edu [bucknell.edu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vumc.org [vumc.org]
- 12. ethz.ch [ethz.ch]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. hampshire.edu [hampshire.edu]
- 15. pfw.edu [pfw.edu]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Essential Safety & Operational Guide: Handling 3-Chloro-1-methyl-1H-pyrazol-4-amine
As laboratory professionals, our primary commitment is to safety through a comprehensive understanding of the materials we handle. This guide provides an in-depth operational plan for the safe handling and disposal of 3-Chloro-1-methyl-1H-pyrazol-4-amine. The protocols herein are designed to establish a self-validating system of safety, ensuring that each step mitigates risk and reinforces best practices. The causality behind each recommendation is explained to empower researchers with the knowledge to work confidently and securely.
Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust safety protocol can be developed by examining data from structurally similar pyrazole derivatives. The GHS classification for the parent compound, 3-chloro-1H-pyrazol-4-amine, provides a strong surrogate for risk assessment. We must operate under the assumption that this compound presents similar hazards.
Table 1: GHS Hazard Classification for Structurally Similar Pyrazole Amines
| Hazard Statement | GHS Classification | Implication for Safe Handling |
|---|---|---|
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Avoid ingestion. Do not eat, drink, or smoke in the lab. |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) | Prevent all skin contact by using appropriate gloves and lab coat. |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | Handle only in a certified chemical fume hood to avoid inhaling dust. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Impervious gloves and a lab coat are mandatory to prevent skin irritation. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | Chemical safety goggles are essential to prevent contact with eyes. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | All handling of solids must occur in a well-ventilated area, preferably a fume hood. |
Note: This data is based on surrogate compounds. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound before beginning any work.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not merely a checklist item; it is a critical system designed to protect you from the specific hazards identified above. Each component is chosen to counter a specific route of exposure.
Table 2: Required PPE for Handling this compound
| PPE Category | Item | Specifications & Rationale |
|---|---|---|
| Eye & Face Protection | Chemical Safety Goggles | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. Required to protect against splashes and airborne particles, addressing the serious eye irritation hazard (H319). |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing (e.g., bulk transfers, preparing solutions). | |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Minimum thickness of 0.11 mm (4 mil). Double-gloving is mandatory. The outer glove protects against immediate contamination, while the inner glove provides a secondary barrier during doffing or in case of a breach. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Must be a professional, long-sleeved lab coat, fully buttoned. This protects against incidental contact and minor spills, addressing the skin irritation (H315) and dermal toxicity (H312) hazards. |
| Respiratory Protection | Not required for standard handling inside a fume hood. | For spill cleanup or situations where dust cannot be controlled, a respirator with P95 (US) or P2 (EU) particle filters is necessary to mitigate inhalation hazards (H332, H335). |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is paramount. This protocol minimizes exposure at every stage, from preparation to cleanup.
-
Designate the Work Area: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is inside the fume hood to minimize traffic in and out of the containment area.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.
-
Don PPE: Put on your PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), and finally, outer gloves. Ensure the outer gloves overlap the cuffs of your lab coat.
-
Work Within the Fume Hood: Keep the sash at the lowest practical height.
-
Handle with Care: Open the container slowly. Use a dedicated spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Weighing: If weighing, perform the task on a tared weigh boat inside the fume hood. Close the primary container immediately after dispensing the required amount.
-
Cleanup: After handling, gently wipe down the spatula and work surface with a solvent-dampened cloth (e.g., 70% ethanol) to remove any residual dust. Dispose of the cloth in the designated solid hazardous waste container.
Proper removal of PPE is critical to prevent cross-contamination.
-
Remove Outer Gloves: While still in the lab, peel off the outer gloves and dispose of them in the designated hazardous waste container. Never touch any personal items or leave the lab with these gloves on.
-
Exit the Immediate Work Area: Move away from the fume hood.
-
Remove Face Shield and Goggles: Handle by the strap or sides and place in a designated area for cleaning.
-
Remove Lab Coat: Remove by rolling it away from your body and store it appropriately. Do not wear it outside the laboratory.
-
Remove Inner Gloves: Peel off the final pair of gloves and discard them in the hazardous waste.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Emergency & Disposal Plan
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it into a sealed container for disposal, and decontaminate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Chemical Waste: All unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed container for hazardous solid waste disposal.
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound, providing a clear visual guide from preparation to final disposal.
Caption: Safe Handling and Disposal Workflow for this compound.
References
- Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
- HAZARDOUS CHEMICAL USED IN ANIMALS.
- MSDS of 3-chloro-1-methyl-1H-pyrazole-4-carboxylicacid. Capot Chemical.
- SAFETY D
- SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-Amino-5-methylpyrazole. Fisher Scientific.
- 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020. PubChem.
- Safety D
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
